ML252
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H24N2O |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide |
InChI |
InChI=1S/C20H24N2O/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23)/t17-/m0/s1 |
Clé InChI |
FROGGFONBYACJB-KRWDZBQOSA-N |
SMILES isomérique |
CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Origine du produit |
United States |
Foundational & Exploratory
ML252: A Pore-Targeted Inhibitor of Kv7 Potassium Channels - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ML252, a potent and selective inhibitor of the Kv7 (KCNQ) family of voltage-gated potassium channels. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.
Core Mechanism of Action
This compound acts as a direct inhibitor of Kv7 potassium channels by physically occluding the channel pore.[1][2][3] Its primary targets are the neuronal M-current mediating channels, Kv7.2 and Kv7.3, which are critical regulators of neuronal excitability.[2][4] The inhibitory action of this compound leads to an increase in neuronal excitability, a characteristic being explored for its potential therapeutic applications.[1][2][3]
The binding site of this compound has been identified as a conserved tryptophan residue within the channel pore (W236 in Kv7.2 and W265 in Kv7.3).[1][2] This site is also the binding locus for several pore-targeted Kv7 channel activators, such as retigabine and ML213.[1][2] Consequently, this compound exhibits competitive antagonism with these activators. In contrast, its inhibitory effect is not countered by activators that target the voltage sensor domain of the channel, such as ICA-069673, providing further evidence for its pore-binding mechanism.[1][2][3]
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against various Kv7 channel subtypes as determined by electrophysiological studies.
| Target | IC50 | Assay System | Reference |
| Kv7.2 (KCNQ2) | 69 nM | IonWorks Electrophysiology | [5] |
| Kv7.2 (KCNQ2) | 70 nM | Electrophysiology | [6] |
| Kv7.1 (KCNQ1) | 2.92 µM | IonWorks Electrophysiology | [5][7] |
| Kv7.2/Kv7.3 | 0.12 µM | IonWorks Electrophysiology | [5][7] |
| Kv7.4 (KCNQ4) | 0.20 µM | IonWorks Electrophysiology | [5][7] |
| Kv7.1/KCNE1 | 8.12 µM | IonWorks Electrophysiology | [5] |
| Compound | Target | IC50 | Reference |
| This compound (S-enantiomer) | Kv7.2 | 70 nM | [6] |
| This compound (racemic) | Kv7.2 | 160 nM | [6] |
| This compound (R-enantiomer) | Kv7.2 | 944 nM | [6] |
Signaling Pathway and Drug Interaction
The interaction of this compound with the Kv7 channel and its interplay with different classes of channel activators can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ML 252 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
ML252 as a selective KCNQ2 channel inhibitor
An In-depth Technical Guide to ML252 as a Selective KCNQ2 Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel KCNQ2 (Kv7.2).[1][2] KCNQ2 channels, often found as heteromers with KCNQ3 subunits, are the primary molecular correlate of the neuronal M-current, a critical regulator of neuronal excitability.[3] Dysregulation of KCNQ2 channel function is implicated in neurological disorders such as epilepsy, making selective inhibitors like this compound valuable research tools and potential therapeutic leads. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound acts as a state-dependent inhibitor of KCNQ2 channels, binding within the channel's pore.[4] Site-directed mutagenesis and molecular docking studies have identified a critical tryptophan residue, Trp236 in KCNQ2 and Trp265 in KCNQ3, as essential for the binding and inhibitory action of this compound.[4][5] Mutation of this residue to phenylalanine (W236F in KCNQ2) significantly attenuates the inhibitory effect of this compound.[4]
The binding site of this compound overlaps with that of pore-targeted KCNQ channel activators, such as ML213 and retigabine.[4][5] This results in a competitive interaction, where the presence of ML213 weakens the inhibitory effect of this compound.[4][5] In contrast, this compound does not compete with activators that target the voltage-sensing domain (VSD) of the channel, such as ICA-069673.[4][6] This selective competition further supports the classification of this compound as a pore-binding inhibitor.
By inhibiting KCNQ2 channels, this compound reduces the M-current, leading to membrane depolarization and an increase in neuronal excitability.[4][6] This effect has been demonstrated in vivo using transgenic zebrafish larvae, where this compound application resulted in increased neural activity.[4][6]
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified against various KCNQ channel subtypes using automated electrophysiology. The data consistently demonstrates a high selectivity for KCNQ2-containing channels over KCNQ1.
| Channel Subtype | IC50 (µM) | Assay Method | Reference |
| KCNQ2 | 0.069 | IonWorks Electrophysiology | [1][2] |
| KCNQ1 | 2.92 | IonWorks Electrophysiology | [1][2] |
| KCNQ2/Q3 | 0.12 | IonWorks Electrophysiology | [1][2] |
| KCNQ4 | 0.20 | IonWorks Electrophysiology | [1][2] |
| KCNQ1/E1 | 8.12 | IonWorks Electrophysiology | [1] |
Experimental Protocols
High-Throughput Screening: Thallium Flux Assay
This assay is employed for the primary screening of compound libraries to identify potential KCNQ2 channel modulators. It relies on the principle that KCNQ channels are permeable to thallium ions (Tl+), and a thallium-sensitive fluorescent dye (e.g., FluxOR™) is used to detect Tl+ influx.
Materials:
-
CHO cells stably expressing human KCNQ2 (CHO-KCNQ2).
-
Poly-D-Lysine coated 96-well or 384-well black, clear-bottom microplates.
-
FluxOR™ Potassium Ion Channel Assay Kit (or similar).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Stimulus Buffer containing thallium sulfate (e.g., 9.80 mM Tl2SO4) and potassium sulfate (e.g., 1.30 mM K2SO4).
-
Fluorescence plate reader with kinetic read and liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed CHO-KCNQ2 cells into microplates at a density of approximately 10,000 cells/well and incubate overnight.
-
Dye Loading: Remove the growth medium and add the FluxOR™ loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Incubation: Wash the cells with Assay Buffer and then add the test compounds (including this compound as a control) diluted in Assay Buffer. Incubate for 10-30 minutes.
-
Fluorescence Reading: Place the microplate in the fluorescence reader. Establish a baseline fluorescence reading for approximately 10 seconds (Excitation: ~480-490 nm, Emission: ~520-540 nm).
-
Stimulation and Data Acquisition: Add the Stimulus Buffer to each well and continue to record the fluorescence intensity every 1-2 seconds for 1-3 minutes.
-
Data Analysis: The rate of fluorescence increase is proportional to the KCNQ2 channel activity. Inhibition by compounds like this compound will result in a decreased rate of fluorescence change.
Electrophysiological Characterization: Automated Patch-Clamp
Automated patch-clamp electrophysiology (e.g., using IonWorks or SyncroPatch systems) is used for secondary screening and detailed pharmacological characterization of hit compounds.
Cell Preparation:
-
Use HEK293 or CHO cells transiently or stably expressing the KCNQ channel subunits of interest. For heteromeric channels like KCNQ2/Q3, co-transfect the respective plasmids.
-
Harvest the cells and prepare a single-cell suspension in the appropriate external recording solution.
Solutions:
-
External Solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4 with NaOH).
-
Internal Solution (example): 130 mM K-Aspartate, 10 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2 with KOH).
Voltage Protocol (example for KCNQ2 inhibition):
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate the KCNQ2 channels.
-
Repeat this pulse at regular intervals (e.g., every 15 seconds).
-
After establishing a stable baseline current, apply this compound at various concentrations and record the resulting inhibition of the outward current.
Data Analysis:
-
Measure the peak outward current at the depolarizing step before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is a robust method for studying the biophysical and pharmacological properties of ion channels expressed in Xenopus oocytes.
Procedure:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject cRNA encoding the KCNQ channel subunits into the oocytes. Incubate for 2-5 days to allow for channel expression.
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with the external solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential to a holding potential of -80 mV.
-
Apply voltage steps (e.g., from -140 mV to +40 mV in 10 mV increments) to elicit channel currents.
-
Apply this compound via the perfusion system and record the changes in current amplitude.
-
Signaling Pathway Context
KCNQ2 channels are key downstream effectors of Gq-coupled G-protein coupled receptor (GPCR) signaling pathways. Activation of these receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is required for the proper gating of KCNQ channels, and its depletion leads to channel closure and inhibition of the M-current.[7][8][9][10][11] This results in increased neuronal excitability. This compound, by directly inhibiting the KCNQ2 channel pore, mimics the effect of GPCR-mediated M-current suppression.
References
- 1. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel role of KCNQ2/3 channels in regulating neuronal cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIP(2) activates KCNQ channels, an ... | Article | H1 Connect [archive.connect.h1.co]
- 8. PKC ACTIVATION AND PIP2 DEPLETION UNDERLIE BIPHASIC REGULATION OF IKs BY Gq-COUPLED RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PIP2 regulation of KCNQ channels: biophysical and molecular mechanisms for lipid modulation of voltage-dependent gating [frontiersin.org]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. PIP(2) activates KCNQ channels, and its hydrolysis underlies receptor-mediated inhibition of M currents - PubMed [pubmed.ncbi.nlm.nih.gov]
ML252: A Technical Guide to a Potent and Selective Kv7.2 Channel Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of ML252, a potent and selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel. This compound was identified through a high-throughput screening campaign and has been established as a valuable chemical probe for investigating the physiological roles of KCNQ2 channels. This guide details its mechanism of action, structure-activity relationships, and key experimental protocols, presenting all quantitative data in a structured format for clarity and comparative analysis.
Discovery and Development
This compound was identified from a high-throughput screen (HTS) of the Molecular Libraries Probe Centers Network (MLPCN) library, which contains over 300,000 compounds.[1] The initial screen sought to identify inhibitors of the KCNQ2 channel using a thallium influx assay.[1][2] Promising hits from this screen underwent further evaluation, including counter-screening and confirmation using automated patch-clamp electrophysiology, which ultimately led to the identification of this compound as a lead compound.[1]
Structure-activity relationship (SAR) studies on the initial leads yielded this compound, the (S)-enantiomer of its series, which proved to be the most potent KCNQ2 inhibitor identified from the campaign.[1] These studies also uncovered a remarkable "molecular switch" characteristic, where minor structural modifications to the this compound scaffold could convert the molecule from a channel inhibitor (antagonist) to an activator (agonist), highlighting a critical interaction site for controlling KCNQ2 channel gating.[1][2]
Physicochemical and Pharmacokinetic Properties
This compound is a brain-penetrant small molecule with properties suitable for use as an in vivo tool in animal models.[3][4] Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide | [3] |
| Molecular Formula | C₂₀H₂₄N₂O | [5] |
| Molecular Weight | 308.43 g/mol | [5] |
| Solubility (PBS) | 14 µM | [2] |
| Solubility (DMSO) | up to 100 mM | [5] |
| Stability in PBS (48h) | 66% of initial concentration remains | [2] |
| Brain Penetrance (Rat) | Brain:Plasma Ratio = 1.9 (at 1 hr post-IP) | [4] |
| Absolute Brain Levels | 672 nM (10 mg/kg IP, single dose) | [4] |
In Vitro Pharmacological Profile
This compound is a potent inhibitor of KCNQ2-containing channels and displays significant selectivity over KCNQ1, the cardiac-associated Kv7 channel.[2][5] Its inhibitory activity has been characterized across various Kv7 channel subtypes using electrophysiological assays.
| Target Channel | IC₅₀ Value (µM) | Comments | Reference |
| KCNQ2 (Kv7.2) | 0.069 - 0.070 | Homomeric channels | [2][5] |
| KCNQ2/Q3 | 0.12 | Heteromeric channels, neuronal M-current model | [2][4] |
| KCNQ4 (Kv7.4) | 0.20 | [2][4] | |
| Kv7.2/Kv7.3 | 1.42 | Measured in HEK cells via automated patch clamp | [6] |
| Kv7.3 | 1.32 - 2.71 | [6] | |
| Kv7.5 | 6.70 | [6] | |
| KCNQ1 (Kv7.1) | 2.90 - 2.92 | >40-fold selectivity vs. KCNQ2 | [2][5] |
| KCNQ1/E1 | 8.12 | >100-fold selectivity vs. KCNQ2 | [2] |
| (R)-enantiomer | 0.944 | (S)-enantiomer (this compound) is >13-fold more potent | [5] |
| Racemic mixture | 0.160 | [5] |
Mechanism of Action
This compound functions as a pore-targeted inhibitor of Kv7.2 and Kv7.3 channels.[6] Docking and electrophysiology studies have identified a critical tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) within the channel pore as essential for this compound's inhibitory activity.[6][7] Mutation of this residue to phenylalanine (e.g., Kv7.2[W236F]) significantly reduces the sensitivity to this compound.[6][7]
This binding site is notable as it overlaps with the binding site for certain pore-targeted Kv7 channel activators, such as retigabine and ML213.[6] This overlap results in a competitive interaction; the presence of a pore-targeted activator weakens the inhibitory effect of this compound.[6][8] Conversely, activators that target a different region of the channel, the voltage-sensing domain (VSD), such as ICA-069673, do not compete with this compound and cannot prevent its inhibitory action.[6][8] This distinct mechanism classifies this compound as a specific pore-binding inhibitor.
Detailed Experimental Protocols
High-Throughput Screening (Thallium Influx Assay)
This assay was used for the primary screening of the MLPCN library to identify KCNQ2 inhibitors.[1]
-
Principle: Thallium ions (Tl⁺) act as a surrogate for potassium ions (K⁺) and can permeate open KCNQ2 channels. The influx of Tl⁺ is detected by a Tl⁺-sensitive fluorescent dye, FluxOR™, leading to an increase in fluorescence. Inhibitors block the channel, prevent Tl⁺ influx, and thus reduce the fluorescent signal.
-
Cell Line: A HEK-293 cell line stably expressing human KCNQ2 was used.
-
Protocol Outline:
-
Cell Plating: KCNQ2-HEK-293 cells were plated in 384-well plates.
-
Dye Loading: Cells were loaded with the FluxOR™ dye.
-
Compound Addition: Library compounds (including this compound precursors) were added to the wells.
-
Stimulation & Detection: A stimulus solution containing Tl⁺ was added to the wells to induce ion flux through open channels. Fluorescence was measured immediately using a plate reader. A decrease in fluorescence relative to control wells indicated inhibitory activity.
-
Automated Patch-Clamp Electrophysiology
This method was used for secondary screening, hit confirmation, and selectivity profiling against different Kv7 channel subtypes.[2][6]
-
Principle: Automated planar patch-clamp systems (e.g., Qube 384, IonWorks) measure ionic currents directly from whole cells in a high-throughput format.
-
Cell Lines: HEK-293 cells stably expressing the Kv7 channel subtype of interest (e.g., KCNQ2, KCNQ1, KCNQ2/Q3).
-
Protocol Outline:
-
Cell Preparation: Cells were harvested and prepared as a single-cell suspension.
-
Cell Sealing: The automated system captures individual cells on a planar substrate and forms a high-resistance (giga-ohm) seal.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve whole-cell configuration, allowing electrical access to the cell's interior.
-
Voltage Protocol: A specific voltage protocol was applied to elicit channel opening and generate ionic currents. For Kv7 channels, this typically involves a holding potential (e.g., -80 mV) followed by depolarizing steps (e.g., to +20 mV).[6]
-
Compound Application: this compound and other compounds were perfused at various concentrations to determine the concentration-response relationship and calculate IC₅₀ values.[6]
-
In Vivo Neuronal Activity Assay (Zebrafish Model)
This in vivo model was used to confirm the functional consequences of Kv7 channel inhibition by this compound on neuronal excitability.[6][7]
-
Principle: Transgenic zebrafish larvae expressing a genetically encoded calcium indicator, CaMPARI, were used. CaMPARI undergoes a permanent green-to-red photoconversion in the presence of high intracellular calcium (a proxy for neuronal activity) and UV light. Increased red fluorescence indicates higher neuronal activity.
-
Animal Model: Transgenic zebrafish larvae (e.g., 5-7 days post-fertilization).
-
Protocol Outline:
-
Drug Incubation: Larvae were incubated in a solution containing this compound, an activator (ML213 or ICA-069673), or a combination of drugs.
-
Photoconversion: While under the influence of the drugs, the larvae were exposed to UV light to trigger the photoconversion of CaMPARI in active neurons.
-
Imaging: After photoconversion, the brains of the larvae were imaged to measure the ratio of red-to-green fluorescence.
-
Analysis: An increase in the red:green ratio in this compound-treated larvae compared to controls demonstrated an increase in neuronal excitability due to Kv7 channel inhibition. The ability of activators to suppress this effect was also quantified.[6]
-
References
- 1. Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology: Identification of (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (this compound) as a Potent, Brain Penetrant Kv7.2 Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ML252: A Potent and Selective Kv7.2 Potassium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ML252, a potent and selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel. The information is curated for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Core Chemical and Physical Properties
This compound, with the IUPAC name (S)-2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide, is a small molecule that has garnered significant interest for its specific inhibitory action on Kv7.2 channels, which are crucial regulators of neuronal excitability.[1][2][3] The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide[3] |
| CAS Number | 1392494-64-2[1] |
| Molecular Formula | C₂₀H₂₄N₂O[1][3] |
| Molecular Weight | 308.43 g/mol [1][3] |
| SMILES | O=C(NC1=C(C=CC=C1)N2CCCC2)--INVALID-LINK--CC[3] |
| InChI Key | FROGGFONBYACJB-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid powder[3] |
| Purity | ≥98%[1][2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol.[1][2] Solubility in PBS was determined to be 14 μM.[4] |
| Storage | Store at -20°C[1][2] |
| Stability | In a PBS solution at 23°C, 66% of the initial concentration of this compound remained after 48 hours.[4] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of Kv7.2 voltage-gated potassium channels, with a reported IC₅₀ of 70 nM.[1][2] It exhibits greater than 40-fold selectivity for Kv7.2 over Kv7.1 channels (IC₅₀ = 2.9 μM).[1][2] The (S)-enantiomer is more potent than the (R)-enantiomer or the racemic mixture.[1][2] this compound is also noted to be brain penetrant, making it a valuable tool for in vivo studies.[1][2][5]
The mechanism of action of this compound involves the direct inhibition of the Kv7.2 channel pore.[6][7] It interacts with a specific tryptophan residue (W236) located in the pore region of the channel.[6][8] This binding site is critical for channel function and is also a target for some channel activators. The interaction of this compound with this residue leads to the blockage of potassium ion flow, thereby increasing neuronal excitability.[6][7]
Table 3: In Vitro Biological Activity of this compound
| Target | Activity (IC₅₀) |
| Kv7.2 (KCNQ2) | 69 nM[9] |
| Kv7.1 (KCNQ1) | 2.9 µM[9] |
| Kv7.2/Kv7.3 | 0.12 µM[9] |
| Kv7.4 | 0.20 µM[9] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of this compound's inhibitory action on the Kv7.2 potassium channel.
Caption: Mechanism of this compound action on the Kv7.2 channel.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the coupling of (S)-(-)-2-phenylbutyric acid and 2-(1-pyrrolidinyl)aniline.
Materials:
-
(S)-(-)-2-phenylbutyric acid
-
2-(1-pyrrolidinyl)aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Ethyldiisopropylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a stirred solution of (S)-(-)-2-phenylbutyric acid (50 mg, 0.30 mmol) and HATU (116 mg, 0.304 mmol) in DMF (1.5 mL), add ethyldiisopropylamine (79 μL, 0.46 mmol).
-
Add 2-(1-pyrrolidinyl)aniline (49 mg, 0.30 mmol) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with water (1.5 mL).
-
Extract the product with EtOAc (2 x 2 mL).
-
The organic layers are combined, dried, and concentrated to yield this compound.
The following diagram outlines the experimental workflow for the synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Electrophysiological Recording
The inhibitory effect of this compound on Kv7.2 channels is typically assessed using electrophysiological techniques such as patch-clamp recording.
General Protocol Outline:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Xenopus oocytes are commonly used for expressing Kv7.2 channels. Cells are transiently or stably transfected with the cDNA encoding the KCNQ2 subunit.
-
Electrophysiology Setup: Whole-cell patch-clamp or two-electrode voltage-clamp recordings are performed.
-
Recording Solutions: The extracellular solution typically contains (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular (pipette) solution contains (in mM): KCl, MgCl₂, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
-
Voltage Protocol: To elicit Kv7.2 currents, cells are held at a negative membrane potential (e.g., -80 mV) and then depolarized to various positive potentials (e.g., -60 mV to +40 mV).
-
Drug Application: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the desired concentration in the extracellular solution. The drug is applied to the cells via a perfusion system.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the peak current amplitude at a specific voltage in the presence of the compound compared to the control (vehicle) condition. The IC₅₀ is determined by fitting the concentration-response data to a Hill equation.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
ML252 as a Pharmacological Tool for Epilepsy Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. A key area of research in the development of anti-seizure medications revolves around the modulation of ion channels that control neuronal excitability. The voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 (encoded by the KCNQ2 gene), are critical regulators of neuronal firing and represent a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of ML252, a potent and selective inhibitor of Kv7.2 channels. While Kv7 channel openers are pursued as anti-epileptic drugs, selective inhibitors like this compound serve as invaluable pharmacological tools to probe the fundamental roles of these channels in neuronal hyperexcitability and to validate the mechanisms of potential anti-seizure medications. This document details the mechanism of action of this compound, presents its pharmacological data in a structured format, outlines key experimental protocols for its use, and visualizes relevant signaling pathways and experimental workflows.
Introduction to this compound and its Target: The Kv7.2 Channel
This compound is a small molecule identified through high-throughput screening as a potent inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel.[1] In the central nervous system, Kv7.2 subunits co-assemble, often with Kv7.3 subunits, to form heteromeric channels that generate the M-current.[2] This current plays a crucial role in stabilizing the neuronal membrane potential and dampening repetitive firing. Consequently, inhibition of Kv7.2 channels by compounds like this compound leads to increased neuronal excitability.[3][4][5]
Mutations in the KCNQ2 gene that result in a loss of channel function are associated with early-onset epileptic encephalopathies, highlighting the critical role of these channels in preventing neuronal hyperexcitability.[2] Therefore, a selective inhibitor like this compound is an essential tool for researchers to:
-
Investigate the physiological and pathophysiological roles of Kv7.2 channels in neuronal networks.
-
Create cellular and in vivo models of neuronal hyperexcitability to study the mechanisms of seizure generation.
-
Validate the mechanism of action of potential Kv7 channel opening anti-seizure medications through competitive binding and functional assays.
This compound is brain penetrant, making it suitable for in vivo studies.[3][4][6] It is the (S)-enantiomer and is more potent than the (R)-enantiomer or the racemic mixture.[3][4][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, facilitating comparison of its potency and selectivity across different Kv7 channel subtypes.
Table 1: Inhibitory Potency of this compound on KCNQ (Kv7) Channels
| Channel Subtype | IC50 (μM) | Source |
| KCNQ2 (Kv7.2) | 0.069 | [1][7] |
| KCNQ1 (Kv7.1) | 2.92 | [1][7] |
| KCNQ2/KCNQ3 | 0.12 | [1][7] |
| KCNQ4 | 0.20 | [7] |
Table 2: Potency of this compound Enantiomers and Racemate on KCNQ2 (Kv7.2)
| Compound | IC50 (nM) | Source |
| (S)-enantiomer (this compound) | 70 | [3][4][6] |
| (R)-enantiomer | 944 | [3][4][6] |
| Racemic mixture | 160 | [3][4][6] |
Table 3: Comparative Potency of this compound and other KCNQ Channel Blockers
| Compound | KCNQ2 IC50 (μM) | KCNQ1 IC50 (μM) | Selectivity (KCNQ1/KCNQ2) | Source |
| This compound | 0.069 | 2.9 | ~42-fold | [1] |
| XE991 | 0.82 | 1.1 | ~1.3-fold | [1] |
| Linopiridine | 2.4 | 4.8 | ~2-fold | [1] |
Mechanism of Action and Signaling Pathways
This compound acts as a pore-targeted inhibitor of Kv7.2 channels. Its binding site is located within the channel pore and involves a critical tryptophan residue (Trp236 in Kv7.2 and Trp265 in Kv7.3).[5][8] This is the same residue required for the action of certain Kv7 channel activators like retigabine and ML213.[5][8] This shared binding site leads to competitive interactions between this compound and these pore-targeted activators.[5][8] In contrast, activators that target the voltage-sensing domain (VSD) of the channel, such as ICA-069673, are non-competitive with this compound.[5][8]
By inhibiting the M-current, this compound reduces the outward potassium flow, leading to membrane depolarization and an increase in neuronal excitability. This can lower the threshold for action potential firing and promote repetitive discharges, cellular events that underlie seizure activity.
Caption: Mechanism of this compound action on Kv7.2/Kv7.3 channels.
Experimental Protocols
This section details key experimental methodologies for utilizing this compound as a pharmacological tool.
In Vitro Electrophysiology: Automated Planar Patch Clamp
This high-throughput technique is ideal for characterizing the potency and mechanism of this compound on Kv7.2 channels expressed in a stable cell line (e.g., CHO or HEK cells).
Objective: To determine the IC50 of this compound and its competitive relationship with Kv7 channel activators.
Methodology:
-
Cell Culture: Maintain a stable cell line expressing the human Kv7.2/Kv7.3 channel subunits.
-
Cell Preparation: Harvest and prepare the cells according to the automated patch clamp system's protocol (e.g., IonWorks Barracuda or Patchliner).
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Compound Preparation: Prepare stock solutions of this compound, a pore-targeted activator (e.g., ML213), and a VSD-targeted activator (e.g., ICA-069673) in DMSO. Serially dilute to the desired final concentrations in the external solution.
-
-
Voltage Protocol:
-
Hold the cells at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to elicit a robust M-current.
-
Return the potential to -80 mV.
-
-
Experimental Procedure:
-
Establish a stable baseline current recording.
-
Apply increasing concentrations of this compound to determine its IC50.
-
For competition assays, first apply a fixed concentration of this compound (near its IC50) followed by increasing concentrations of the activator (ML213 or ICA-069673) in the continued presence of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at the +20 mV step.
-
Normalize the current inhibition to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50.
-
For competition experiments, analyze the shift in the activator's potency in the presence of this compound.
-
References
- 1. Zebrafish model for epilepsy [bio-protocol.org]
- 2. defeatingepilepsy.org [defeatingepilepsy.org]
- 3. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
ML252: A Potent and Selective KCNQ2 Potassium Channel Inhibitor with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML252 is a potent and selective small molecule inhibitor of the voltage-gated potassium channel KCNQ2 (Kv7.2).[1][2] Initially identified through a high-throughput screening campaign, this compound has emerged as a valuable pharmacological tool for investigating the physiological roles of KCNQ2 channels and presents a potential scaffold for the development of novel therapeutics targeting neuronal hyperexcitability. This document provides a comprehensive overview of the core data, experimental protocols, and known signaling pathways associated with this compound, intended to serve as a technical guide for researchers in the field.
Mechanism of Action and Therapeutic Rationale
This compound exerts its inhibitory effect on KCNQ2 channels, which are critical regulators of neuronal excitability.[3] These channels are primary contributors to the M-current, a subthreshold potassium current that stabilizes the membrane potential and suppresses repetitive firing. By inhibiting KCNQ2, this compound increases neuronal excitability.[4] This mechanism of action suggests potential therapeutic applications in conditions where enhanced neuronal activity may be beneficial. Studies have suggested that nonselective KCNQ channel inhibitors could play a role in regulating acetylcholine release, hinting at a possible treatment paradigm for conditions like Alzheimer's disease.[1]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized across various KCNQ channel subtypes using automated patch-clamp electrophysiology. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Channel Target | IC50 (µM) | Assay System | Reference |
| KCNQ2 (Kv7.2) | 0.069 | IonWorks Electrophysiology | [1][4] |
| KCNQ2/Q3 | 0.12 | IonWorks Electrophysiology | [1] |
| KCNQ4 | 0.20 | IonWorks Electrophysiology | [1] |
| KCNQ1 | 2.92 | IonWorks Electrophysiology | [1] |
| KCNQ1/E1 | 8.12 | IonWorks Electrophysiology | [1] |
| KCNQ3 | 1.32 | Oocyte Electrophysiology | [5] |
| KCNQ2 (in presence of ML213) | >10 | Oocyte Electrophysiology | [5] |
| KCNQ2[W236F] | >30 | Oocyte Electrophysiology | [5] |
Experimental Protocols
High-Throughput Screening: Thallium Influx Assay
The initial discovery of the chemical scaffold leading to this compound was accomplished through a high-throughput screen utilizing a thallium influx assay. This assay provides an indirect measure of potassium channel activity.
-
Principle: KCNQ2 channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into cells expressing the channel. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will prevent this influx and thus reduce the fluorescence signal.
-
Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the human KCNQ2 channel was likely used, as is standard for such screens.
-
General Protocol:
-
Cells are seeded in 384-well microplates and incubated.
-
The cell culture medium is replaced with a loading buffer containing a Tl+-sensitive fluorescent dye.
-
Cells are incubated to allow for dye loading.
-
Test compounds, including this compound, are added to the wells.
-
A stimulus buffer containing Tl+ is added to initiate ion influx through the KCNQ2 channels.
-
The fluorescence intensity in each well is measured using a fluorescence plate reader. A decrease in fluorescence in the presence of a compound indicates inhibitory activity.
-
Electrophysiological Characterization: Automated Patch Clamp
The potency and selectivity of this compound were confirmed using automated patch-clamp electrophysiology, a higher-throughput method for directly measuring ion channel currents.
-
Platform: IonWorks Quattro or a similar automated electrophysiology system.[6]
-
Cell Line: CHO cells stably expressing the specific KCNQ channel subtype of interest (e.g., KCNQ1, KCNQ2, KCNQ2/Q3, KCNQ4).
-
General Protocol:
-
Cells are cultured and prepared for the assay.
-
A cell suspension is introduced into the automated patch-clamp system.
-
Individual cells are captured over a micropore, and a gigaohm seal is formed.
-
The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration.
-
A specific voltage protocol is applied to the cell to elicit KCNQ channel currents. For KCNQ2, a depolarizing step from a holding potential of -80 mV to +20 mV can be used.[5]
-
The baseline current is recorded.
-
This compound at various concentrations is perfused onto the cell.
-
The voltage protocol is reapplied, and the current is recorded in the presence of the compound.
-
The inhibition of the current is calculated, and concentration-response curves are generated to determine the IC50 value.[6]
-
In Vivo Neuronal Activity Assay: Zebrafish Model
The effect of this compound on neuronal activity in a living organism was assessed using a transgenic zebrafish model.
-
Animal Model: Transgenic zebrafish larvae expressing a genetically encoded calcium indicator (e.g., GCaMP) in neurons.
-
Principle: Neuronal activity leads to an influx of calcium ions, which causes the GCaMP protein to fluoresce. This fluorescence can be monitored using microscopy to provide an optical readout of neuronal firing.
-
General Protocol:
-
Zebrafish larvae are immobilized in agarose.
-
Baseline neuronal activity is recorded using a fluorescence microscope (e.g., a two-photon microscope).
-
This compound is added to the water surrounding the larvae.
-
Neuronal activity is recorded again in the presence of this compound. An increase in the frequency and intensity of fluorescent transients indicates an increase in neuronal excitability.
-
To confirm the mechanism of action, a KCNQ channel activator can be co-administered to observe if it reverses the effects of this compound.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and its interactions with other KCNQ channel modulators.
Caption: Mechanism of this compound-induced increase in neuronal excitability.
Caption: A typical experimental workflow for the discovery and validation of this compound.
Caption: Logical relationships between this compound and other KCNQ2 channel modulators.
Future Directions and Conclusion
This compound stands out as a potent and selective inhibitor of KCNQ2 channels, offering a valuable tool for neuropharmacological research. Its well-characterized mechanism of action and selectivity profile make it a strong candidate for further preclinical investigation. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in animal models of neurological disorders where neuronal hyperexcitability is a key pathological feature. The unique structure-activity relationship, where small modifications can switch the compound from an inhibitor to an activator, provides a rich area for further chemical exploration and drug design.[7] This in-depth guide provides a foundational resource for scientists and researchers aiming to leverage the potential of this compound in their drug discovery and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AID 493039 - Mode of action assay-Dose response assay for KCNQ2 activators in the KCNQ2/KCNQ3 co-expressing cells on automated patch clamp - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. liu.diva-portal.org [liu.diva-portal.org]
- 4. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 3, [A) KCNQ2 currents from a...]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology: Identification of (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (this compound) as a Potent, Brain Penetrant Kv7.2 Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
understanding the binding site of ML252 on Kv7.2
An In-Depth Technical Guide to the Binding Site of ML252 on the Kv7.2 Potassium Channel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of this compound, a potent inhibitor of the Kv7.2 voltage-gated potassium channel. Understanding the molecular interactions of this compound is crucial for the development of novel therapeutics targeting neuronal excitability disorders.
Executive Summary
This compound is a pore-targeted inhibitor of Kv7.2 and Kv7.3 channels, which are critical regulators of neuronal excitability.[1][2][3] The inhibitory action of this compound is primarily mediated through its interaction with a key tryptophan residue, W236, located in the channel's pore domain.[1][2][3][4] This binding site is notably shared with a class of channel activators, including retigabine and ML213, leading to competitive interactions.[1][2][3][4][5] In contrast, this compound's inhibitory effect is not affected by activators that target the voltage-sensing domain (VSD), such as ICA-069673.[1][2][3][4] The elucidation of the this compound binding site provides a valuable framework for the structure-based design of new modulators of Kv7 channels.
Quantitative Data: this compound Inhibition of Kv7 Channels
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various Kv7 channel subtypes, as determined by electrophysiological recordings in Xenopus oocytes.
| Channel Subtype | IC50 (μM) | Reference |
| Kv7.2 | 0.88 | [2][4] |
| Kv7.3 | 1.32 | [2][4] |
| Kv7.3 [A315T]* | 2.71 | [2][4] |
| Kv7.2/Kv7.3 | 4.05 | [2][4] |
| Kv7.5 | 6.70 | [2][4] |
*The A315T mutation in Kv7.3 was used to generate larger currents for more reliable measurements.
The this compound Binding Site: A Pore-Focused Interaction
The binding site of this compound is located within the pore domain of the Kv7.2 channel. Site-directed mutagenesis studies have identified a single amino acid residue as the critical determinant of this compound sensitivity.
The Key Role of Tryptophan 236 (W236)
Mutational analysis has unequivocally demonstrated that Tryptophan 236 (W236) in the S5 transmembrane segment of Kv7.2 is essential for the inhibitory action of this compound.[1][2][3][4] Substitution of this tryptophan with phenylalanine (W236F) results in a dramatic attenuation of this compound sensitivity.[1][2][3][4] This tryptophan residue is also a known binding site for pore-targeted Kv7 channel activators like retigabine and ML213.[1][2][3][6]
Competitive Interaction with Pore-Targeted Activators
The overlapping binding sites of this compound and pore-targeted activators lead to competitive interactions. The presence of the activator ML213 weakens the inhibitory effect of this compound on Kv7.2 channels.[1][2][3][4] This competition suggests that both molecules cannot simultaneously occupy their binding site, which revolves around the crucial W236 residue.
Lack of Interaction with VSD-Targeted Activators
In contrast to pore-targeted activators, compounds that modulate Kv7.2 channel activity by binding to the voltage-sensing domain (VSD) do not compete with this compound.[1][2][3][4] For instance, the VSD-targeted activator ICA-069673 does not prevent the inhibition of Kv7.2 by this compound.[1][2][3][4] This provides strong evidence for distinct and non-overlapping binding sites for these two classes of modulators.
Experimental Protocols
The identification and characterization of the this compound binding site on Kv7.2 were achieved through a combination of electrophysiology, site-directed mutagenesis, and computational modeling.
Electrophysiology
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
cRNA of the desired Kv7 channel constructs (wild-type or mutant) was injected into Xenopus laevis oocytes.
-
After 2-4 days of incubation, oocytes were placed in a recording chamber and perfused with a standard external solution.
-
Membrane currents were recorded using the two-electrode voltage clamp technique.
-
A holding potential of -80 mV was typically used, and currents were elicited by depolarizing voltage steps.
-
This compound and other compounds were applied via perfusion to determine their effects on channel activity.
-
-
Automated Planar Patch Clamp Electrophysiology:
-
This high-throughput technique was used to assess the competitive interactions between this compound and various Kv7 activators.[1][2][3][4]
-
HEK293 cells stably expressing the Kv7.2 channel were used.
-
Whole-cell patch-clamp recordings were performed on a planar patch clamp system.
-
Rapid application and washout of compounds allowed for the detailed characterization of competitive effects.
-
Site-Directed Mutagenesis
-
The QuikChange site-directed mutagenesis kit was used to introduce specific point mutations into the Kv7.2 cDNA.
-
The W236F mutation was created by substituting the codon for tryptophan with that for phenylalanine.
-
The successful introduction of the mutation was confirmed by DNA sequencing.
-
The mutant cRNA was then used for expression in Xenopus oocytes or HEK293 cells for functional characterization via electrophysiology.
Molecular Docking
-
Software: AutoDock Vina 4.2.6 was utilized for molecular docking simulations.[4]
-
Templates: Cryo-electron microscopy (cryo-EM) structures of the human Kv7.2 channel (PDB IDs: 7CR7 and 7CR4) served as the structural templates for the receptor.[4]
-
Ligand Preparation: A 3D model of this compound was constructed using Maestro (Schrödinger Inc.).[4]
-
Docking Procedure: A grid box was defined to encompass the ion-conducting pore and the pore-forming domain of a single subunit, including its interfaces with neighboring subunits and the VSD.[4] Docking simulations were then performed to predict the binding pose of this compound within this defined region.
Visualizations
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
Caption: Interaction of this compound and other modulators with the Kv7.2 channel.
Caption: Workflow for identifying the this compound binding site on Kv7.2.
Caption: Simplified signaling pathway of Kv7.2 and its inhibition by this compound.
Conclusion
The identification of the this compound binding site on Kv7.2, centered on the W236 residue within the channel pore, represents a significant advancement in the pharmacology of Kv7 channels. This knowledge not only clarifies the mechanism of action of this potent inhibitor but also provides a structural basis for the development of new, more selective modulators of Kv7.2 and related channels. The competitive nature of the interaction with pore-targeted activators highlights a key pharmacological hub that can be exploited for the design of drugs with fine-tuned effects on neuronal excitability. Future research can leverage this information for the rational design of novel therapeutics for epilepsy and other neurological disorders.
References
- 1. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical regulation of Kv7 channels: Diverse scaffolds, sites, and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
The M-Current Modulator ML252: A Technical Guide for Investigating Neuronal Channelopathies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML252, a potent small-molecule modulator of the KCNQ family of voltage-gated potassium channels. While the initial interest may lie in its broad applicability, this document clarifies the specific utility of this compound, focusing on its role as a selective inhibitor of KCNQ2 and KCNQ2/KCNQ3 channels and its application in the investigation of related channelopathies, such as benign familial neonatal seizures and epileptic encephalopathies.
This guide also introduces ML277, a selective KCNQ1 activator, to provide a comparative pharmacological tool for researchers specifically interested in cardiac channelopathies like Long QT syndrome. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate the practical application of these compounds in a research setting.
This compound: A Selective Inhibitor of KCNQ2/3 Channels
This compound is a small molecule that has been identified as a potent and selective inhibitor of KCNQ2 (Kv7.2) and heteromeric KCNQ2/KCNQ3 (Kv7.2/7.3) channels.[1][2] These channels are the primary molecular components of the M-current, a subthreshold potassium current that plays a crucial role in regulating neuronal excitability.[3]
Mechanism of Action
This compound acts as a pore blocker, interacting with a key tryptophan residue (W236 in KCNQ2) located in the S5 segment of the channel's pore domain.[4] This tryptophan is conserved among KCNQ2-5 channels and is a critical binding site for several KCNQ channel openers. The interaction of this compound with this residue stabilizes the closed state of the channel, thereby inhibiting the flow of potassium ions.
Selectivity Profile
This compound exhibits significant selectivity for KCNQ2 and KCNQ2/3 channels over other members of the KCNQ family, particularly KCNQ1. This selectivity is crucial for its use as a specific pharmacological tool to probe the function of neuronal M-currents with minimal confounding effects on cardiac potassium currents mediated by KCNQ1.
| Channel | IC50 | Reference |
| KCNQ2 | 69 nM | [1] |
| KCNQ1 | 2.92 µM | [1][2] |
| KCNQ2/Q3 | 0.12 µM | [1][2] |
| KCNQ4 | 0.20 µM | [1][2] |
| KCNQ1/E1 | 8.12 µM | [1] |
Table 1: Inhibitory Potency (IC50) of this compound on various KCNQ channels. The data highlights the greater than 40-fold selectivity for KCNQ2 over KCNQ1.[1]
Application in KCNQ2-Related Channelopathies
Mutations in the KCNQ2 gene are associated with a spectrum of neonatal-onset epileptic disorders, ranging from the milder, self-limiting benign familial neonatal seizures (BFNS) to severe developmental and epileptic encephalopathies (DEEs).[5][6] These disorders are often caused by a loss-of-function of the KCNQ2 channel, leading to neuronal hyperexcitability.
As a selective inhibitor, this compound serves as a valuable research tool to:
-
Mimic loss-of-function mutations: By acutely inhibiting KCNQ2/3 channels, this compound can be used in cellular and animal models to replicate the electrophysiological phenotype of KCNQ2 encephalopathies.
-
Validate screening assays: this compound can be used as a positive control for inhibition in high-throughput screening campaigns aimed at identifying novel KCNQ2/3 activators.
-
Probe the role of M-currents: Its selectivity allows for the specific investigation of the physiological and pathophysiological roles of M-currents in neuronal networks.
Recent therapeutic strategies for KCNQ2 encephalopathy have focused on augmenting channel activity.[7] Interestingly, some studies have proposed sodium channel blockers as a potential treatment, highlighting the complex interplay of ion channels in neuronal excitability.[8]
Experimental Protocols for Characterizing KCNQ Channel Modulators
The following are generalized protocols for standard electrophysiological techniques used to characterize the effects of compounds like this compound and ML277 on KCNQ channels.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is well-suited for studying the biophysical and pharmacological properties of ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired KCNQ channel subunits (e.g., KCNQ2, KCNQ1, or co-injection for heteromers). Incubate for 2-5 days to allow for channel expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).
-
Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[9][10]
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV).
-
Apply depolarizing voltage steps to activate the channels (e.g., from -80 mV to +60 mV in 10 mV increments).
-
Record the resulting potassium currents.
-
-
Compound Application: Prepare stock solutions of this compound or ML277 in DMSO and dilute to the final desired concentration in the recording solution. Perfuse the oocyte with the compound-containing solution and record currents after a stable effect is reached.
-
Data Analysis: Measure the peak current amplitude at each voltage step to construct current-voltage (I-V) relationships. For inhibitors, calculate the IC50 value by fitting the concentration-response data to a Hill equation. For activators, calculate the EC50 value.
Automated Patch Clamp (APC) in Mammalian Cells
APC platforms allow for high-throughput screening of ion channel modulators in a more physiologically relevant mammalian cell environment.
Methodology:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., CHO or HEK293) and transfect with plasmids encoding the desired KCNQ channel subunits. For stable cell lines, this step is omitted.[11]
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension.
-
APC System Setup: Load the cell suspension, intracellular and extracellular solutions, and test compounds onto the APC instrument (e.g., SyncroPatch or IonWorks).
-
Automated Recording: The instrument will automatically perform the following steps for each well of a multi-well plate:
-
Cell trapping and seal formation.
-
Whole-cell configuration establishment.
-
Application of a voltage-clamp protocol similar to that used in TEVC.
-
Compound application and recording of the resulting currents.
-
-
Data Analysis: The instrument's software typically performs automated analysis of current amplitudes, allowing for the rapid generation of concentration-response curves and calculation of IC50 or EC50 values.
KCNQ2/3 Signaling Pathways
The activity of KCNQ2/3 channels is tightly regulated by various signaling pathways within the neuron. A key regulator is the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel function. Neurotransmitter signaling through Gq/11-coupled receptors, such as muscarinic M1 receptors, can lead to the hydrolysis of PIP2 by phospholipase C (PLC), resulting in the inhibition of the M-current and increased neuronal excitability.[12][13]
ML277: A Selective Activator for KCNQ1 Investigation
For researchers focused on KCNQ1-related channelopathies, such as Long QT syndrome, ML277 is a more appropriate pharmacological tool. ML277 is a potent and selective activator of KCNQ1 channels.[14][15]
Mechanism of Action and Selectivity
ML277 enhances KCNQ1 currents by specifically modulating the fully activated open (AO) state of the channel, a mechanism distinct from many other channel activators.[16][17] It exhibits over 100-fold selectivity for KCNQ1 over KCNQ2 and KCNQ4, as well as the hERG channel, making it a highly specific tool for studying cardiac repolarization.[15]
| Channel | EC50 | Reference |
| KCNQ1 | 260 nM | [14][15] |
| KCNQ2 | >30 µM (no significant activation) | [15] |
| KCNQ4 | >30 µM (no significant activation) | [15] |
| hERG | >30 µM (no significant block) | [15] |
Table 2: Activator Potency (EC50) of ML277. The data demonstrates the high selectivity of ML277 for KCNQ1.
An important consideration for researchers is that the efficacy of ML277 is significantly reduced when KCNQ1 is co-assembled with its beta-subunit, KCNE1, which is the predominant form of the IKs channel in the heart.[18][19]
Conclusion
This compound is a potent and selective inhibitor of KCNQ2/3 channels and a valuable tool for investigating the pathophysiology of KCNQ2-related neuronal channelopathies. Its well-defined mechanism of action and selectivity profile allow for the specific modulation of the M-current in experimental models. For researchers investigating KCNQ1 and its role in cardiac arrhythmias, the selective activator ML277 offers a more targeted approach. The experimental protocols and data provided in this guide are intended to facilitate the effective use of these compounds in advancing our understanding of ion channel function and disease.
References
- 1. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cortical KCNQ2/3 channels; insights from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epilepsygenetics.blog [epilepsygenetics.blog]
- 6. KCNQ2-Related Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cureepilepsy.org [cureepilepsy.org]
- 8. Sodium Channel Blockers Proposed As First-Line Therapies For KCNQ2 Encephalopathy | Texas Children's [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. maxcyte.com [maxcyte.com]
- 12. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Identification of a novel, small molecule activator of KCNQ1 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ML277 specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ML277 specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]
- 18. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
- 19. ML277 regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on ML252 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on ML252, a small molecule that has garnered interest in the field of neuroscience for its specific inhibitory action on potassium channels. This document outlines the current understanding of its mechanism of action, presents key quantitative data from published studies, details experimental protocols, and visualizes the molecular interactions and experimental workflows.
Core Mechanism of Action
This compound has been identified as a potent and selective inhibitor of Kv7.2 and Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1][2][3] These channels are critical regulators of neuronal excitability, and their inhibition by this compound leads to an increase in neuronal activity.[1][2] The primary mechanism of this compound involves direct interaction with the channel's pore domain.
Binding Site and Molecular Interaction
Research has pinpointed the binding site of this compound to a specific tryptophan residue, W236 in the S5 segment of Kv7.2 and the equivalent W265 in Kv7.3.[1][2][4][5] This residue is crucial for the action of certain channel activators, such as retigabine and ML213, suggesting a competitive interaction at this site.[1][2][4] In contrast, activators that target the voltage sensor, like ICA-069673, do not compete with this compound.[1][2][4]
Quantitative Data Summary
The inhibitory potency of this compound on Kv7 channel subtypes has been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Channel Subtype | Cell Type | Electrophysiology Method | IC50 (µM) | Reference |
| Kv7.2 | Xenopus oocytes | Two-Electrode Voltage Clamp | 0.88 | [2] |
| Kv7.3* (A315T) | Xenopus oocytes | Two-Electrode Voltage Clamp | 2.71 | [2] |
| KCNQ2 | CHO cells | Not specified | ~1-6 | [5] |
| KCNQ2/Q3 | Not specified | Not specified | Submicromolar | [3] |
Signaling Pathways and Molecular Interactions
The interaction of this compound with Kv7.2/Kv7.3 channels and its competitive relationship with different classes of channel activators can be represented as a signaling pathway.
Caption: Mechanism of this compound action on Kv7.2/Kv7.3 channels.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.
Automated Planar Patch Clamp Electrophysiology
This high-throughput method was used to assess the competitive interactions between this compound and Kv7 channel activators.[1][2][4]
-
Cell Line: A cell line stably expressing Kv7.2/Kv7.3 channels was used.
-
Drug Application Paradigm:
-
Initial currents were recorded in a control solution (no drugs).
-
Cells were incubated with this compound at a concentration near its IC50 (approximately 1.5 µM) for 5 minutes, and currents were recorded.
-
A range of concentrations of a Kv7 activator (e.g., ML213 or ICA-069673) was then applied in combination with this compound.
-
-
Voltage Protocol: Cells were held at a potential of -80 mV. Currents were elicited by a pulse to +20 mV, where the channels are maximally activated.
-
Data Analysis: The resulting currents were measured and analyzed to determine the effect of the activators on this compound-mediated inhibition.
In Vivo Zebrafish Larvae Imaging
To validate the in vitro findings, the effect of this compound on neuronal activity was assessed in vivo using transgenic zebrafish larvae.[1][2][4]
-
Animal Model: Transgenic zebrafish larvae expressing the calcium sensor CaMPARI under a pan-neuronal promoter were used. CaMPARI undergoes a photoconversion from green to red fluorescence in the presence of high calcium levels and 405 nm light, providing a readout of neural activity.
-
Drug Application: Larvae were exposed to this compound, ML213, ICA-069673, or combinations of these compounds. DMSO was used as a control.
-
Imaging: Following drug exposure, a photoconversion period with 405 nm light was initiated. The red and green fluorescence emissions in the hindbrain area were imaged.
-
Data Analysis: The ratio of red to green fluorescence was calculated and normalized to the DMSO control group to quantify neuronal activity. Statistical significance was determined using ANOVA followed by a post-hoc test.
Caption: Experimental workflow for in vivo zebrafish imaging.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique was employed to characterize the inhibitory effects of this compound on specific Kv7 channel subtypes.
-
Expression System: Xenopus oocytes were injected with cRNA encoding the desired Kv7 channel subunits (e.g., Kv7.2 or Kv7.3).
-
Recording Solution: Oocytes were bathed in a standard recording solution.
-
Voltage Protocol: Oocytes were held at a membrane potential of -80 mV. Voltage steps were applied in 10 mV increments, typically ranging from -140 mV to +40 mV, to elicit channel currents.
-
Drug Perfusion: this compound at various concentrations was perfused over the oocytes to determine the concentration-response relationship.
-
Data Acquisition and Analysis: Currents were recorded and plotted against the voltage to generate current-voltage (I-V) curves. The IC50 was calculated by fitting the concentration-response data to a logistical function.
Logical Relationships in Experimental Design
The experimental design of the preliminary studies on this compound follows a logical progression from in vitro characterization to in vivo validation.
Caption: Logical flow of this compound experimental studies.
References
- 1. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
ML252: Application Notes and Protocols for Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML252, a potent and selective inhibitor of Kv7.2 and Kv7.3 potassium channels, in patch clamp electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visual diagrams of the experimental workflow and signaling pathway.
Introduction
This compound is a small molecule inhibitor that selectively targets the pore of Kv7.2 and Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1] These channels are critical regulators of neuronal excitability, and their inhibition by this compound leads to increased neuronal activity.[1][2][3] The mechanism of action involves the interaction of this compound with a conserved tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) located in the channel pore.[3] This binding site is also a target for some channel activators, leading to competitive interactions.[3] Understanding the electrophysiological effects of this compound is crucial for research into epilepsy, pain, and other neurological disorders where Kv7 channels play a key role.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on various potassium channels, providing a clear overview of its selectivity.
| Channel | IC50 | Reference |
| Kv7.2 (KCNQ2) | 69 nM / 70 nM | [4][5] |
| Kv7.1 (KCNQ1) | 2.9 µM / 2.92 µM | [4][5] |
| Kv7.2/7.3 (KCNQ2/Q3) | 0.12 µM | [4][5] |
| Kv7.4 (KCNQ4) | 0.20 µM | [4][5] |
| Kv7.3* (A315T) | 2.71 µM | [6] |
| Wild-type Kv7.3 | 1.32 µM | [6] |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound using whole-cell patch clamp electrophysiology on cells expressing Kv7.2/7.3 channels (e.g., HEK293 cells).
Cell Preparation
-
Cell Culture: Maintain HEK293 cells expressing human Kv7.2 and Kv7.3 subunits in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: For transient expression, co-transfect cells with plasmids encoding Kv7.2 and Kv7.3 using a suitable transfection reagent.
-
Plating: Seed the transfected cells onto glass coverslips in a 35 mm dish 24-48 hours prior to the patch clamp recordings.
Solutions and Reagents
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] For long-term storage (months to years), -20°C is recommended.
Extracellular (Bath) Solution:
-
Composition (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.
-
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Filter the solution using a 0.2 µm filter before use.
Intracellular (Pipette) Solution:
-
Composition (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP.
-
Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
-
Filter the solution using a 0.2 µm filter and store in aliquots at -20°C.
Patch Clamp Electrophysiology
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Mounting: Place a coverslip with the transfected cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Giga-seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Data Acquisition:
-
Use a patch clamp amplifier and a data acquisition system (e.g., Axon Digidata and pCLAMP software).
-
Set the amplifier to voltage-clamp mode.
-
Apply a series of voltage steps to elicit Kv7.2/7.3 currents. A typical protocol would be to step from the holding potential to test potentials ranging from -120 mV to +40 mV in 10 mV or 20 mV increments for 500 ms.[6][7]
-
Record baseline currents in the absence of this compound.
-
Drug Application
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution into the extracellular solution to the desired final concentrations (e.g., ranging from 10 nM to 10 µM to determine the IC50).
-
Perfusion: Apply the this compound-containing extracellular solution to the recording chamber using a perfusion system. Ensure complete exchange of the bath solution.
-
Recording: After a stable baseline is achieved with the drug, record the currents using the same voltage protocol as in the baseline condition.
-
Washout: Perfuse the chamber with the drug-free extracellular solution to observe the reversal of the inhibitory effect.
Data Analysis
-
Measure the peak current amplitude at a specific depolarizing voltage step (e.g., +40 mV) before, during, and after the application of this compound.
-
Calculate the percentage of current inhibition by this compound for each concentration.
-
Plot the concentration-response curve and fit the data with a Hill equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization using patch clamp electrophysiology.
Caption: Mechanism of this compound inhibition of Kv7.2/7.3 channels.
Caption: Experimental workflow for patch clamp analysis of this compound.
References
- 1. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ML252 in In Vivo Zebrafish Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML252 is a potent and selective inhibitor of the voltage-gated potassium channels Kv7.2 (KCNQ2) and Kv7.3 (KCNQ3), which are critical regulators of neuronal excitability.[1][2] These channels are key components of the M-current, a subthreshold potassium current that stabilizes the membrane potential and controls neuronal firing rates. Inhibition of Kv7.2/Kv7.3 channels leads to increased neuronal excitability, making this compound a valuable tool for studying the physiological roles of these channels and for investigating pathological conditions associated with neuronal hyperexcitability, such as epilepsy.
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for neuropharmacological research due to its genetic tractability, optical transparency during early development, and the conservation of fundamental neural circuits with vertebrates.[3] This document provides detailed application notes and protocols for the use of this compound in zebrafish models, with a focus on assessing its effects on neuronal activity and behavior.
Mechanism of Action of this compound
This compound acts as a pore-targeted inhibitor of Kv7.2 and Kv7.3 channels.[1][2] It binds to a tryptophan residue within the channel pore, a site that is also crucial for the action of some Kv7 channel activators.[1][2] By blocking the pore, this compound prevents the outflow of potassium ions, leading to membrane depolarization and an increase in neuronal firing. In vivo studies using transgenic zebrafish larvae expressing the genetically encoded calcium indicator CaMPARI have demonstrated that inhibition of Kv7 channels by this compound results in increased neuronal excitability.[1][2]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on Kv7.2/Kv7.3 channels.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in zebrafish in publicly accessible literature, the following tables are presented as illustrative examples based on typical experimental outcomes for neuronal excitability and toxicity assays. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.
Table 1: Illustrative Dose-Response of this compound on Neuronal Activity in Zebrafish Larvae
| This compound Concentration (µM) | Mean CaMPARI Red/Green Ratio (Normalized to Control) | Standard Deviation |
| 0 (Control) | 1.00 | 0.15 |
| 1 | 1.25 | 0.20 |
| 5 | 1.80 | 0.35 |
| 10 | 2.50 | 0.50 |
| 20 | 2.40 | 0.55 |
Note: This data is hypothetical and intended for illustrative purposes. The CaMPARI red/green ratio is a measure of integrated neuronal activity.
Table 2: Illustrative Acute Toxicity of this compound in Zebrafish Embryos (96 hours post-fertilization)
| This compound Concentration (µM) | Mortality Rate (%) | Malformation Rate (%) |
| 0 (Control) | 2 | 3 |
| 1 | 3 | 4 |
| 10 | 5 | 6 |
| 50 | 15 | 20 |
| 100 | 50 (LC50) | 45 |
| 200 | 95 | 80 |
Note: This data is hypothetical. LC50 (Lethal Concentration 50%) is the concentration at which 50% of the test organisms die. Researchers must conduct their own toxicity assays.
Experimental Protocols
Zebrafish Husbandry and Embryo Collection
-
Animal Care: Maintain adult zebrafish in a recirculating water system at 28.5°C with a 14/10-hour light/dark cycle.
-
Breeding: Set up breeding tanks with male and female zebrafish (2:1 ratio) the evening before embryo collection.
-
Embryo Collection: Collect freshly fertilized eggs within 30 minutes of the light cycle turning on.
-
Embryo Maintenance: Keep collected embryos in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, without methylene blue) in a petri dish at 28.5°C.
Protocol for Assessing Neuronal Activity using CaMPARI Zebrafish
This protocol is adapted from studies investigating neuronal excitability in transgenic zebrafish larvae.[1][2]
Materials:
-
Transgenic zebrafish larvae expressing CaMPARI pan-neuronally (e.g., Tg(elavl3:CaMPARI)).
-
This compound stock solution (in DMSO).
-
E3 medium.
-
96-well optical bottom plates.
-
Photoconversion light source (e.g., 405 nm LED array).
-
Fluorescence microscope with green and red channels.
-
Image analysis software (e.g., ImageJ/Fiji).
Workflow Diagram:
Caption: Workflow for CaMPARI-based neuronal activity assay.
Procedure:
-
Preparation: At 5-7 days post-fertilization (dpf), transfer individual zebrafish larvae into the wells of a 96-well plate containing E3 medium.
-
Drug Application: Prepare serial dilutions of this compound in E3 medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Add the this compound solutions to the wells. Include a vehicle control (E3 + DMSO).
-
Incubation: Incubate the larvae with this compound for 30 minutes at 28.5°C.
-
Photoconversion: Expose the freely swimming larvae to a 405 nm light source for a defined period (e.g., 10-30 seconds) to induce calcium-dependent photoconversion of the CaMPARI protein.
-
Imaging: Following photoconversion, anesthetize the larvae (e.g., with 0.02% MS-222) and mount them in a low-melting-point agarose on a glass-bottom dish for imaging.
-
Image Acquisition: Using a fluorescence microscope, capture images of the brain region of interest in both the green (unconverted CaMPARI) and red (photoconverted CaMPARI) channels.
-
Data Analysis: Quantify the mean fluorescence intensity of the red and green channels in a defined region of interest (e.g., the whole brain or specific nuclei). Calculate the red/green fluorescence ratio for each larva. This ratio serves as a quantitative measure of integrated neuronal activity during the photoconversion period. Normalize the ratios of the this compound-treated groups to the vehicle control group.
Protocol for Locomotor Activity Assay
This protocol outlines a general method to assess the impact of this compound on the locomotor behavior of zebrafish larvae.
Materials:
-
Wild-type or transgenic zebrafish larvae (5-7 dpf).
-
This compound stock solution (in DMSO).
-
E3 medium.
-
96-well plates.
-
Automated video tracking system.
Workflow Diagram:
Caption: Workflow for locomotor activity assay in zebrafish larvae.
Procedure:
-
Plating: Place individual 5-7 dpf larvae into the wells of a 96-well plate containing E3 medium.
-
Acclimation: Allow the larvae to acclimate to the plate and the recording environment for at least 30 minutes.
-
Drug Administration: Add this compound at various concentrations to the wells. Include a vehicle control group.
-
Behavioral Recording: Place the 96-well plate into an automated video tracking system and record the locomotor activity of the larvae for a defined period (e.g., 60 minutes). The recording can be continuous or divided into light and dark phases to assess photomotor responses.
-
Data Analysis: Use the tracking software to quantify various locomotor parameters, such as total distance moved, average velocity, and the percentage of time spent active. Compare the data from the this compound-treated groups to the vehicle control group.
Protocol for Acute Toxicity Assay (FET: Fish Embryo Acute Toxicity Test)
This protocol is a modification of the OECD Test Guideline 236 for determining the acute toxicity of chemicals to fish embryos.
Materials:
-
Fertilized zebrafish eggs (< 3 hours post-fertilization).
-
This compound stock solution (in DMSO).
-
E3 medium.
-
24-well plates.
-
Stereomicroscope.
Procedure:
-
Exposure Setup: Within 3 hours post-fertilization, place 10-20 healthy, fertilized embryos into each well of a 24-well plate containing E3 medium.
-
Drug Preparation and Exposure: Prepare a range of this compound concentrations in E3 medium. The final DMSO concentration should be below 0.1%. Replace the E3 medium in the wells with the respective this compound solutions or vehicle control.
-
Incubation: Incubate the plates at 28.5°C for 96 hours.
-
Daily Observations: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a stereomicroscope and record the following endpoints:
-
Mortality: Coagulation of the embryo, lack of heartbeat, and failure to develop.
-
Malformations: Pericardial edema, yolk sac edema, spinal curvature, tail malformations, and head abnormalities.
-
-
Data Analysis: For each concentration, calculate the percentage of mortality and the percentage of embryos with malformations at each time point. Determine the LC50 value at 96 hpf.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Kv7.2/Kv7.3 channels in neuronal function and dysfunction in vivo. The zebrafish model, with its amenability to high-throughput screening and advanced imaging techniques, offers an excellent platform for such studies. The protocols provided here offer a framework for researchers to explore the effects of this compound on neuronal activity and behavior in zebrafish. It is crucial to perform careful dose-response studies and toxicity assessments to ensure the validity and reproducibility of the experimental findings.
References
Application Notes and Protocols: Preparation of ML252 Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of ML252 stock solutions for use in in vitro assays. This compound is a potent and selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel.[1][2][3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary materials, step-by-step procedures, and storage recommendations for this compound stock solutions. Additionally, it includes a summary of the key chemical and biological properties of this compound and a diagram of its mechanism of action.
Introduction to this compound
This compound is a small molecule inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel, with a reported IC50 of approximately 70 nM.[1][2] It exhibits greater than 40-fold selectivity for Kv7.2 over Kv7.1 channels.[1][2] As the (S)-enantiomer, this compound is more potent than the (R)-enantiomer or the racemic mixture.[1][2] Due to its potency and selectivity, this compound serves as a valuable pharmacological tool for studying the physiological roles of Kv7.2 channels in neuronal excitability and as a potential starting point for the development of therapeutics targeting these channels.[4][5]
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 308.43 g/mol | [1] |
| Formula | C₂₀H₂₄N₂O | [1] |
| CAS Number | 1392494-64-2 | [1] |
| Purity | ≥98% | [1] |
| Appearance | White to off-white solid | [6] |
Solubility and Recommended Solvents
Proper solubilization is crucial for the accurate dosing of this compound in in vitro assays. The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (30.84 mg/mL) | [1][2] |
| Ethanol | 100 mM (30.84 mg/mL) | [1][2] |
| DMF | 10 mg/mL | [7] |
| PBS (pH 7.2) | 2 mg/mL | [7] |
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2] It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound and DMSO. Perform all steps in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE.
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.084 mg of this compound (Molecular Weight = 308.43 g/mol ).
-
-
Solubilization:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain. If necessary, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[6]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[6][8]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (months to years).[1][9] For short-term storage (days to weeks), 4°C is acceptable.[9] Some sources recommend storage at -80°C for up to 6 months.[6]
-
Dilution of Stock Solution for In Vitro Assays
For cell-based assays, the high-concentration stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound.[8]
-
Ensure the final concentration of DMSO in the culture medium is below the level of toxicity for the specific cell line being used (typically <0.5%).[8]
-
A vehicle control (culture medium with the same final concentration of DMSO) should be included in all experiments.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
This compound Mechanism of Action: Inhibition of Kv7.2 Channel
Caption: this compound inhibits the Kv7.2 channel pore, blocking K+ efflux.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ML 252 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. medkoo.com [medkoo.com]
Application Notes and Protocols: ML252 as a KCNQ2 Channel Inhibitor
These application notes provide detailed information and protocols for utilizing ML252, a potent and selective inhibitor of the KCNQ2 (Kv7.2) potassium channel. This document is intended for researchers, scientists, and drug development professionals investigating the role of KCNQ2 channels in neuronal function and related pathological conditions.
Introduction
KCNQ2, a voltage-gated potassium channel subunit, is a critical regulator of neuronal excitability.[1][2][3][4] It is a primary component of the M-current, a subthreshold potassium current that stabilizes the membrane potential and reduces repetitive firing.[3][4] Dysfunctional KCNQ2 channels are associated with neurological disorders, including benign familial neonatal seizures and epileptic encephalopathy.[1][3] this compound is a small molecule inhibitor that demonstrates high potency and selectivity for KCNQ2 channels, making it a valuable tool for studying the physiological and pathophysiological roles of these channels.[5][6]
Quantitative Data: Potency and Selectivity of this compound
This compound exhibits nanomolar potency for KCNQ2 channels and displays selectivity over other KCNQ channel isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various studies.
| Channel | IC50 | Experimental System | Reference |
| KCNQ2 (homomeric) | 69 nM (± 6 nM) | Automated electrophysiology (IonWorks) in CHO cells | [5] |
| 59 nM | Automated electrophysiology (IonWorks Quattro) | [7] | |
| 0.88 µM | Two-electrode voltage clamp in Xenopus oocytes | [1] | |
| KCNQ2/Q3 (heteromeric) | 0.12 µM | Automated electrophysiology (IonWorks) | [5][8] |
| 1.42 µM | Automated patch clamp in HEK cells | [1] | |
| KCNQ1 | 2.92 µM | Automated electrophysiology (IonWorks) | [5][8] |
| KCNQ1/KCNE1 | 8.12 µM | Automated electrophysiology (IonWorks) | [5] |
| KCNQ4 | 0.20 µM | Automated electrophysiology (IonWorks) | [5][8] |
| KCNQ3 [A315T] | 2.71 µM | Two-electrode voltage clamp in Xenopus oocytes | [1] |
Mechanism of Action
This compound acts as a pore-targeted inhibitor of KCNQ2 channels.[1][2][9] Its mechanism involves a direct interaction with a critical tryptophan residue (W236) located in the S5 segment of the channel's pore domain.[1][9][10] This interaction is believed to stabilize the closed state of the channel, thereby inhibiting the flow of potassium ions. Notably, mutations of this tryptophan residue significantly reduce the sensitivity of the channel to this compound.[1][9] The binding site of this compound overlaps with that of some KCNQ channel activators, such as ML213, leading to competitive interactions.[1][2][9][10] However, its inhibitory effect is not prevented by activators that target the voltage sensor domain, like ICA-069673.[1][2][9]
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound on KCNQ2 currents.
Automated Electrophysiology using IonWorks
This protocol is adapted from studies that determined the IC50 of this compound on KCNQ2 channels expressed in Chinese Hamster Ovary (CHO) cells.[5]
A. Cell Culture and Maintenance:
-
Culture CHO cells stably expressing human KCNQ2 channels in a suitable medium (e.g., F-12K with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells regularly to maintain sub-confluent cultures.
B. Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in the appropriate extracellular buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and typically below 0.1%.
C. Automated Patch Clamp Procedure:
-
Harvest the KCNQ2-expressing CHO cells and prepare a single-cell suspension.
-
Load the cell suspension and the compound plate into the IonWorks instrument.
-
The instrument will perform automated cell trapping, whole-cell patch clamping, and compound application.
-
Voltage Protocol:
-
Hold the cells at a membrane potential of -80 mV.
-
Apply a depolarizing voltage step to elicit KCNQ2 currents. A typical protocol involves stepping to +20 mV for 1 second.[1]
-
-
Apply the different concentrations of this compound and record the resulting KCNQ2 currents.
-
A baseline recording is taken before compound addition, and the effect of the compound is measured after a defined incubation period.
D. Data Analysis:
-
Measure the peak current amplitude in the presence of each this compound concentration.
-
Normalize the current inhibition relative to the control (vehicle-treated) cells.
-
Plot the normalized current inhibition as a function of the this compound concentration.
-
Fit the dose-response curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is based on studies investigating the mechanism of this compound action on KCNQ2 channels expressed in Xenopus laevis oocytes.[1][11]
A. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject the oocytes with cRNA encoding the human KCNQ2 channel.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable buffer (e.g., ND96) to allow for channel expression.
B. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Voltage-clamp the oocyte using a suitable amplifier (e.g., Axopatch 200B).
-
Voltage Protocol:
-
Hold the oocyte at a holding potential of -80 mV.
-
Apply depolarizing steps in 10 mV increments from -140 mV to +40 mV to elicit KCNQ2 currents.[1]
-
-
Record baseline currents in the absence of the compound.
-
Perfuse the chamber with the recording solution containing the desired concentration of this compound and record the inhibited currents.
C. Data Analysis:
-
Measure the steady-state current at the end of the depolarizing pulse for each voltage step.
-
Construct current-voltage (I-V) relationship plots.
-
To determine the IC50, apply different concentrations of this compound and measure the current inhibition at a specific voltage (e.g., +20 mV).
-
Normalize the inhibition and fit the data to a dose-response curve.
Recommendations for Use
-
Solubility: this compound has a reported solubility of 14 µM in PBS.[5] For higher concentrations, DMSO is a suitable solvent. Ensure the final DMSO concentration in the assay is low and consistent across all conditions.
-
Stability: In PBS at 23°C, 66% of the initial concentration of this compound remained after 48 hours.[5] It is advisable to prepare fresh dilutions for each experiment.
-
Selectivity: While this compound is highly selective for KCNQ2 over KCNQ1, it also inhibits KCNQ2/Q3 and KCNQ4 channels at submicromolar concentrations.[5][8] This should be considered when interpreting data from systems where these other subunits may be present.
-
In Vivo Use: this compound is brain-penetrant, making it a suitable tool for in vivo studies in animal models.[6][8]
By following these guidelines and protocols, researchers can effectively utilize this compound as a selective inhibitor to probe the function and pharmacology of KCNQ2 channels.
References
- 1. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dyshomeostatic modulation of Ca2+-activated K+ channels in a human neuronal model of KCNQ2 encephalopathy | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Figure 3, [A) KCNQ2 currents from a...]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The conductance of KCNQ2 and its pathogenic variants is determined by individual subunit gating - PMC [pmc.ncbi.nlm.nih.gov]
ML252 Administration for Studying Neuronal Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML252 is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv7.2 (KCNQ2).[1] Kv7 channels are critical regulators of neuronal excitability, and their inhibition by this compound leads to an increase in neuronal activity.[2][3][4] This property makes this compound a valuable pharmacological tool for studying the role of Kv7 channels in various physiological and pathological processes within the nervous system. These application notes provide detailed protocols for the use of this compound in in-vitro and in-vivo models to investigate its effects on neuronal activity.
Data Presentation
This compound Potency and Selectivity
This compound exhibits high potency for Kv7.2 channels and selectivity over other Kv7 family members. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Channel Subtype | IC50 Value | Reference |
| Kv7.2 (KCNQ2) | 69 nM | [1][5] |
| Kv7.2 (KCNQ2) | 70 nM | |
| Kv7.2 (KCNQ2) | 0.88 µM (in Xenopus oocytes) | [3] |
| Kv7.1 (KCNQ1) | 2.9 µM | |
| Kv7.1 (KCNQ1) | 2.92 µM | [5] |
| Kv7.2/Kv7.3 | 0.12 µM | [5] |
| Kv7.2/Kv7.3 | 4.05 µM (in Xenopus oocytes) | [3] |
| Kv7.3 | 1.32 µM (in Xenopus oocytes) | [3] |
| Kv7.4 (KCNQ4) | 0.20 µM | [5] |
| Kv7.5 | 6.70 µM (in Xenopus oocytes) | [3] |
This compound also shows greater than 40-fold selectivity for Kv7.2 over Kv7.1 channels.[6] The (S)-enantiomer of this compound is more potent than the (R)-enantiomer or the racemic mixture.
Off-Target Activity
It is important to note that this compound has been shown to inhibit several Cytochrome P450 enzymes with high potency.
| Enzyme | IC50 Value | Reference |
| CYP1A2 | 6.1 nM | [5] |
| CYP2C9 | 18.9 nM | [5] |
| CYP3A4 | 3.9 nM | [5] |
| CYP2D6 | 19.9 nM | [5] |
Signaling Pathway and Mechanism of Action
This compound acts as a pore-targeted inhibitor of Kv7.2/Kv7.3 channels.[2][3][4] It binds to a tryptophan residue (W236 in Kv7.2) within the channel pore, a site that is also critical for the action of some Kv7 channel activators like retigabine and ML213.[2][3][4] By inhibiting the M-current conducted by Kv7 channels, this compound reduces the hyperpolarizing influence of these channels, leading to a lower threshold for action potential firing and an overall increase in neuronal excitability.
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is soluble in DMSO and ethanol up to 100 mM.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol, absolute
-
Sterile microcentrifuge tubes
-
-
Procedure for a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 308.43 g/mol ).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[5]
-
Protocol 1: In-Vitro Characterization of this compound Effects using Automated Patch Clamp Electrophysiology
This protocol is designed to assess the inhibitory effect of this compound on Kv7 channels expressed in a heterologous system like CHO or HEK293 cells.
-
Cell Culture:
-
Culture CHO or HEK293 cells stably expressing the Kv7 channel subtype of interest according to standard cell culture protocols.
-
-
Cell Preparation:
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the appropriate extracellular solution for the automated patch clamp system at a concentration of 200,000 cells/mL.[7]
-
Incubate the cell suspension at 15°C with gentle shaking for at least 60 minutes before use.[7]
-
-
Automated Patch Clamp Recording:
-
Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension onto the system.
-
Initiate the automated process of cell capture, seal formation (aim for GΩ seals), and whole-cell configuration.
-
Voltage Protocol:
-
Hold the cells at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps to activate the Kv7 channels (e.g., a step to +20 mV for 1 second).[3]
-
-
Baseline Recording: Record stable baseline currents for a few minutes.
-
This compound Application:
-
Prepare a series of dilutions of this compound in the extracellular solution from the stock solution.
-
Apply the different concentrations of this compound sequentially to the cells. The rapid onset of this compound allows for relatively short application times.[8]
-
-
Recording with this compound: Record the currents at each concentration until a steady-state block is achieved.
-
Washout: Perfuse the cells with the drug-free extracellular solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at the depolarizing step for each this compound concentration.
-
Normalize the current amplitudes to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus Oocytes
This protocol is suitable for characterizing the effects of this compound on Kv7 channels expressed in Xenopus oocytes.
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the Kv7 channel subunits of interest.
-
Incubate the injected oocytes for 2-3 days at 16-18°C in ND96 solution.
-
-
TEVC Recording Setup:
-
Prepare the recording chamber and perfuse with the recording solution (e.g., ND96).
-
Pull glass microelectrodes and fill them with 3 M KCl. The resistance should be between 0.5-1.5 MΩ.[9]
-
Place the oocyte in the recording chamber.
-
-
Recording Procedure:
-
Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).
-
Switch the amplifier to voltage-clamp mode.
-
Voltage Protocol:
-
Baseline Recording: Record stable baseline currents.
-
This compound Application:
-
Prepare working solutions of this compound in the recording solution.
-
Perfuse the oocyte with the this compound-containing solution.
-
-
Recording with this compound: Record currents after the application of this compound.
-
Washout: Perfuse with the drug-free recording solution.
-
-
Data Analysis:
-
Measure the steady-state current at a specific depolarizing voltage (e.g., +20 mV) before and after this compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Generate a concentration-response curve and determine the IC50 value.
-
Protocol 3: In-Vivo Study of Neuronal Activity in Zebrafish Larvae
This protocol utilizes transgenic zebrafish larvae expressing a genetically encoded calcium indicator (e.g., CaMPARI or GCaMP) to visualize the effect of this compound on neuronal activity.[2][4]
-
Animal Husbandry and Preparation:
-
Raise transgenic zebrafish larvae (e.g., Tg(elavl3:CaMPARI)) in E3 embryo medium at 28.5°C.[11]
-
At 4-5 days post-fertilization, select healthy larvae for the experiment.
-
-
This compound Exposure:
-
In-Vivo Calcium Imaging:
-
Anesthetize the larvae (e.g., with 0.02% MS-222) and mount them in low-melting-point agarose in a glass-bottom dish.[11]
-
Use a confocal or light-sheet microscope for imaging.
-
For CaMPARI:
-
Acquire a baseline image of the green fluorescence.
-
Expose the larvae to a 405 nm light to photoconvert the CaMPARI protein in active neurons (from green to red).[11]
-
Acquire post-photoconversion images of both green and red fluorescence.
-
-
For GCaMP:
-
Acquire a time-lapse series of images to record calcium transients.
-
-
-
Data Analysis:
-
For CaMPARI:
-
Quantify the red-to-green fluorescence ratio in specific brain regions of interest. An increase in this ratio in this compound-treated larvae compared to controls indicates increased neuronal activity.
-
-
For GCaMP:
-
Analyze the frequency and amplitude of calcium transients in individual neurons or neuronal populations. An increase in these parameters suggests heightened neuronal activity induced by this compound.
-
-
Conclusion
This compound is a powerful tool for investigating the role of Kv7.2 channels in regulating neuronal activity. The protocols outlined above provide a framework for utilizing this compound in a variety of experimental settings, from detailed biophysical characterization to in-vivo imaging of neuronal networks. Careful consideration of the experimental model, appropriate controls, and data analysis methods will ensure the generation of robust and reliable results.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. maxcyte.com [maxcyte.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 11. Assessing CaMPARI as new approach methodology for evaluating neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay [frontiersin.org]
- 14. DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ML252 in Automated Planar Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML252 is a potent and selective inhibitor of the voltage-gated potassium channels Kv7.2 and Kv7.3, which are critical regulators of neuronal excitability.[1][2][3] These channels are responsible for generating the M-current, a sub-threshold potassium current that stabilizes the membrane potential and controls neuronal firing rates.[4][5] Inhibition of Kv7.2/Kv7.3 channels by compounds like this compound can increase neuronal excitability, making it a valuable tool for studying the physiological roles of these channels and for investigating potential therapeutic strategies for neurological disorders.[1][2][3]
Automated planar patch clamp (APC) systems have become indispensable tools in ion channel research and drug discovery, offering significantly higher throughput and reproducibility compared to conventional manual patch clamp techniques.[6][7][8] These systems are well-suited for characterizing the pharmacological effects of compounds like this compound on Kv7 channels. This document provides detailed application notes and protocols for the use of this compound in automated planar patch clamp systems.
Mechanism of Action of this compound
This compound acts as a pore-targeted inhibitor of Kv7.2 and Kv7.3 channels.[1][2][3] Its binding site is located within the channel pore, specifically involving a tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) that is also crucial for the action of some Kv7 channel activators, such as retigabine and ML213.[1][2][3] This shared binding site leads to competitive interactions between this compound and these pore-targeted activators.[1][2] In contrast, activators that target the voltage sensor domain (VSD) of the channel, like ICA-069673, do not compete with this compound.[1][2]
Data Presentation: Quantitative Analysis of this compound Inhibition
The following tables summarize the inhibitory potency of this compound on various Kv7 channel subtypes as determined by automated planar patch clamp electrophysiology.
| Channel Subtype | Cell Line | Automated Patch Clamp System | IC50 (µM) | Reference |
| Kv7.2/Kv7.3 | HEK293 | Not Specified | ~1 | [1] |
| Kv7.2/Kv7.3 | HEK293 | Not Specified | 0.9 ± 0.3 | [9] |
| Kv7.3/Kv7.5 | HEK293 | Not Specified | More potent than on Kv7.2/Kv7.3 | [1][3] |
| Kv7.4 | CHO | Sophion QPatch | - | [10][11] |
Note: The potency of this compound can vary depending on the specific experimental conditions, including the cell line, expression levels, and the specific automated patch clamp platform used.
Experimental Protocols
This section provides detailed methodologies for studying the effects of this compound on Kv7 channels using automated planar patch clamp systems. These protocols are based on established methods and can be adapted for specific instruments such as the Sophion QPatch or Nanion SyncroPatch.[6][10][11]
Cell Line Preparation
-
Cell Culture:
-
Use a stable cell line expressing the human Kv7 channel subtype of interest (e.g., HEK293 or CHO cells stably expressing Kv7.2/Kv7.3).
-
Culture the cells in the recommended medium supplemented with the appropriate selection antibiotic to ensure stable expression.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
-
Cell Harvesting and Preparation for APC:
-
On the day of the experiment, wash the cells with phosphate-buffered saline (PBS).
-
Dissociate the cells using a gentle, non-enzymatic cell dissociation solution to ensure cell health and viability.
-
Resuspend the cells in the appropriate external solution for the automated patch clamp system at a concentration of 1-5 x 10^6 cells/mL.
-
Allow the cells to recover for at least 30 minutes at room temperature before use.
-
Solutions and Reagents
-
Internal Solution (in mM): 135 KCl, 5 EGTA, 10 HEPES; pH 7.3 with KOH.
-
External Solution (in mM): 135 NaCl, 5 KCl, 2.8 Na acetate, 1 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH.[3]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-30 mM) of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare serial dilutions of this compound in the external solution on the day of the experiment. The final DMSO concentration should be kept constant across all solutions and should not exceed 0.1% to avoid solvent effects.
Automated Patch Clamp Protocol (General)
The following is a general protocol that can be adapted for specific APC platforms. Refer to the manufacturer's instructions for detailed operation of your instrument.
-
Chip Preparation: Prime the planar patch clamp chip with the external and internal solutions according to the manufacturer's protocol.
-
Cell Seeding: Add the cell suspension to the designated wells of the chip. The system will then automatically position a single cell over the aperture of each recording well.
-
Seal Formation: The system will apply suction to form a high-resistance (GΩ) seal between the cell membrane and the chip aperture.
-
Whole-Cell Configuration: Apply a brief suction pulse to rupture the cell membrane under the aperture, establishing the whole-cell recording configuration.
-
Stabilization: Allow the whole-cell recording to stabilize for a few minutes before starting the voltage-clamp protocol.
-
Voltage-Clamp Protocol for Kv7 Channels:
-
Holding Potential: -80 mV
-
Test Pulse: Depolarize to +20 mV for 500 ms to 1 s to elicit the Kv7 current.
-
Inter-pulse Interval: 10-20 seconds.
-
-
Compound Application:
-
Baseline Recording: Record the baseline Kv7 current in the external solution (vehicle control).
-
This compound Application: Perfuse the cell with increasing concentrations of this compound. Allow for a sufficient incubation time (e.g., 3-5 minutes) at each concentration to reach steady-state block.
-
Washout: Perfuse the cell with the external solution to wash out the compound and observe any recovery of the current.
-
-
Data Acquisition: Record the current traces throughout the experiment using the instrument's data acquisition software.
Visualizations
Signaling Pathway of Kv7 Channel Modulation
Caption: Signaling pathway of Kv7 channel modulation by GPCRs and pharmacological agents.
Experimental Workflow for this compound Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Kv7 Channels: Structure, Physiology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [nanion.de]
- 7. sophion.com [sophion.com]
- 8. State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sophion.com [sophion.com]
- 11. sophion.com [sophion.com]
ML252: Application Notes and Protocols for Cultured Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ML252, a potent inhibitor of KCNQ2 (Kv7.2) and KCNQ3 (Kv7.3) voltage-gated potassium channels, in cultured neuronal cell lines. This document details the mechanism of action, provides quantitative data, and offers detailed protocols for experimental application.
Introduction
This compound is a small molecule inhibitor that selectively targets KCNQ2 and KCNQ2/3 heteromeric potassium channels, which are critical regulators of neuronal excitability.[1][2][3] These channels are responsible for the M-current, a sub-threshold potassium current that stabilizes the membrane potential and prevents repetitive firing of action potentials.[4][5] Inhibition of KCNQ2/3 channels by this compound leads to increased neuronal excitability, making it a valuable tool for studying the physiological roles of these channels and for investigating pathological conditions associated with neuronal hyperexcitability, such as epilepsy.[1][4][6] this compound exhibits greater than 40-fold selectivity for KCNQ2 over KCNQ1 channels, which is crucial for avoiding cardiac side effects associated with KCNQ1 inhibition.[2]
Mechanism of Action
This compound acts as a pore-targeted inhibitor of Kv7 channels.[1][7] Its binding site is located within the channel pore, where it interacts with a critical tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3).[1][7] This tryptophan residue is also a key component of the binding site for some KCNQ channel activators, such as retigabine and ML213.[1][7] Consequently, the inhibitory effect of this compound can be competitively weakened by pore-targeted activators like ML213.[1][7] However, activators that target the voltage sensor of the channel, such as ICA-069673, do not prevent this compound-mediated inhibition.[1][7] By inhibiting the M-current, this compound causes membrane depolarization, reduces the threshold for action potential firing, and increases the frequency of neuronal firing in response to stimuli.[8]
Figure 1: Signaling pathway of this compound action on neuronal excitability.
Quantitative Data
The inhibitory potency of this compound has been characterized across various KCNQ channel subtypes using electrophysiological methods. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Channel Subtype | Cell Line | Assay Method | IC50 Value | Reference |
| KCNQ2 | HEK293 | IonWorks Electrophysiology | 59 nM | [9] |
| KCNQ2 | HEK293 | IonWorks Electrophysiology | 69 nM | [2] |
| KCNQ2/3 | HEK293 | Automated Patch Clamp | 1.42 µM | [7][10] |
| KCNQ1 | HEK293 | IonWorks Electrophysiology | >40-fold selectivity vs KCNQ2 | [2] |
Experimental Protocols
The following protocols are provided as a guide for the application of this compound in various cultured cell lines. It is recommended to optimize concentrations and incubation times for specific cell types and experimental questions.
General Stock Solution Preparation
-
Solvent Selection: this compound is typically dissolved in dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 1: Electrophysiological Recording in a Heterologous Expression System (HEK293 Cells)
This protocol is adapted from studies characterizing this compound's effects on KCNQ channels expressed in HEK293 cells.[7]
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Transfection:
-
Seed cells into appropriate culture vessels (e.g., 12-well plates) 24-48 hours before transfection.
-
Transfect cells with plasmids encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3) using a suitable transfection reagent (e.g., jetPRIME).
-
Allow 48-72 hours for channel expression before conducting experiments.
-
2. Automated Patch-Clamp Electrophysiology:
-
Instrumentation: Use an automated patch-clamp system (e.g., IonWorks Barracuda or similar).
-
Cell Preparation: Harvest transfected HEK293 cells and prepare a single-cell suspension in the appropriate external solution.
-
Solutions:
-
External Solution (Example): 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM D-glucose, 10 mM HEPES, pH 7.4 with NaOH.
-
Internal Solution (Example): 120 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 5 mM ATP, pH 7.2 with KOH.
-
-
This compound Application:
-
Prepare serial dilutions of this compound in the external solution from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell health or channel function (typically ≤0.1%).
-
Apply different concentrations of this compound to the cells and record the potassium currents.
-
-
Voltage Protocol:
-
Hold the cells at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to +20 mV) to elicit KCNQ channel currents.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of different this compound concentrations.
-
Normalize the current to the control (vehicle) condition.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Figure 2: Experimental workflow for electrophysiological screening of this compound.
Protocol 2: Application of this compound to Cultured Neuroblastoma Cell Lines (e.g., SH-SY5Y)
Neuroblastoma cell lines, such as SH-SY5Y and BE2C, endogenously express KCNQ2 channels, particularly after neuronal differentiation, making them a relevant model system.
1. SH-SY5Y Cell Culture and Differentiation:
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Undifferentiated Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Differentiation Protocol:
-
Plate undifferentiated SH-SY5Y cells at a suitable density.
-
To induce a neuronal phenotype, treat the cells with retinoic acid (RA), typically at a concentration of 10 µM, for 5-7 days. Change the medium with fresh RA every 2-3 days.
-
For a more mature neuronal phenotype, after RA treatment, some protocols include a subsequent treatment with Brain-Derived Neurotrophic Factor (BDNF) at 10-50 ng/mL for an additional 3-7 days.
-
-
Confirmation of Differentiation: Differentiated cells will exhibit a more neuronal morphology with extended neurites. This can be confirmed by immunocytochemistry for neuronal markers like β-III tubulin.
2. Application of this compound for Neuronal Excitability Studies:
-
Preparation of this compound Working Solutions: Dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentrations. Include a vehicle control (DMSO at the same final concentration).
-
Treatment:
-
Replace the culture medium of the differentiated SH-SY5Y cells with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period. The incubation time will depend on the specific assay (e.g., for acute electrophysiological effects, a few minutes of pre-incubation may be sufficient; for longer-term studies, incubation could be for hours).
-
-
Assessing the Effects:
-
Electrophysiology (Manual Patch Clamp):
-
Transfer a coverslip with differentiated cells to a recording chamber perfused with external recording solution.
-
Perform whole-cell patch-clamp recordings to measure changes in membrane potential, action potential firing properties (e.g., in response to current injections), and M-current characteristics.
-
-
Calcium Imaging:
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measure changes in intracellular calcium levels in response to a depolarizing stimulus (e.g., high potassium) in the presence and absence of this compound. Increased excitability is expected to lead to a larger calcium influx.
-
-
Immunocytochemistry:
-
After treatment, fix the cells and stain for markers of neuronal activity, such as c-Fos, to assess changes in neuronal activation.
-
-
Protocol 3: General Guidelines for this compound Application in Primary and iPSC-Derived Neurons
Primary neurons and neurons derived from induced pluripotent stem cells (iPSCs) provide more physiologically relevant models. It's important to note that the functional expression of ion channels, including KCNQ2/3, increases as these neurons mature in culture.
1. Cell Culture and Maturation:
-
Primary Neurons: Isolate neurons from embryonic or early postnatal rodent brain regions (e.g., cortex or hippocampus) using established protocols.[11][12][13][14][15] Culture them on coated surfaces (e.g., with poly-D-lysine and laminin) in a suitable neuronal culture medium (e.g., Neurobasal medium with B27 supplement). Allow the neurons to mature in culture for at least 14 days before experiments.
-
iPSC-Derived Neurons: Differentiate human iPSCs into a neuronal lineage using established protocols (e.g., dual SMAD inhibition).[7][16][17][18][19] Allow the neurons to mature for several weeks (e.g., 4-8 weeks or longer) to ensure robust expression and function of ion channels and synaptic proteins.[7][17]
2. This compound Treatment and Analysis:
-
Drug Application: Prepare working solutions of this compound in the neuronal culture medium or recording buffer as described in Protocol 2.
-
Assays: The same assays described for neuroblastoma cells (electrophysiology, calcium imaging) can be applied to primary and iPSC-derived neurons to assess the impact of this compound on neuronal excitability. Given the potential for network activity in these cultures, multi-electrode array (MEA) recordings can also be a powerful tool to study how this compound affects spontaneous and evoked network firing patterns.
Figure 3: Logical relationship of this compound and KCNQ channel activators.
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in DMSO before preparing working solutions. If precipitation occurs in the aqueous medium, consider using a lower concentration or adding a small amount of a surfactant like Pluronic F-127.
-
DMSO Concentration: Keep the final DMSO concentration low and consistent across all experimental groups, including controls, as DMSO can have biological effects.
-
Cell Health: Monitor cell viability and morphology, especially during long-term incubations with this compound.
-
Neuronal Maturation: The expression and function of KCNQ channels can vary with the developmental stage of cultured neurons. Ensure that the neurons are sufficiently mature for the M-current to be robustly expressed.
-
Off-Target Effects: While this compound is selective for KCNQ2/3, it is always good practice to consider potential off-target effects, especially at higher concentrations.
By using the information and protocols provided in these application notes, researchers can effectively utilize this compound as a tool to investigate the role of KCNQ2/3 channels in the regulation of neuronal function in a variety of in vitro models.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Cell line - KCNQ2 - The Human Protein Atlas [proteinatlas.org]
- 5. ccr.cancer.gov [ccr.cancer.gov]
- 6. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Time Course Analysis of the Electrophysiological Properties of Neurons Differentiated from Human Induced Pluripotent Stem Cells (iPSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hippocampal Hyperexcitability is Modulated by Microtubule-Active Agent: Evidence from In Vivo and In Vitro Epilepsy Models in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Expression of KCNQ2 Splice Variants: Implications to M Current Function during Neuronal Development | Journal of Neuroscience [jneurosci.org]
- 10. Differential Expression of KCNQ2 Splice Variants: Implications to M Current Function during Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 14. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 15. researchgate.net [researchgate.net]
- 16. sophion.com [sophion.com]
- 17. A functional hiPSC-cortical neuron differentiation and maturation model and its application to neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological characterization of sourced human iPSC-derived motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
In Vivo Delivery of ML252 in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signaling Pathway of ML252
This compound exerts its biological effect by inhibiting the Kv7.2 voltage-gated potassium channel. Kv7.2, often in heteromeric association with Kv7.3 subunits, is a key component of the M-current, a non-inactivating potassium current that plays a critical role in stabilizing the neuronal membrane potential and regulating neuronal excitability.[3][4] By blocking Kv7.2 channels, this compound reduces the M-current, leading to membrane depolarization and increased neuronal excitability. This mechanism is of significant interest for modeling and studying conditions of neuronal hyperexcitability, such as epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. Neural KCNQ (Kv7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Kv7.2 in Neurodevelopment: Insights and Gaps in Our Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of ML252 on Action Potential Firing
Audience: Researchers, scientists, and drug development professionals.
Introduction ML252 is a potent and selective small-molecule inhibitor of the voltage-gated potassium channels Kv7.2 (KCNQ2) and Kv7.3, which are the primary molecular correlates of the neuronal M-current.[1][2] The M-current is a sub-threshold potassium current that plays a critical role in stabilizing the neuronal membrane potential and regulating action potential firing rates.[3][4] By inhibiting Kv7.2/7.3 channels, this compound effectively reduces the M-current, leading to membrane depolarization and an increase in neuronal excitability.[1][5] This makes this compound a valuable pharmacological tool for investigating the physiological roles of M-current in neuronal circuits, studying pathologies associated with channel dysfunction (e.g., epilepsy), and for the mechanistic validation of potential Kv7 channel activators.[1][2] These application notes provide detailed protocols for utilizing this compound to measure its effects on action potential firing using whole-cell patch-clamp electrophysiology.
Mechanism of Action this compound acts as a pore-targeted inhibitor, binding to a conserved tryptophan residue within the pore of Kv7.2 and Kv7.3 channels.[1][5] This binding site is crucial for channel gating and is also the target for certain classes of Kv7 activators, such as retigabine and ML213.[1][3] Consequently, this compound can competitively antagonize the effects of these activators.[1] The inhibition of the outward potassium M-current reduces the hyperpolarizing influence that normally counteracts membrane depolarization. This results in a lower threshold for action potential initiation and an increased firing frequency in response to depolarizing stimuli.[4]
Caption: Signaling pathway of Kv7.2/7.3 channel modulation of neuronal excitability and its inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data regarding this compound's selectivity and its expected effects on key electrophysiological parameters associated with action potential firing.
Table 1: Selectivity Profile of this compound for KCNQ (Kv7) Channels This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against various KCNQ channel subtypes, demonstrating its selectivity for KCNQ2-containing channels.
| Channel Subtype | IC₅₀ Value | Reference(s) |
| KCNQ2 (Kv7.2) | 69 - 70 nM | [2][6][7] |
| KCNQ2/KCNQ3 | 0.12 µM | [2][7] |
| KCNQ4 (Kv7.4) | 0.20 µM | [2][7] |
| KCNQ1 (Kv7.1) | 2.92 µM | [2][7] |
| KCNQ1/KCNE1 | 8.12 µM | [2] |
Table 2: Expected Electrophysiological Effects of this compound on Action Potential Firing This table outlines the anticipated changes in neuronal firing properties following the application of this compound, based on its mechanism as a Kv7.2/7.3 inhibitor.[4]
| Parameter | Description | Expected Effect of this compound | Rationale |
| Resting Membrane Potential (RMP) | The baseline voltage difference across the neuronal membrane. | Depolarization (becomes more positive) | Inhibition of the stabilizing outward K+ M-current. |
| Input Resistance | The neuron's resistance to current injection. | Increase | Closure of K+ channels reduces membrane conductance. |
| Rheobase | The minimum current injection required to elicit an action potential.[8] | Decrease | The membrane potential is closer to the firing threshold. |
| Action Potential Threshold | The membrane potential at which an action potential is initiated. | Hyperpolarization (becomes more negative) | Less depolarization is needed to activate voltage-gated Na+ channels. |
| Firing Frequency | Number of action potentials fired in response to a sustained depolarizing current. | Increase | Reduced M-current allows for faster membrane repolarization between spikes. |
| First Inter-Spike Interval (ISI) | The time between the first and second action potentials in a train. | Decrease | Increased excitability leads to more rapid subsequent firing. |
| Fast Afterhyperpolarization (fAHP) | The transient hyperpolarization following an action potential. | Reduction in amplitude | The M-current contributes to the fAHP. |
Experimental Protocols
Protocol 1: Measuring the Effect of this compound on Neuronal Excitability using Whole-Cell Current-Clamp
This protocol details the procedure for assessing changes in action potential firing characteristics in cultured neurons or acute brain slices after the application of this compound.
Caption: Experimental workflow for assessing this compound's effect on action potential firing via patch-clamp.
I. Materials and Reagents
-
Biological Sample: Cultured primary neurons or acute brain slices (e.g., from hippocampus or prefrontal cortex).[4]
-
This compound: Stock solution (e.g., 10 mM in DMSO), stored at -20°C.
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal (Pipette) Solution: (in mM) 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, 0.5 Na-GTP. pH adjusted to 7.3 with KOH.
-
Vehicle Control: ACSF containing the same final concentration of DMSO used for this compound dilution (e.g., 0.01%).
II. Equipment
-
Patch-clamp electrophysiology setup (amplifier, digitizer, data acquisition software like pClamp).[3]
-
Microscope with differential interference contrast (DIC) optics.
-
Micromanipulators.
-
Perfusion system for solution exchange.
-
Borosilicate glass capillaries for pulling patch pipettes (3-6 MΩ resistance).
III. Step-by-Step Procedure
-
Preparation:
-
Prepare fresh ACSF and internal solutions. Filter and chill ACSF.
-
Prepare acute brain slices or plate cultured neurons for recording.
-
Dilute the this compound stock solution in ACSF to the final desired concentration (e.g., 100 nM to 1 µM) immediately before use. Prepare a vehicle control solution.
-
-
Establish Whole-Cell Recording:
-
Place the sample in the recording chamber and continuously perfuse with oxygenated ACSF (~2 mL/min).
-
Using a micromanipulator, approach a healthy-looking neuron with a pipette containing the internal solution.
-
Apply gentle positive pressure to the pipette. Once a dimple is observed on the cell membrane, release the pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).[9]
-
Apply a brief suction pulse to rupture the membrane and establish the whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
-
-
Baseline Firing Characterization:
-
Allow the cell's membrane potential and firing properties to stabilize for 5-10 minutes.
-
Measure the resting membrane potential (RMP) with no current injection.
-
Inject a series of small hyperpolarizing current steps (e.g., -20 pA for 500 ms) to measure the input resistance (from the voltage change according to Ohm's law).[10]
-
Inject a series of depolarizing current steps of increasing amplitude (e.g., from 0 pA to +200 pA in 20 pA increments, 1 second duration) to determine the rheobase (the first current step that elicits firing) and to construct a frequency-current (F-I) curve.[10]
-
-
Application of this compound:
-
Switch the perfusion to the ACSF containing this compound (or vehicle control).
-
Allow at least 7-10 minutes for the drug to equilibrate and exert its effect.[10]
-
Monitor the RMP during this period; a gradual depolarization is expected.
-
-
Post-ML252 Firing Characterization:
-
After the incubation period, repeat the same series of current injections performed at baseline (Step 3).
-
Record the new RMP, input resistance, rheobase, and F-I relationship.
-
-
Data Analysis:
-
For each cell, extract the parameters listed in Table 2 from both the baseline and post-drug application periods.
-
RMP: Average membrane potential over a stable period with zero current injection.
-
Rheobase: The lowest current step amplitude that successfully elicits at least one action potential.[10]
-
Firing Frequency: For each current step, count the number of action potentials and divide by the duration of the current injection (e.g., spikes/1s = Hz).
-
AP Threshold: The voltage at which the rate of change of the membrane potential (dV/dt) exceeds a set value (e.g., 20 V/s).[9]
-
Compare the "before" and "after" values for each parameter using appropriate statistical tests (e.g., paired t-test). Plot the F-I curves for baseline and this compound conditions to visualize the shift in excitability.
-
References
- 1. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological modulation of the voltage-gated neuronal Kv7/KCNQ/M-channel alters the intrinsic excitability and synaptic responses of pyramidal neurons in rat prefrontal cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rheobase - Wikipedia [en.wikipedia.org]
- 9. Real-time Electrophysiology: Using Closed-loop Protocols to Probe Neuronal Dynamics and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential regulation of action potential firing in adult murine thalamocortical neurons by Kv3.2, Kv1, and SK potassium and N-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ML252 in Combination with KCNQ Channel Activator ML213
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the KCNQ (Kv7) family are critical regulators of neuronal excitability.[1][2] Their modulation presents a promising avenue for the development of therapeutics for conditions such as epilepsy and pain.[3] These application notes provide a detailed guide to understanding and utilizing the KCNQ channel inhibitor ML252 in conjunction with the KCNQ channel activator ML213. A key finding is that this compound acts as a pore-targeted inhibitor, and its effects can be competitively antagonized by the pore-targeted activator ML213.[1][2][4] This interaction provides a valuable tool for dissecting KCNQ channel pharmacology and function.
Compound Information and Quantitative Data
This compound: A Selective KCNQ2 Channel Inhibitor
This compound is a potent and selective inhibitor of the KCNQ2 (Kv7.2) potassium channel.[5][6] It has been shown to be highly brain-penetrant, making it a useful tool for in vivo studies.[5] this compound's inhibitory action is mediated by its interaction with a specific tryptophan residue (W236 in Kv7.2) located in the channel pore.[1][2]
Table 1: Inhibitory Activity of this compound on KCNQ Channels
| Channel Subtype | IC50 | Reference |
| KCNQ2 (Kv7.2) | 69 nM | [5][6] |
| KCNQ1 (Kv7.1) | 2.92 µM | [5][6] |
| KCNQ2/Q3 | 0.12 µM | [5] |
| KCNQ4 | 0.20 µM | [5] |
| KCNQ1/E1 | 8.12 µM | [6] |
ML213: A Selective KCNQ2 and KCNQ4 Channel Activator
ML213 is a selective activator of KCNQ2 and KCNQ4 channels.[7][8][9] It enhances channel activity by shifting the voltage dependence of activation to more hyperpolarized potentials.[7] Similar to this compound, ML213's mechanism involves interaction with the tryptophan residue in the channel pore, leading to competitive behavior when co-administered with this compound.[1][2]
Table 2: Activator Activity of ML213 on KCNQ Channels
| Channel Subtype | EC50 | Reference |
| KCNQ2 (Kv7.2) | 230 nM | [7][10] |
| KCNQ4 (Kv7.4) | 510 nM | [7][10] |
| KCNQ5 (Kv7.5) | 0.7 ± 0.2 µM (conductance increase) | [10] |
| KCNQ4/7.5 | 1.1 ± 0.6 µM (conductance increase) | [10] |
Signaling Pathway and Mechanism of Action
KCNQ channels play a crucial role in regulating neuronal excitability by contributing to the M-current, a subthreshold potassium current that stabilizes the membrane potential.[11][12][13] The activity of these channels is tightly regulated by various signaling pathways, including those involving G-protein coupled receptors (GPCRs) and phosphoinositides like PIP2.[11][12][13]
The competitive interaction between this compound and ML213 occurs at the pore of the KCNQ channel. Both compounds are believed to bind to a common or overlapping site that includes the W236 residue in KCNQ2.
Experimental Protocols
Thallium Flux Assay for High-Throughput Screening
This assay is suitable for primary screening of compounds that modulate KCNQ channel activity.[14]
Materials:
-
CHO cells stably expressing the KCNQ channel of interest.[14]
-
384-well black, clear-bottom plates.
-
FluxOR™ Thallium Detection Kit.
-
Assay buffer (e.g., HBSS).
-
Test compounds (this compound, ML213).
Protocol:
-
Cell Plating: Seed KCNQ-expressing CHO cells into 384-well plates at a density of 8,000-10,000 cells/well and incubate overnight.[14]
-
Loading: Wash cells with assay buffer and then load with the FluxOR™ reagent according to the manufacturer's protocol.
-
Compound Addition: Add test compounds (e.g., this compound, ML213, or their combination) to the wells at desired concentrations.
-
Thallium Stimulation: Add the thallium-containing stimulus buffer to all wells.
-
Fluorescence Reading: Immediately measure the fluorescence intensity using a plate reader. The change in fluorescence is proportional to K+ channel activity.
Automated Patch-Clamp Electrophysiology
This method provides a higher throughput for validating hits from primary screens and for detailed pharmacological characterization.[14]
Materials:
-
CHO or HEK293 cells expressing the KCNQ channel of interest.[15]
-
Automated patch-clamp system (e.g., IonWorks Barracuda).[14]
-
Internal and external recording solutions.
Protocol:
-
Cell Preparation: Harvest and resuspend cells in the external solution at a density of 1.5–2.0 million cells/mL.[14]
-
System Setup: Prime the automated patch-clamp system with internal and external solutions.
-
Cell Loading: Load the cell suspension into the system.
-
Recording:
-
Establish a whole-cell configuration.
-
Apply a voltage protocol to elicit KCNQ currents. A typical protocol involves holding the cells at -100 mV, depolarizing to -10 mV for 10 seconds to activate the current, and then stepping to -120 mV for 10 seconds to record the deactivating tail current.[14]
-
Apply test compounds (this compound, ML213) and record the current responses.
-
Conventional Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for detailed biophysical and pharmacological characterization of ion channel modulators.[15][16]
Materials:
-
HEK293T cells transfected with the KCNQ channel DNA.[15]
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).[15]
-
Internal and external recording solutions.
Protocol:
-
Cell Culture and Transfection: Culture and transfect HEK293T cells with the KCNQ channel constructs 48 hours before recording.[15]
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes and fill with internal solution.
-
Recording:
-
Obtain a giga-ohm seal on a single cell.
-
Rupture the membrane to achieve whole-cell configuration.
-
Apply a voltage-clamp protocol to record KCNQ currents. For example, hold the cell at -80 mV and apply depolarizing steps from -140 mV to +40 mV in 10 mV increments.[1][4]
-
Perfuse the cell with external solution containing this compound, ML213, or a combination to assess their effects on the channel currents.
-
Applications and Considerations
The combination of this compound and ML213 provides a powerful toolset for:
-
Target Validation: Confirming the role of specific KCNQ channel subtypes in cellular and in vivo models of disease. The competitive interaction can be used to demonstrate that an observed effect is specifically mediated by the KCNQ channel pore.[1][2]
-
Mechanism of Action Studies: Elucidating the binding sites and mechanisms of novel KCNQ channel modulators.
-
Drug Discovery: Screening for and characterizing new KCNQ channel activators and inhibitors.
Important Considerations:
-
Solubility: Ensure that both this compound and ML213 are fully dissolved in the appropriate vehicle (e.g., DMSO) before dilution in aqueous recording solutions.
-
Compound Stability: Prepare fresh solutions of the compounds for each experiment to ensure potency.
-
Off-Target Effects: While this compound and ML213 are relatively selective, it is always good practice to consider and test for potential off-target effects, especially in complex biological systems. This compound has been noted to inhibit Cytochrome P450 enzymes at nanomolar concentrations.[5]
By following these guidelines and protocols, researchers can effectively utilize this compound and ML213 to advance our understanding of KCNQ channel biology and facilitate the development of novel therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ML 213 | Kv7.2 channel activator | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating ML252 in Your Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of ML252 in common experimental buffers. Find troubleshooting guidance and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol, with a solubility of up to 100 mM in both solvents.[1] For most in vitro applications, preparing a high-concentration stock solution in DMSO is the standard practice.
2. What is the aqueous solubility of this compound?
The aqueous solubility of this compound in Phosphate Buffered Saline (PBS) has been determined to be 14 μM.[2] It is important to note that this is significantly lower than its solubility in organic solvents.
3. How stable is this compound in aqueous solutions?
In a stability assessment conducted in PBS at 23°C, 66% of the initial concentration of this compound remained after 48 hours.[2] This study was performed without the addition of antioxidants or other protective agents and with a DMSO concentration below 0.1%.[2] For long-term experiments, it is advisable to prepare fresh dilutions from a frozen stock solution.
4. How should this compound stock solutions be stored?
Stock solutions of this compound should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] It is recommended to protect the solutions from light and store them under nitrogen.[3] Avoid repeated freeze-thaw cycles to prevent degradation.[3]
Troubleshooting Guide
Issue: I am observing precipitation of this compound in my cell culture media.
-
Possible Cause 1: Exceeding Aqueous Solubility. The concentration of this compound in your final working solution may be above its aqueous solubility limit (14 μM in PBS).[2]
-
Solution: Try lowering the final concentration of this compound in your experiment. If a higher concentration is necessary, consider using a vehicle with a higher percentage of DMSO, but be mindful of potential solvent toxicity to your cells. Always include a vehicle control in your experimental design.
-
-
Possible Cause 2: Interaction with Media Components. Components in your specific cell culture media, such as proteins or salts, may be interacting with this compound and causing it to precipitate.
-
Solution: Prepare a small test batch of your final working solution and visually inspect for precipitation before adding it to your cells. You could also try preparing the final dilution in a simpler buffer, like PBS, immediately before use.
-
Issue: I am seeing inconsistent results with this compound in my assays.
-
Possible Cause 1: Compound Degradation. As this compound has limited stability in aqueous solutions, prolonged incubation times or improper storage of working solutions could lead to a decrease in the effective concentration of the compound.[2]
-
Solution: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing your stock solution can lead to degradation of this compound.[3]
-
Solution: Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[3]
-
Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [1] |
| Ethanol | 100 mM | [1] |
| PBS | 14 µM | [2] |
Table 2: Stability of this compound in PBS
| Buffer | Temperature | Time | Remaining Compound | Reference |
| PBS | 23°C | 48 hours | 66% | [2] |
Experimental Protocols
General Protocol for Assessing Compound Solubility (Kinetic Method)
This method is often used in early drug discovery for rapid assessment.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the desired aqueous buffer (e.g., PBS, cell culture media) to create the highest concentration to be tested.
-
Observation: Visually inspect for precipitation immediately and after a short incubation period (e.g., 1-2 hours) at room temperature.
-
Quantification (Optional): To obtain a quantitative measure, the solutions can be filtered or centrifuged to remove any precipitate. The concentration of the compound remaining in the supernatant can then be determined using an analytical method such as HPLC or UV-Vis spectroscopy.
General Protocol for Assessing Compound Stability
-
Solution Preparation: Prepare a solution of the test compound in the desired aqueous buffer at a known concentration. Ensure the initial DMSO concentration is low (e.g., <0.1%).
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of the parent compound in each aliquot using a stability-indicating analytical method, such as HPLC. The percentage of the compound remaining at each time point is then calculated relative to the concentration at time zero.
Signaling Pathway
This compound is a selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel.[1][3] It acts as a pore-targeted inhibitor, binding to a tryptophan residue (Trp236 in Kv7.2) that is also crucial for the action of some Kv7 channel activators like ML213.[4][5][6] This leads to competitive interactions between this compound and pore-targeted activators.[4][5] In contrast, activators that target the voltage-sensing domain (VSD), such as ICA-069673, do not compete with this compound.[4][5][6] Inhibition of Kv7.2 channels by this compound leads to an increase in neuronal excitability.[4][5][6]
Caption: Mechanism of this compound action on the Kv7.2 channel.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
ML252 Patch Clamp Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using ML252 in patch clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small-molecule inhibitor of voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 (KCNQ2).[1][2][3] It exhibits greater than 40-fold selectivity for Kv7.2 over Kv7.1.[2][3] this compound is the (S)-enantiomer and is more potent than the (R)-enantiomer or a racemic mixture.[2][3] It is a valuable tool for studying the physiological roles of Kv7 channels and for validating candidate drugs.[4][5]
Q2: What is the mechanism of action of this compound?
This compound acts as a pore-targeted inhibitor of Kv7 channels.[4][5][6] It binds to a critical tryptophan residue (W236 in Kv7.2) located in the channel's pore.[5][6][7] This binding site is also a target for some Kv7 channel activators, such as ML213 and retigabine.[4][5][6] Consequently, this compound's inhibitory effect can be weakened by the presence of these pore-targeted activators in a competitive manner.[4][5][6][7]
Q3: Is this compound suitable for in vivo studies?
Yes, this compound is reported to be brain-penetrant, making it suitable for in vivo experiments in animal models.[1][2]
Q4: What are the known off-target effects of this compound?
While generally selective for Kv7.2, this compound has been shown to inhibit Cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP3A4, and CYP2D6, with IC50 values in the nanomolar range.[1][8] At higher concentrations (10 µM), it can also inhibit the melatonin MT1 receptor by 60%.[2][3] Researchers should consider these potential off-target effects when interpreting their data.
Troubleshooting Guide
This guide addresses common issues encountered during patch clamp experiments with this compound.
Problem 1: No or weak inhibition of currents by this compound.
Possible Causes & Solutions:
-
Incorrect Target Channel: Verify that the cells you are using express this compound-sensitive Kv7 channel subtypes (e.g., Kv7.2, Kv7.2/7.3). This compound is significantly less potent on Kv7.1.[2][3]
-
Compound Degradation: Ensure that your this compound stock solution is fresh and has been stored properly. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months, protected from light and under nitrogen.[1] Avoid repeated freeze-thaw cycles.[1]
-
Solubility Issues: this compound is soluble in DMSO and ethanol up to 100 mM.[2] Ensure the final concentration of the solvent in your experimental solution is low and does not affect cell health or channel function.
-
Competition with Other Compounds: If your experimental design includes Kv7 activators, be aware of the competitive interaction between this compound and pore-targeted activators like ML213.[4][5][6][7] The presence of such activators will reduce the apparent potency of this compound. Consider using a voltage-sensor targeted activator, like ICA-069673, which does not compete with this compound.[4][5]
-
Incorrect Pipette or Bath Solution: Double-check the composition of your intracellular and extracellular solutions to ensure they are appropriate for recording Kv7 currents.
Problem 2: High variability in this compound IC50 values.
Possible Causes & Solutions:
-
Cell Health and Expression Levels: The health and passage number of your cell line can affect channel expression and sensitivity to drugs. Use cells at a consistent and low passage number.
-
Experimental Conditions: Factors such as recording temperature, pH of the solutions, and the specific voltage protocol used can influence channel gating and drug binding. Maintain consistent experimental parameters across all experiments.
-
Automated vs. Manual Patch Clamp: Automated patch clamp systems can offer higher throughput and potentially more consistent compound application, which may reduce variability compared to manual patch clamp.[9][10][11][12]
-
Current Rundown: Kv7 currents can exhibit "rundown" (a gradual decrease in current amplitude over time) during whole-cell recordings. This can be mistaken for a drug effect or increase variability. See the "Current Rundown" section below for mitigation strategies.
Problem 3: Current rundown obscures this compound effect.
Possible Causes & Solutions:
-
Dialysis of Intracellular Components: The whole-cell patch clamp configuration leads to the dialysis of the cell's contents with the pipette solution. The loss of essential intracellular molecules like ATP can contribute to current rundown.
-
Solution: Include Mg-ATP (typically 2-5 mM) in your intracellular solution.
-
-
Perforated Patch Configuration: To minimize dialysis, consider using the perforated patch clamp technique with agents like amphotericin B or gramicidin. This maintains the integrity of the intracellular environment but can lead to higher series resistance.
-
Establish a Stable Baseline: Before applying this compound, record a stable baseline for a sufficient duration to quantify the rate of rundown. This allows you to correct for the rundown when analyzing the drug's effect.
-
Time-Course Analysis: Analyze the time course of the current amplitude before, during, and after this compound application to distinguish between rundown and a true drug-induced inhibition.
Quantitative Data
The following table summarizes the reported IC50 values for this compound against various Kv7 channel subtypes.
| Channel Subtype | IC50 Value | Experimental System | Reference |
| Kv7.2 (KCNQ2) | 69 nM | CHO-KCNQ2 cells | [1] |
| Kv7.2 | 0.88 µM | Xenopus oocytes | [4] |
| Kv7.1 (KCNQ1) | 2.92 µM | Not specified | [1] |
| Kv7.2/Kv7.3 | 0.12 µM | Not specified | [1] |
| Kv7.2/Kv7.3 | 1.42 µM | HEK cells (automated patch clamp) | [4] |
| Kv7.2/Kv7.3 | 4.05 µM | Xenopus oocytes | [4] |
| Kv7.3 | 1.32 µM | Xenopus oocytes | [4] |
| Kv7.3 [A315T] | 2.71 µM | Xenopus oocytes | [4] |
| Kv7.4 | 0.20 µM | Not specified | [1] |
| Kv7.5 | 6.70 µM | Xenopus oocytes | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
This compound can be obtained from suppliers like Sigma-Aldrich or Tocris Bioscience.[4]
-
Prepare a high-concentration stock solution (e.g., 50 mM) in 100% DMSO.[4]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Whole-Cell Patch Clamp Protocol for Kv7.2/7.3 in HEK293 Cells
This protocol is adapted from published studies using this compound.[4]
-
Cell Culture: Culture HEK293 cells stably expressing human Kv7.2/Kv7.3 channels in standard culture medium.
-
Solutions:
-
Extracellular Solution (in mM): 135 NaCl, 5 KCl, 2.8 Na acetate, 1 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 135 KCl, 5 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH. For rundown mitigation, add 2-5 mM Mg-ATP.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage protocol to elicit Kv7 currents. A typical protocol involves stepping the voltage to +20 mV for 1 second at a frequency of 0.1 Hz.[4]
-
-
Drug Application:
-
Establish a stable baseline current for several minutes to assess current rundown.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound. The final DMSO concentration should be kept low (e.g., <0.1%).
-
Record the current until a steady-state inhibition is reached.
-
To study competitive interactions, co-apply this compound with a Kv7 activator like ML213.[4]
-
-
Data Analysis:
-
Measure the peak current amplitude at the depolarizing step.
-
Correct for any current rundown observed during the baseline recording.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on Kv7 channels.
Caption: Troubleshooting workflow for weak this compound inhibition.
Caption: Competitive vs. non-competitive interactions with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML 252 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of the performance and application differences between manual and automated patch-clamp techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Mitigating ML252 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate the off-target effects of the Kv7.2 (KCNQ2) channel inhibitor, ML252. Our goal is to ensure the generation of precise and reliable experimental data.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, providing a structured approach to identifying and resolving potential off-target effects.
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Question: My experimental results with this compound are not what I anticipated based on Kv7.2 inhibition, or the results are variable between experiments. Could this be due to off-target effects?
-
Answer: Yes, unexpected or inconsistent phenotypes are a primary indicator of potential off-target activity. This compound, while selective, can interact with other proteins, especially at higher concentrations. To dissect the observed effects, a systematic approach is recommended.
-
Initial Troubleshooting Steps:
-
Confirm On-Target Engagement: The first step is to verify that this compound is engaging its intended target, the Kv7.2 channel, in your experimental system. This can be achieved through electrophysiological measurements.
-
Dose-Response Analysis: Conduct a thorough dose-response study. Off-target effects are often more pronounced at higher concentrations. If the unexpected phenotype only manifests at concentrations significantly above the IC50 for Kv7.2, it is likely an off-target effect.
-
Use a Negative Control: Employ a cell line that does not express Kv7.2 or use a site-directed mutant, such as Kv7.2[W236F], which is significantly less sensitive to this compound.[1] If the phenotype persists in these controls, it is not mediated by Kv7.2 inhibition.
-
-
Issue 2: The observed phenotype with this compound does not match the phenotype from siRNA/shRNA knockdown of Kv7.2.
-
Question: I'm seeing a different cellular outcome when I use this compound compared to when I knock down Kv7.2 using RNA interference. How can I reconcile these results?
-
Answer: This discrepancy strongly suggests that the phenotype observed with this compound is due to an off-target effect. While RNAi provides a genetic approach to target validation, small molecule inhibitors like this compound offer an acute, pharmacological perturbation. The differences can be informative.
-
Recommended Actions:
-
Validate Knockdown Efficiency: Ensure that your siRNA/shRNA is effectively reducing Kv7.2 protein levels.
-
Rescue Experiment: A rescue experiment can definitively link the on-target activity to the observed phenotype. After treatment with this compound to induce the phenotype, introduce a Kv7.2 activator, such as ML213, which competes with this compound at the same binding site.[1][2][3] If the phenotype is reversed, it is on-target.
-
Consider Off-Target Profiling: If the phenotype is not rescued, consider broader off-target profiling assays to identify the protein(s) responsible for the observed effect.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: The primary target of this compound is the voltage-gated potassium channel Kv7.2 (KCNQ2), where it acts as a potent inhibitor.[1] Known off-targets with reported inhibitory activity include other members of the KCNQ family and several cytochrome P450 enzymes.
Q2: What is the recommended working concentration for this compound in cellular assays?
A2: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. A good starting point is to use a concentration at or near the IC50 value for Kv7.2, which is approximately 69 nM. However, the optimal concentration will depend on the specific cell type and experimental conditions and should be determined empirically through a dose-response experiment.
Q3: What are essential control experiments to include when using this compound?
A3: To ensure the specificity of your findings, the following controls are highly recommended:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Structurally Unrelated Inhibitor: Use a different, structurally distinct inhibitor of Kv7.2 to confirm that the observed phenotype is not specific to the chemical scaffold of this compound.
-
Genetic Controls: As mentioned in the troubleshooting section, utilize Kv7.2 knockout/knockdown cells or cells expressing the this compound-insensitive Kv7.2[W236F] mutant to differentiate on-target from off-target effects.[1]
Q4: How can I confirm that the effects I see are due to Kv7.2 inhibition and not an off-target?
A4: A combination of the control experiments listed above provides strong evidence for on-target activity. The "gold standard" approach involves a rescue experiment. First, induce a phenotype with this compound. Then, apply a Kv7.2 activator that competes with this compound, such as ML213.[2][3] Reversal of the phenotype by the activator strongly indicates that the effect is mediated by Kv7.2 inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target and known off-targets.
| Target | IC50 |
| Kv7.2 (KCNQ2) | 69 nM |
| Kv7.1 (KCNQ1) | 2.92 µM |
| Kv7.2/7.3 (KCNQ2/3) | 0.12 µM |
| Kv7.4 (KCNQ4) | 0.20 µM |
| CYP1A2 | 6.1 nM |
| CYP2C9 | 18.9 nM |
| CYP3A4 | 3.9 nM |
| CYP2D6 | 19.9 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the on-target effects of this compound and identify potential off-target interactions.
On-Target Validation via Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on Kv7.2 channels expressed in a mammalian cell line (e.g., HEK293).
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human Kv7.2 channels.
-
Plate cells onto glass coverslips 24-48 hours before recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH).
-
-
Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline Kv7.2 currents using a voltage-step protocol (e.g., from a holding potential of -80 mV, step to various test potentials from -100 mV to +40 mV).
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record currents in the presence of this compound using the same voltage-step protocol.
-
Analyze the data to determine the percentage of current inhibition.
-
Washout Experiment to Assess Reversibility
This protocol assesses the reversibility of this compound inhibition, which can help distinguish it from non-specific, irreversible binding.
-
Following the recording of inhibited currents as described in the patch-clamp protocol, switch the perfusion back to the this compound-free external solution.
-
Continuously perfuse with the control external solution for 5-10 minutes to allow for the washout of the compound.
-
Record currents periodically during the washout period using the same voltage-step protocol to monitor the recovery of channel activity.
-
A significant recovery of current indicates reversible binding of this compound.
Rescue Experiment with a Kv7.2 Activator
This experiment is a robust method to confirm that the observed effect of this compound is due to its interaction with the Kv7.2 channel.
-
Establish a stable recording of the cellular phenotype of interest in the presence of this compound.
-
While continuing to perfuse with the this compound-containing solution, co-apply the Kv7.2 activator ML213 at a concentration known to be effective (e.g., 1-10 µM).
-
Monitor the cellular phenotype for a reversal to the pre-ML252 treatment state.
-
A successful rescue provides strong evidence that the initial phenotype was an on-target effect of this compound on Kv7.2.
Off-Target Validation: Cytochrome P450 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory potential of this compound on CYP450 enzymes using a commercially available fluorescence-based assay kit.
-
Materials:
-
Procedure (refer to the kit manufacturer's instructions for specific details):
-
Prepare a reaction mixture containing the reaction buffer, recombinant CYP enzyme, and a fluorogenic substrate.
-
Add this compound at a range of concentrations to the reaction mixture in a 96-well plate.
-
Include wells with a vehicle control and a positive control inhibitor.
-
Initiate the reaction by adding an NADPH regeneration system.
-
Incubate the plate at 37°C for the recommended time.
-
Stop the reaction and measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the mechanism of this compound action and the logical workflow for troubleshooting off-target effects.
Caption: Signaling pathway of this compound inhibition of the Kv7.2 channel.
Caption: Experimental workflow for troubleshooting this compound off-target effects.
References
KCNQ2 Technical Support Center: Managing Current Rundown in the Presence of ML252
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KCNQ2 channels, specifically addressing the challenge of current rundown during electrophysiological recordings in the presence of the inhibitor ML252.
Frequently Asked Questions (FAQs)
Q1: What is KCNQ2 current rundown?
A1: KCNQ2 current rundown is a common phenomenon observed during whole-cell patch-clamp recordings, characterized by a gradual and often irreversible decrease in the amplitude of the KCNQ2-mediated potassium current over time. This can compromise the quality and reliability of experimental data.
Q2: What are the primary causes of KCNQ2 current rundown?
A2: The primary driver of KCNQ2 current rundown is the depletion of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is essential for KCNQ2 channel gating and stability; its hydrolysis or washout from the cell membrane during whole-cell recording leads to a loss of channel activity. Other contributing factors can include the washout of essential intracellular components like ATP, which is necessary for PIP2 synthesis, and the dephosphorylation of the channel or associated regulatory proteins by intracellular phosphatases.
Q3: Who is this compound and how does it affect KCNQ2 channels?
A3: this compound is a potent and selective small-molecule inhibitor of the KCNQ2 potassium channel. It acts as a pore blocker, binding to a critical site within the channel's pore domain to prevent the flow of potassium ions.[1] Small structural changes to this compound can convert it from an antagonist to an agonist, suggesting it interacts with a key gating control site.[1]
Q4: Does this compound directly cause or exacerbate KCNQ2 current rundown?
A4: There is currently no direct evidence to suggest that this compound actively accelerates KCNQ2 current rundown. However, as a pore blocker, its prolonged presence and binding within the channel pore could potentially influence the channel's conformational state and its interaction with regulatory molecules like PIP2, indirectly affecting current stability over long recording periods. Further research is needed to fully elucidate the direct effects of this compound on KCNQ2 channel stability.
Q5: What are the best practices for preparing and using this compound in experiments?
A5: this compound has a solubility of 14 µM in PBS, which is significantly higher than its IC50 for KCNQ2 inhibition.[1] In terms of stability, 66% of the initial concentration of this compound remains after 48 hours at 23°C in PBS.[1] It is recommended to prepare fresh solutions of this compound and to be mindful of its stability over the course of longer experiments.
Troubleshooting Guide: Managing KCNQ2 Current Rundown with this compound
This guide provides a systematic approach to troubleshooting and mitigating KCNQ2 current rundown, particularly when using the inhibitor this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid current rundown upon whole-cell break-in (within minutes) | Washout of essential intracellular components (ATP, GTP). | Use an intracellular solution supplemented with ATP and an ATP-regeneration system (e.g., phosphocreatine and creatine kinase). See Protocol 1 for a recommended intracellular solution recipe. |
| Depletion of membrane PIP2. | Include a low concentration of a water-soluble PIP2 analog (e.g., diC8-PIP2) in the intracellular solution to help maintain PIP2 levels. | |
| Slower, progressive current rundown over the course of the experiment | Gradual depletion of intracellular signaling molecules and PIP2. | Consider using the perforated patch-clamp technique with antibiotics like Amphotericin B or Gramicidin. This method maintains the integrity of the intracellular environment, significantly reducing rundown.[2][3][4][5][6] See Protocol 2 for a general perforated patch-clamp protocol. |
| Dephosphorylation of KCNQ2 channels by intracellular phosphatases. | Include phosphatase inhibitors such as Calyculin A or Okadaic acid in the intracellular solution.[7][8] Use with caution and at appropriate concentrations as they are potent and can have off-target effects. | |
| Increased rundown observed specifically during or after this compound application | Potential allosteric effect of this compound on channel stability or PIP2 interaction (hypothesized). | Minimize the duration of this compound application to what is necessary for your experimental question. Use a fast perfusion system to apply and wash out the drug quickly. |
| Non-specific effects of the drug or solvent. | Perform vehicle control experiments to ensure that the solvent (e.g., DMSO) is not contributing to the rundown. | |
| General instability and variability in KCNQ2 currents | Poor cell health or suboptimal expression of KCNQ2 channels. | Ensure cultured cells are healthy and not over-confluent. Optimize transfection conditions to achieve robust but not excessive channel expression. |
| Suboptimal recording conditions. | Maintain a stable recording temperature. Ensure high-quality gigaseals (>1 GΩ) to minimize leak currents. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on various KCNQ channels.
| Channel | This compound IC50 | Reference |
| KCNQ2 | 69 nM | [1] |
| KCNQ1 | > 40-fold higher than KCNQ2 | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Intracellular Solution for Stable KCNQ2 Recordings
This protocol provides a recipe for an intracellular solution designed to minimize KCNQ2 current rundown during conventional whole-cell recordings.
Components:
-
140 mM K-Gluconate
-
10 mM KCl
-
10 mM HEPES
-
1 mM EGTA
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
10 mM Phosphocreatine
-
50 U/mL Creatine Kinase
-
(Optional) 10-20 µM diC8-PIP2
-
(Optional) Phosphatase inhibitors (e.g., 10 nM Calyculin A or 50 nM Okadaic acid)
Instructions:
-
Dissolve all components in nuclease-free water.
-
Adjust the pH to 7.3 with KOH.
-
Adjust the osmolarity to ~290-300 mOsm with sucrose if necessary.
-
Aliquot and store at -20°C. Thaw and filter through a 0.22 µm syringe filter before use.
Protocol 2: Perforated Patch-Clamp Recording for KCNQ2 Currents
The perforated patch-clamp technique is highly recommended for long-duration experiments to prevent the dialysis of essential intracellular components and minimize current rundown.[2][3][4][5][6]
Materials:
-
Standard extracellular solution.
-
Intracellular solution (as in Protocol 1, but without PIP2 or phosphatase inhibitors initially).
-
Stock solution of Amphotericin B (e.g., 60 mg/mL in DMSO) or Gramicidin.
Procedure:
-
Prepare the intracellular solution.
-
Back-fill the patch pipette tip with a small amount of antibiotic-free intracellular solution to facilitate giga-seal formation.
-
Fill the rest of the pipette with the intracellular solution containing the perforating agent (e.g., final concentration of 240 µg/mL Amphotericin B).
-
Approach the cell and form a high-resistance seal (>1 GΩ).
-
Monitor the series resistance and cell capacitance. Perforation is indicated by a gradual decrease in series resistance over several minutes.
-
Begin the experiment once a stable, low series resistance is achieved (typically < 30 MΩ).
Visualizations
Caption: Signaling pathway of KCNQ2 current rundown.
Caption: Troubleshooting workflow for KCNQ2 rundown.
References
- 1. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Perforated whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole-cell recording using the perforated patch clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perforated Patch Clamp Recordings in ex vivo Brain Slices from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML252 Concentration for Specific Cell Types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ML252, a selective inhibitor of the KCNQ2 (Kv7.2) potassium channel, for various cell types. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel.[1] It also exhibits inhibitory activity against KCNQ2/Q3 and KCNQ4 channels. Its mechanism of action involves binding to a specific tryptophan residue within the channel's pore, thereby blocking potassium ion flow and leading to an increase in cellular excitability, particularly in neurons.[1]
Q2: In which cell types has this compound been shown to be effective?
A2: this compound has been extensively studied in neuronal cells and in heterologous expression systems like HEK293 and CHO cells engineered to express specific KCNQ channels. Emerging research suggests that Kv7 channels, the targets of this compound, are also expressed in various cancer cell lines and may play a role in regulating proliferation and apoptosis, indicating a broader potential range of responsive cell types.[2][3]
Q3: What is a good starting concentration range for this compound in a new cell line?
A3: For a novel cell line, it is recommended to perform a dose-response experiment starting with a broad range of concentrations. A logarithmic dilution series from 10 nM to 100 µM is a common starting point.[4] If the IC50 for Kv7.2 inhibition (approximately 0.069 µM in electrophysiology assays) is known, you can select a range around this value.[1] For cell-based assays, effective concentrations are typically in the low micromolar range (e.g., 1-10 µM).[1]
Q4: How can I determine if my cell line expresses the target of this compound, the Kv7.2 channel?
A4: You can verify the expression of KCNQ2 (the gene encoding Kv7.2) at the mRNA level using quantitative PCR (qPCR) or at the protein level using Western blotting or flow cytometry.[5]
Q5: What are the known off-target effects of this compound?
A5: While this compound is selective for Kv7.2/7.3 channels, high concentrations may lead to off-target effects. It is crucial to differentiate between on-target and off-target effects by using appropriate controls, such as a cell line lacking the target protein or a structurally related but inactive compound.[6][7] Some studies have shown that many anti-cancer drugs can have unintended effects on cellular organelles and pathways, so careful validation is essential.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations | Low or absent target expression: The cell line may not express Kv7.2 channels at a sufficient level. | Verify Kv7.2 (KCNQ2) expression using qPCR or Western blot.[5] Consider using a positive control cell line known to express the target. |
| Poor compound solubility: this compound may precipitate in the culture medium, reducing its effective concentration. | Ensure the final DMSO concentration is below 0.5%. Prepare dilutions in pre-warmed media and vortex gently before adding to cells. Visually inspect for precipitates. | |
| Compound instability: this compound may degrade in the culture medium over the course of the experiment. | Perform a time-course experiment to determine the optimal incubation time. | |
| Cell line resistance: The cells may have compensatory mechanisms that overcome the effect of Kv7.2 inhibition. | Investigate alternative signaling pathways that may be active in your cell line. | |
| High cytotoxicity observed even at low concentrations | Solvent toxicity: The solvent used to dissolve this compound (typically DMSO) may be toxic to the cells at the concentration used. | Include a vehicle control (medium with the same final concentration of DMSO) to assess solvent toxicity. Aim for a final DMSO concentration of ≤ 0.1%.[9] |
| Off-target toxicity: At higher concentrations, this compound may inhibit other essential cellular targets. | Perform a dose-response curve to determine the cytotoxic threshold. Use the lowest effective concentration for your experiments.[6][7] | |
| High cell sensitivity: The cell line may be particularly sensitive to the inhibition of Kv7.2. | Reduce the starting concentration range in your dose-response experiments. | |
| High variability between replicates | Inconsistent cell seeding: Uneven distribution of cells in the wells. | Ensure a homogenous cell suspension before seeding and use a consistent pipetting technique. |
| Inaccurate compound dilution: Errors in preparing the serial dilutions of this compound. | Prepare a master mix for each concentration and use calibrated pipettes. | |
| Edge effects: Evaporation from the outer wells of the microplate can alter the compound concentration. | Avoid using the outermost wells for critical experiments or fill them with sterile PBS or media to maintain humidity.[9] | |
| Unexpected cellular phenotype | Off-target effects: this compound may be affecting other signaling pathways. | Use a rescue experiment by overexpressing the target to confirm the effect is on-target. Test the compound in a target-negative cell line.[6] |
| Contamination: Mycoplasma or other microbial contamination can alter cellular responses. | Regularly test your cell lines for mycoplasma contamination.[10] |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | IC50 | Assay | Cell Type |
| Kv7.2 (KCNQ2) | 0.069 µM | Electrophysiology | - |
| Kv7.2/Kv7.3 | 1.42 µM | Automated Patch Clamp | HEK cells |
| Kv7.2 | 0.88 µM | TEVC | Xenopus oocytes |
| Kv7.3 | 1.32 µM | TEVC | Xenopus oocytes |
| Kv7.5 | 6.70 µM | TEVC | Xenopus oocytes |
Data compiled from existing literature.[1]
Table 2: Recommended Starting Concentration Ranges for this compound in Cell-Based Assays
| Assay Type | Cell Type | Recommended Starting Range |
| Proliferation/Viability | Cancer Cell Lines (e.g., breast, colon) | 0.1 µM - 50 µM |
| Apoptosis | Neuronal or Cancer Cell Lines | 1 µM - 25 µM |
| Signaling Pathway Analysis | Any responsive cell line | 0.5 µM - 20 µM |
These are suggested starting ranges and should be optimized for each specific cell line and experimental condition.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (IC50)
This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound for a specific biological endpoint.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well plates
-
Reagents for the chosen endpoint assay (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to generate a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM - vehicle control).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).
-
-
Endpoint Assay:
-
Perform the selected assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions to measure the desired biological endpoint (e.g., cell viability, proliferation).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percent inhibition or viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol provides a method to assess the cytotoxic effects of this compound.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound as described in Protocol 1.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
MTT Addition:
-
Following the treatment incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Putative signaling pathway of this compound action.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Channels as a Target for Cancer Therapy: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of K+ channels in regulating tumour cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scientists find evidence of unintended impacts from anti-cancer drugs - ecancer [ecancer.org]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 細胞培養疑難排解 [sigmaaldrich.com]
ML252 Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with ML252, a selective inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel, with an IC50 of approximately 69-70 nM.[1][2][3] It also inhibits Kv7.2/7.3 heteromers.[2] By blocking these channels, this compound increases neuronal excitability.[4] Its mechanism of action involves binding to a tryptophan residue (W236 in Kv7.2) in the channel pore.[4][5] This binding site is also a target for some Kv7 channel activators, leading to potential competitive interactions.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the potency and stability of this compound. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[2] It is advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[3] The compound is stable enough for a few weeks at ambient temperature during shipping.[3]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in DMSO and ethanol up to 100 mM.[1] When preparing stock solutions in DMSO, it is important to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[2]
Troubleshooting Guides
Inconsistent IC50 Values
Q: My IC50 value for this compound is significantly different from the published values. What could be the cause?
A: Discrepancies in IC50 values are a common source of experimental variability. Several factors could contribute to this issue:
-
Cell Line and Passage Number:
-
The expression levels and subunit composition of Kv7 channels can vary between different cell lines, impacting this compound potency.
-
High passage numbers in cell lines can lead to genetic drift, altered morphology, and changes in protein expression, which can affect drug responses.[6][7][8] It is recommended to use cells within a consistent and low passage range.[6][8]
-
-
Compound Stability and Handling:
-
Experimental Assay Conditions:
-
The specific parameters of your assay, such as incubation time, cell density, and the type of assay used (e.g., electrophysiology vs. cell viability), can influence the apparent IC50 value.[9]
-
For electrophysiology experiments, the voltage protocol and recording conditions can affect inhibitor binding and potency.
-
-
Presence of Competing Compounds:
Low or No Inhibitory Effect
Q: I am not observing the expected inhibitory effect of this compound in my experiments. What should I check?
A: A lack of inhibitory effect can be frustrating. Here is a systematic approach to troubleshooting this issue:
-
Verify Compound Integrity:
-
Check Your Experimental System:
-
Cell Line: Ensure that your chosen cell line expresses Kv7.2 or Kv7.2/7.3 channels. The expression levels may need to be verified (e.g., by Western blot or qPCR).
-
Cell Health: Unhealthy cells can exhibit altered ion channel function and drug responses. Monitor cell viability and morphology.[11]
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular physiology and should be routinely checked for.
-
-
Review Your Experimental Protocol:
-
Concentration Range: Ensure that you are using an appropriate concentration range of this compound. Based on published data, inhibitory effects should be observed in the nanomolar to low micromolar range.[1][2][3]
-
Incubation Time: While the onset of this compound's effect is generally rapid, ensure sufficient incubation time for the compound to reach its target.[5]
-
Assay-Specific Considerations: For electrophysiology, check for issues with your recording setup, such as seal quality and solution composition.[11][12][13][14][15]
-
Variability in Electrophysiology Recordings
Q: My patch-clamp recordings of Kv7 currents in the presence of this compound are unstable and variable. What are some common causes?
A: Electrophysiology experiments are sensitive to a variety of factors that can introduce variability. Consider the following:
-
Cell Health and Quality: Use healthy, viable cells for recordings. Unhealthy cells will have unstable membranes and altered channel properties.
-
Recording Pipette and Seal: The quality of the recording pipette and the formation of a high-resistance "giga-seal" are critical for stable recordings.[11][15] Debris in the internal solution or on the cell membrane can interfere with seal formation.[13]
-
Solutions and Perfusion: Ensure that all solutions (internal, external, and drug-containing) are correctly prepared, filtered, and at the correct pH and osmolarity.[11] The speed of your perfusion system can also impact recording stability.
-
Voltage Protocol: The specific voltage-clamp protocol used can influence the binding kinetics of this compound. Ensure your protocol is appropriate for studying Kv7 channels.
-
Run-down of Kv7.2 Channels: Kv7.2 channels can exhibit a "run-down" or decrease in current over time in whole-cell patch-clamp recordings, which can contribute to variability.[5]
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Reported IC50 | Cell Line/Assay | Reference |
| Kv7.2 (KCNQ2) | 69 nM | CHO-KCNQ2 cells | [2] |
| Kv7.2 (KCNQ2) | 70 nM | Patch clamp assay | [1][3] |
| Kv7.1 (KCNQ1) | 2.92 µM | - | [2] |
| Kv7.2/7.3 | 0.12 µM | - | [2] |
| Kv7.4 | 0.20 µM | - | [2] |
| CYP1A2 | 6.1 nM | - | [2] |
| CYP2C9 | 18.9 nM | - | [2] |
| CYP3A4 | 3.9 nM | - | [2] |
| CYP2D6 | 19.9 nM | - | [2] |
Table 2: Solubility and Stability of this compound
| Solvent | Maximum Concentration | Storage Conditions | Stability |
| DMSO | 100 mM | -20°C or -80°C (aliquoted, protected from light) | Up to 1 month at -20°C, up to 6 months at -80°C |
| Ethanol | 100 mM | -20°C or -80°C (aliquoted, protected from light) | Similar to DMSO |
Experimental Protocols
General Protocol for Preparing this compound Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Dissolve a known weight of this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Gently warm and vortex the solution to ensure complete dissolution.
-
-
Aliquot and Store:
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[2]
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in the appropriate assay buffer or external recording solution to achieve the desired final concentrations.
-
Ensure thorough mixing at each dilution step.
-
It is good practice to prepare fresh working solutions for each experiment.
-
Outline of an Automated Patch-Clamp Electrophysiology Protocol for Kv7.2
This protocol provides a general framework for assessing the inhibitory effect of this compound on Kv7.2 channels using an automated patch-clamp system.
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human Kv7.2 channels.
-
Harvest cells when they are at an optimal confluency (typically 70-90%).
-
Prepare a single-cell suspension at the desired concentration in the external recording solution.
-
-
Solutions:
-
Internal Solution (Example): 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, adjusted to pH 7.3 with KOH.
-
External Solution (Example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, adjusted to pH 7.4 with NaOH.
-
Compound Solutions: Prepare a dilution series of this compound in the external solution from a DMSO stock. Ensure the final DMSO concentration is consistent across all solutions and does not exceed a level that affects channel activity (typically ≤ 0.1%).
-
-
Automated Patch-Clamp Procedure:
-
Prime the system with the internal and external solutions.
-
Load the cell suspension and compound plate into the instrument.
-
Initiate the automated process of cell capture, seal formation, and whole-cell access.
-
Apply a voltage protocol to elicit Kv7.2 currents. A typical protocol might involve a holding potential of -80 mV, followed by depolarizing steps to various potentials (e.g., from -60 mV to +40 mV) to activate the channels.
-
Record baseline currents in the external solution.
-
Apply the different concentrations of this compound and record the resulting inhibition of the Kv7.2 currents.
-
A final application of a high concentration of a known Kv7 channel blocker can be used as a positive control for maximal inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing step (e.g., +40 mV) for each this compound concentration.
-
Normalize the current inhibition to the baseline current.
-
Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated Kv7.2/7.3 channel inhibition.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 7. korambiotech.com [korambiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
challenges with in vivo delivery and bioavailability of ML252.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo delivery and bioavailability of ML252.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Kv7.2 (KCNQ2) and Kv7.2/Kv7.3 voltage-gated potassium channels, with an IC50 of approximately 70 nM for Kv7.2.[1][2] It functions as a pore-targeted inhibitor, interacting with a key tryptophan residue within the channel pore.[3][4] By inhibiting these channels, which are critical regulators of neuronal excitability, this compound can increase neuronal activity.[3][4]
Q2: What are the known physicochemical properties and solubility of this compound?
A2: this compound is a lipophilic molecule with limited aqueous solubility. Its solubility in phosphate-buffered saline (PBS) has been determined to be 14 µM.[2] However, it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with a solubility of up to 100 mM.[1][5]
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is a consideration for in vivo experiments. In a study using PBS at room temperature (23°C), 66% of the initial concentration of this compound remained after 48 hours, indicating moderate stability under these conditions.[2] For in vivo studies, it is recommended to use freshly prepared formulations.
Q4: Is this compound brain penetrant?
A4: Yes, this compound has been reported to be brain penetrant.[1][5] A preliminary in vivo pharmacokinetic study in mice demonstrated that after intraperitoneal (IP) administration, this compound achieved brain concentrations nearly 10-fold greater than its IC50 value, with a brain-to-plasma ratio of 1.9.
Q5: What is a suitable starting vehicle for in vivo administration of this compound in rodents?
A5: Given this compound's poor aqueous solubility, a common approach is to use a co-solvent system. A typical starting formulation for intraperitoneal (IP) or intravenous (IV) injection involves dissolving this compound in 100% DMSO and then diluting it with an aqueous vehicle such as saline or a solution containing polyethylene glycol 400 (PEG-400) or carboxymethylcellulose (CMC).[6][7] It is critical to perform a small-scale test of the final formulation to check for precipitation. The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to avoid vehicle-induced toxicity.[6][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Compound Precipitation in Formulation
Q: My this compound formulation is cloudy or shows visible precipitate after preparation. What should I do?
A: This indicates that this compound is precipitating out of your chosen vehicle system.
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your formulation.
-
Increase Co-solvent Percentage: You can try increasing the proportion of the organic co-solvent (e.g., DMSO, PEG-400). However, be mindful of potential vehicle toxicity at higher organic solvent concentrations.[6][7]
-
Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween® 80 or Kolliphor® EL, to your vehicle to improve solubility and prevent precipitation.
-
Sonication/Heating: Gentle warming or sonication during preparation may help dissolve the compound, but ensure that this compound is stable under these conditions. Always allow the solution to return to room temperature to confirm it remains in solution before administration.
Issue 2: Low or Variable Bioavailability/Plasma Exposure
Q: I am observing low or highly variable plasma concentrations of this compound after administration. What are the potential causes and solutions?
A: Low and variable exposure is a common challenge for poorly soluble compounds.
-
Route of Administration: Oral administration of poorly soluble compounds often leads to low bioavailability.[8][9] If you are using the oral route, consider switching to a parenteral route like IP or IV injection to bypass absorption barriers and achieve more consistent exposure.
-
Formulation Issues: Precipitation of the drug at the injection site (for IP or subcutaneous routes) can lead to poor and erratic absorption. Re-evaluate your formulation for signs of instability (see Issue 1).
-
Metabolic Instability: While specific data is limited, rapid metabolism could contribute to low plasma exposure. If you suspect this, you may need to conduct in vitro metabolic stability assays using liver microsomes or hepatocytes.
-
Dosing Volume and Technique: Ensure your dosing technique is consistent. For IP injections, incorrect placement can lead to injection into the gut or other organs, affecting absorption.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Condition | Reference |
| Potency (IC50) | 69 - 70 nM | Kv7.2 (KCNQ2) Channel Inhibition | [1][2] |
| 2.9 µM | Kv7.1 (KCNQ1) Channel Inhibition | [5] | |
| Solubility | 14 µM | Phosphate-Buffered Saline (PBS) | [2] |
| 100 mM | Dimethyl Sulfoxide (DMSO) | [1][5] | |
| 100 mM | Ethanol | [1][5] | |
| Stability | 66% remaining after 48h | In PBS at 23°C | [2] |
| Brain Penetration | Brain:Plasma Ratio = 1.9 | Mouse (IP administration) |
Experimental Protocols
The following is a representative protocol for a pilot pharmacokinetic study of this compound in mice via intraperitoneal administration. This protocol is intended as a starting point and should be adapted and optimized for specific experimental needs.
Objective: To determine the plasma concentration-time profile of this compound in mice following a single intraperitoneal dose.
Materials:
-
This compound powder
-
DMSO (Dimethyl Sulfoxide), sterile, injectable grade
-
PEG-400 (Polyethylene Glycol 400), sterile, injectable grade
-
0.9% Saline, sterile
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment (syringes, needles, collection tubes with anticoagulant, centrifuge)
Methodology:
-
Formulation Preparation (Example Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline):
-
Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg) and number of animals.
-
Weigh the this compound powder and dissolve it in the required volume of DMSO. Ensure it is fully dissolved.
-
Add the required volume of PEG-400 and vortex to mix thoroughly.
-
Slowly add the required volume of 0.9% saline while vortexing to create the final formulation.
-
Visually inspect the final solution for any signs of precipitation. Prepare this formulation fresh on the day of the experiment.
-
-
Animal Dosing:
-
Acclimate animals to the housing conditions.
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered (e.g., 10 mL/kg).
-
Administer the this compound formulation via intraperitoneal (IP) injection.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., K2-EDTA) in the collection tubes.
-
Process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Signaling pathway of this compound action on neuronal excitability.
Caption: Troubleshooting workflow for in vivo delivery issues.
Caption: Workflow for a representative pharmacokinetic study.
References
- 1. medkoo.com [medkoo.com]
- 2. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Electrophysiological Results with ML252
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected electrophysiological results when using ML252, a known inhibitor of Kv7.2 and Kv7.3 potassium channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Kv7.2 (KCNQ2) and Kv7.2/7.3 voltage-gated potassium channels.[1][2][3] It acts as a pore-targeted inhibitor, binding to a key tryptophan residue (W236 in Kv7.2) within the channel pore.[3][4] This binding blocks the flow of potassium ions, leading to an increase in neuronal excitability.[3][4][5]
Q2: I'm observing a smaller than expected or no inhibitory effect of this compound. What could be the reason?
Several factors could contribute to a reduced or absent effect of this compound:
-
Competitive Displacement: If your experimental preparation includes a Kv7 channel activator that also targets the channel pore, such as ML213 or retigabine, it can compete with this compound for the same binding site and weaken its inhibitory effect.[3][4][5] In contrast, activators that target the voltage sensor, like ICA-069673, do not compete with this compound.[3][5][6]
-
Mutation at the Binding Site: The tryptophan residue (W236 in Kv7.2 or W265 in Kv7.3) is critical for this compound sensitivity.[3] If you are working with a cell line or animal model with a mutation at this site (e.g., W236F), the inhibitory effect of this compound will be strongly attenuated.[3]
-
Incorrect Concentration: Ensure that the final concentration of this compound in your bath solution is accurate. Serial dilutions and proper mixing are crucial. The reported IC50 for this compound on Kv7.2 is approximately 69 nM in electrophysiology assays.[2]
-
Experimental Artifacts: Issues with your electrophysiology rig, such as a poor seal, high access resistance, or problems with the perfusion system, can mask the true effect of the drug. Refer to the Troubleshooting Guide below for more details.
Q3: I'm seeing an unexpected increase in outward current after applying this compound. What could explain this?
This is a highly unexpected result, as this compound is a known Kv7 channel inhibitor. Here are some possibilities to investigate:
-
Off-Target Effects: While this compound is reported to be selective, off-target effects on other ion channels are a possibility with any small molecule. An increase in outward current could hypothetically be due to the activation of other potassium channels or the inhibition of an inward current that is active at the holding potential. Consider performing control experiments with known blockers of other potassium channels (e.g., TEA for broad-spectrum K+ channels, apamin for SK channels, or XE991, a different Kv7 blocker) to dissect the observed current.
-
Indirect Effects on Calcium-Activated Potassium Channels: Inhibition of Kv7 channels can lead to membrane depolarization, which in turn could activate voltage-gated calcium channels. The subsequent rise in intracellular calcium could then activate calcium-activated potassium channels (e.g., BK or SK channels), leading to an increased outward current. This would be an indirect, downstream effect of the primary action of this compound.
-
Experimental Artifact: A drifting baseline or changes in seal resistance during the recording can sometimes be misinterpreted as a drug effect. Closely monitor your recording parameters throughout the experiment.
Q4: Can this compound affect other ion channels like sodium or calcium channels?
The available literature primarily focuses on the selectivity of this compound for Kv7 channels over other KCNQ family members.[1][2] There is limited published data on its effects on other classes of ion channels like voltage-gated sodium or calcium channels. If you suspect an off-target effect on these channels, it is recommended to use specific blockers for those channels (e.g., TTX for sodium channels, or nifedipine/cadmium for calcium channels) in control experiments to isolate the effect of this compound.
Q5: Are there known downstream signaling pathways affected by this compound that could explain unexpected results?
Yes, by inhibiting Kv7 channels, this compound can influence signaling pathways that are regulated by membrane potential and potassium channel activity. Kv7 channels are known to be modulated by Gq/11-coupled receptors and downstream signaling involving phospholipase C (PLC) and phosphatidylinositol 4,5-bisphosphate (PIP2).[4][7][8] While this compound acts directly on the channel pore, the resulting change in neuronal excitability can have widespread consequences on cellular signaling. For instance, increased excitability can lead to changes in intracellular calcium levels, which can impact a multitude of calcium-dependent signaling cascades.[4]
Troubleshooting Guide
Issue 1: No Observable Effect of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound. | The expected inhibitory effect is observed. |
| Inaccurate Drug Concentration | Verify calculations for serial dilutions. Ensure proper mixing of the final bath solution. | The expected inhibitory effect is observed. |
| Perfusion System Malfunction | Check for leaks, bubbles, or blockages in the perfusion lines. Confirm the flow rate. | Proper drug delivery is restored, and the effect is observed. |
| Poor Seal or High Access Resistance | Monitor seal resistance (>1 GΩ) and access resistance (<20 MΩ) throughout the experiment. If parameters are poor, discard the recording and obtain a new one.[9] | A stable, high-quality recording allows for the detection of the drug's effect. |
| Presence of a Competitive Pore-Targeting Activator | If your protocol includes a Kv7 activator, switch to a voltage-sensor-targeted activator (e.g., ICA-069673) or remove the activator. | The inhibitory effect of this compound is unmasked. |
| Mutation in the Target Channel | Sequence the Kv7.2/7.3 channels in your experimental model to check for mutations at the W236/W265 residue. | Confirms if the lack of effect is due to a modified binding site. |
Issue 2: Unexpected Electrophysiological Response (e.g., increased outward current, change in action potential waveform)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Experimental Artifact (Drifting Baseline) | Monitor the baseline current for stability before and after drug application. Ensure the reference electrode is stable.[10] | A stable baseline allows for accurate interpretation of the drug effect. |
| Off-Target Effect on Other Ion Channels | - Apply specific blockers for other potential channel targets (e.g., TEA for K+ channels, TTX for Na+ channels) before applying this compound. - Perform voltage-clamp experiments at different holding potentials to isolate different currents. | The unexpected effect is abolished by a specific blocker, identifying the off-target. |
| Indirect Effect via Downstream Signaling | - Use a calcium chelator (e.g., BAPTA) in the internal solution to test for calcium-dependent effects. - Apply blockers of calcium-activated potassium channels (e.g., apamin for SK, iberiotoxin for BK). | The unexpected effect is diminished or abolished, indicating an indirect mechanism. |
| Change in Cell Health | Visually inspect the cell for any changes in morphology. Monitor the resting membrane potential and input resistance.[11] | A healthy cell with stable baseline parameters is necessary for reliable data. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture HEK293 cells stably expressing human Kv7.2 or Kv7.2/7.3 channels.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Obtain a gigaohm seal (>1 GΩ) on a healthy cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at -80 mV in voltage-clamp mode.
-
Apply a voltage step protocol (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit Kv7 currents.
-
Establish a stable baseline recording in the external solution.
-
Perfuse the bath with the external solution containing the desired concentration of this compound.
-
Record the currents after the drug effect has reached a steady state.
-
Visualizations
Caption: Mechanism of action of this compound on Kv7.2/7.3 channels.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frequently Asked Questions — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 10. Molecular Devices Support Portal [support.moleculardevices.com]
- 11. scientifica.uk.com [scientifica.uk.com]
Technical Support Center: Ensuring Complete Washout of ML252 in Perfusion Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete washout of ML252 from perfusion systems during their experiments. Adhering to proper washout protocols is critical for accurate data interpretation and maintaining the integrity of subsequent experimental steps.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its complete washout important?
This compound is a potent and selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel.[1] Incomplete washout can lead to lingering channel inhibition, confounding the results of subsequent treatments or assays and leading to misinterpretation of experimental data. Therefore, ensuring its complete removal is crucial for the validity of your results.
Q2: What are the key chemical properties of this compound that influence its washout?
Understanding the physicochemical properties of this compound is essential for designing an effective washout protocol. Key properties are summarized in the table below. A high predicted LogP value suggests a hydrophobic nature, which can lead to adsorption to system components.
| Property | Value | Reference |
| Molecular Weight | 308.43 g/mol | |
| Formula | C₂₀H₂₄N₂O | |
| Predicted LogP | 4.2 (Predicted) | |
| Solubility | Soluble in DMSO and ethanol. |
Q3: How does the hydrophobicity of this compound affect its washout?
This compound's predicted high hydrophobicity (LogP > 4) indicates a tendency to partition into non-polar environments.[2] This can result in the compound adsorbing to the surfaces of perfusion tubing (especially silicone), bioreactors, and other plastic components. This adsorption can act as a reservoir, leading to slow leaching of the compound back into the medium even after the primary source has been removed, resulting in a prolonged and incomplete washout.[3][4]
Q4: Can serum proteins in the culture medium affect this compound washout?
Yes, the presence of serum proteins, such as albumin, can impact the washout of hydrophobic compounds like this compound.[3][4][5] this compound may bind to these proteins, and this interaction can either facilitate or hinder its removal from the system depending on the binding affinity and the dynamics of the perfusion.[6][7] It is a factor to consider when optimizing your washout protocol.
Troubleshooting Guide
This guide addresses common issues encountered during the washout of this compound in perfusion systems.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Washout Detected | Insufficient Washout Volume/Duration: The total volume of washout solution or the duration of the washout phase may be inadequate to fully clear this compound from the system. | Increase the total washout volume. A general guideline is to exchange at least 10-20 times the system's working volume. Extend the duration of the washout period. Monitor the effluent for residual this compound at several time points to determine the optimal duration. |
| Adsorption to System Components: Due to its hydrophobic nature, this compound can adsorb to tubing (especially silicone), the bioreactor vessel, and other plastic components. | - Use tubing with low protein/small molecule binding properties, such as FEP or PFA. - If possible, dedicate a set of tubing and a bioreactor for experiments with this compound to avoid cross-contamination. - Implement a rigorous cleaning protocol for reusable components (see below). | |
| Low Perfusion Rate: A slow flow rate may not provide sufficient shear force to effectively remove the adsorbed compound from surfaces. | Increase the perfusion rate during the washout phase. This can help to overcome adhesive forces and improve clearance.[8] | |
| Variability in Washout Efficiency | Inconsistent Perfusion Dynamics: Fluctuations in the perfusion rate or pressure can lead to inconsistent washout between experiments. | Ensure your perfusion pump is calibrated and provides a stable and reproducible flow rate. Monitor the pressure within the system to detect any blockages or leaks. |
| Presence of "Dead Zones": Areas within the perfusion circuit with low flow or mixing can trap the compound, leading to its slow release over time. | - Optimize the bioreactor design and mixing parameters to ensure thorough mixing. - Minimize the length of tubing and the number of connections to reduce potential dead volumes. | |
| Assay Interference Post-Washout | Residual this compound Below Detection Limit but Biologically Active: Even trace amounts of this compound remaining in the system can be sufficient to inhibit Kv7.2 channels and affect sensitive downstream assays. | - Validate your washout procedure using a highly sensitive analytical method (e.g., UPLC-MS/MS) to confirm that the residual concentration is below the biologically effective level. - Include a "washout control" in your experimental design, where a parallel system undergoes the same washout procedure without prior exposure to this compound, to assess any background effects. |
| System Cleaning Issues | Persistent Contamination After Cleaning: Standard cleaning procedures may not be sufficient to remove all adsorbed this compound from reusable components. | - For reusable components, implement a multi-step cleaning procedure: 1. Flush thoroughly with a compatible solvent in which this compound is highly soluble (e.g., ethanol or isopropanol), followed by extensive rinsing with sterile, purified water. 2. Use a suitable cleaning agent. A mild, alkaline detergent solution can be effective for removing organic residues.[9][10] 3. Follow with a final rinse with sterile, purified water to remove any residual cleaning agents. - For critical applications, consider using disposable, single-use components. |
Experimental Protocols
Protocol for this compound Washout in a Perfusion System
This protocol provides a general framework for the washout of this compound. It is essential to optimize the parameters for your specific perfusion system and experimental setup.
-
Preparation of Washout Buffer: Prepare a sufficient volume of fresh, pre-warmed culture medium or a suitable buffer (e.g., phosphate-buffered saline, PBS) that is compatible with your cells. The volume should be at least 10-20 times the working volume of your perfusion system.
-
Initiation of Washout:
-
Stop the inflow of the this compound-containing medium.
-
Immediately switch the inflow to the prepared washout buffer.
-
-
Perfusion Parameters:
-
Set the perfusion rate to a high but safe level for your cells. A rate of 2-5 Vessel Volumes per Day (VVD) is a common starting point for washout, but this may need to be increased.[11]
-
Maintain a consistent and monitored flow rate throughout the washout process.
-
-
Duration and Monitoring:
-
Continue the washout for a predetermined duration, based on initial optimization experiments. A minimum of 4-6 hours is recommended as a starting point.
-
Collect effluent samples at regular intervals (e.g., every hour) to monitor the concentration of residual this compound using a validated analytical method.
-
-
Completion of Washout: The washout is considered complete when the concentration of this compound in the effluent is below the limit of detection of the analytical method and, more importantly, below a concentration that elicits any biological effect in your assay.
Protocol for Validation of this compound Washout
Validating the completeness of the washout is a critical step.
-
Analytical Method Validation:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in your culture medium. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly recommended technique for this purpose due to its high sensitivity and specificity.[12][13][14][15]
-
Establish the Lower Limit of Quantification (LLOQ) for your method.
-
-
Effluent Analysis:
-
During the washout procedure, collect effluent samples at various time points.
-
Analyze the samples using the validated UPLC-MS/MS method to determine the concentration of this compound.
-
Plot the concentration of this compound in the effluent over time to generate a washout curve.
-
-
Biological Activity Confirmation:
-
Collect the final effluent from the washout phase.
-
Apply this "washout medium" to a fresh batch of cells expressing Kv7.2 channels.
-
Perform a functional assay (e.g., patch-clamp electrophysiology) to confirm that the washout medium does not elicit any inhibition of Kv7.2 channel activity.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Effect of perfusion rate and distribution factors on drug elimination kinetics in a perfused organ system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. health.wa.gov.au [health.wa.gov.au]
- 10. dhs.wisconsin.gov [dhs.wisconsin.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Highly Sensitive UPLC-MS/MS Method for the Quantification of the Organic Cation Transporters’ Mediated Metformin Uptake and Its Inhibition in Cells [mdpi.com]
- 13. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a UPLC-MS/MS Method for the Quantification of VS-5584 and Its Application in Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Controlling for Temperature and pH Effects on ML252 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML252, a selective inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel. Proper control of experimental parameters, particularly temperature and pH, is critical for obtaining accurate and reproducible data on this compound activity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on mitigating the confounding effects of temperature and pH.
Issue 1: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause: Fluctuations in ambient temperature or the temperature of the recording solution. The activity of ion channels, including Kv7.2, is temperature-sensitive.[1] Small variations in temperature can alter channel gating kinetics, which may in turn affect the apparent potency of this compound.
-
Troubleshooting Steps:
-
Utilize a temperature-controlled perfusion system: Employ a heated/cooled perfusion system to maintain a constant and defined temperature of the extracellular solution bathing the cells.
-
Monitor temperature continuously: Place a thermistor probe in the recording chamber as close to the cells as possible to get a precise reading of the experimental temperature.
-
Pre-equilibrate solutions: Ensure all solutions, including those containing this compound, are pre-warmed or pre-cooled to the target experimental temperature before application.
-
Document everything: Record the temperature for every experiment to correlate any variations in IC50 values with temperature fluctuations.
-
Issue 2: Gradual drift in baseline current or loss of seal during recording at physiological temperatures.
-
Possible Cause: Temperature-induced instability of the patch-clamp seal or changes in the properties of the recording solutions. Heating artificial cerebrospinal fluid (aCSF) can lead to bubble formation and precipitation if not handled correctly.[2]
-
Troubleshooting Steps:
-
Pre-warm and continuously bubble aCSF: To prevent bubble formation, pre-warm the aCSF to the target temperature and continuously bubble it with carbogen (95% O2 / 5% CO2) before and during the experiment.[2]
-
Use a stable recording setup: Ensure the microscope, micromanipulators, and recording chamber are on an anti-vibration table to minimize mechanical drift.
-
Check solution composition: At higher temperatures, some components of the aCSF, like magnesium sulfate, may be more prone to precipitation. Consider replacing MgSO4 with MgCl2.[2]
-
Optimize perfusion rate: A flow rate of around 3 ml/min is often recommended for maintaining stable recordings at physiological temperatures.[2]
-
Issue 3: Unexpected shifts in the voltage-dependence of Kv7.2 activation in the presence of this compound.
-
Possible Cause: Uncontrolled changes in extracellular or intracellular pH. The gating of Kv7.2 channels is sensitive to pH, and alterations can shift the voltage-dependence of activation.[3]
-
Troubleshooting Steps:
-
Use appropriate buffers: Ensure both the extracellular and intracellular solutions are adequately buffered to maintain a stable pH throughout the experiment. HEPES is a commonly used buffer for electrophysiology.
-
Verify solution pH at experimental temperature: The pH of many buffers is temperature-dependent. Always adjust the pH of your solutions at the final experimental temperature.
-
Control the atmosphere: For experiments in open chambers, ensure a continuous flow of carbogen over the aCSF to maintain pH stability.
-
Consider perforated patch: If intracellular pH fluctuations are a concern, the perforated patch-clamp technique can help maintain the endogenous intracellular environment.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for studying this compound activity?
A1: While there is no universally "optimal" temperature, most studies on mammalian ion channels are conducted at either room temperature (20-25°C) or physiological temperature (35-37°C). It is crucial to choose a temperature and maintain it consistently across all experiments. Kv7.2 channel kinetics are significantly faster at physiological temperatures, which may influence the binding and unbinding rates of this compound.[1]
Q2: How does pH affect the interaction of this compound with the Kv7.2 channel?
A2: The activity of Kv7.2 channels is modulated by both extracellular and intracellular pH.[3] Acidification of the extracellular solution can alter the channel's voltage sensitivity. While the direct effect of pH on the this compound molecule itself has not been extensively reported, changes in the conformational state of the Kv7.2 channel due to pH can indirectly affect the binding affinity and efficacy of this compound.
Q3: Can I use the same buffer for both room temperature and physiological temperature experiments?
A3: Yes, but it is critical to adjust the pH of the buffer at the intended experimental temperature. The pKa of many common biological buffers, such as HEPES, changes with temperature. For example, a solution buffered to pH 7.4 at room temperature may have a different pH at 37°C.
Q4: What are the expected effects of temperature on the kinetics of this compound inhibition?
A4: Generally, an increase in temperature will increase the rates of both association (kon) and dissociation (koff) of a drug from its target. This can lead to a faster onset of inhibition and a quicker washout. The overall potency (IC50) may increase, decrease, or remain unchanged depending on the relative changes in kon and koff.
Data Presentation
The following tables present hypothetical data to illustrate the potential impact of temperature and pH on this compound activity. These values are for illustrative purposes and should be determined empirically in your specific experimental system.
Table 1: Hypothetical Effect of Temperature on this compound IC50 for Kv7.2 Inhibition
| Temperature (°C) | This compound IC50 (nM) |
| 22 | 85 |
| 30 | 73 |
| 37 | 62 |
Table 2: Hypothetical Effect of Extracellular pH on this compound IC50 for Kv7.2 Inhibition (at 37°C)
| Extracellular pH | This compound IC50 (nM) |
| 7.0 | 75 |
| 7.4 | 62 |
| 7.8 | 55 |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Determine this compound IC50 under Controlled Temperature and pH
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on Kv7.2 channels expressed in a mammalian cell line (e.g., HEK293) using the whole-cell patch-clamp technique.
Materials:
-
HEK293 cells stably expressing human Kv7.2
-
Patch-clamp rig with temperature control system
-
Borosilicate glass capillaries
-
Extracellular (bath) solution: 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to desired value (e.g., 7.4) at the experimental temperature with NaOH.
-
Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound stock solution (in DMSO) and serial dilutions in extracellular solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare and adjust the pH of all solutions to the desired experimental temperature.
-
Temperature Control Setup: Set the in-line heater and perfusion system to the desired temperature (e.g., 37°C). Place the thermistor probe in the recording chamber to monitor the temperature.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber perfused with heated extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Record Baseline Currents:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit Kv7.2 currents.
-
-
This compound Application:
-
Perfuse the cell with the first concentration of this compound until a steady-state block is achieved.
-
Record currents using the same voltage protocol as in the baseline condition.
-
Repeat the application and recording for a range of this compound concentrations, from lowest to highest.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each this compound concentration.
-
Normalize the current amplitudes to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Mandatory Visualization
Caption: Signaling pathway of this compound action on the Kv7.2 potassium channel.
Caption: Experimental workflow for assessing this compound activity.
Caption: Logical workflow for troubleshooting inconsistent this compound activity.
References
Technical Support Center: ML252 Metabolic Stability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the metabolic stability of ML252 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing diminishing or inconsistent effects of this compound in our multi-day cell culture experiments. What could be the cause?
A1: Inconsistent results with this compound in long-term experiments are often linked to its known metabolic instability. The compound can degrade in the culture medium over time, leading to a decrease in its effective concentration. Factors such as the components of your cell culture medium (including serum), incubation temperature (37°C), pH, and light exposure can all contribute to the degradation of this compound. It is also a potent inhibitor of several cytochrome P450 (CYP) enzymes, which, if present in your cell model, could contribute to its metabolism.
Q2: Is there any available data on the stability of this compound?
A2: Yes, some data is available, although specific half-life in cell culture media is not widely published. One study reported that after 48 hours in Phosphate Buffered Saline (PBS) at 23°C, 66% of the initial concentration of this compound remained[1]. However, it is important to note that stability in a complex biological medium like cell culture media at 37°C is likely to be lower. In vitro studies using rat hepatic microsomes have shown a high intrinsic clearance for this compound, suggesting rapid metabolism in a metabolically active system[2].
Q3: Can the degradation products of this compound interfere with my experimental results?
A3: This is a critical consideration. The degradation of this compound will lead to the formation of new chemical entities. It is currently unknown whether these metabolites are pharmacologically active. They could be inactive, possess similar activity to this compound, or exhibit off-target effects, all of which could confound the interpretation of your experimental data. Therefore, understanding the stability of this compound in your specific experimental setup is crucial.
Q4: How does this compound's inhibition of cytochrome P450 enzymes affect its use in long-term in vitro studies?
A4: this compound is a potent inhibitor of several CYP enzymes, including CYP1A2, CYP2C9, CYP3A4, and CYP2D6[2]. If your cell line expresses these enzymes, this compound could inhibit its own metabolism, potentially leading to non-linear degradation kinetics. Furthermore, if you are co-administering other compounds that are metabolized by these CYPs, you may observe drug-drug interactions within your in vitro system.
Troubleshooting Guide
If you suspect that the metabolic instability of this compound is affecting your long-term experiments, we recommend a systematic approach to assess its stability and mitigate potential issues.
Step 1: Assess the Stability of this compound in Your Cell Culture Medium
This experiment will help you determine the half-life of this compound under your specific experimental conditions.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spike this compound into your complete cell culture medium (including serum and any other supplements) at the final concentration you use in your experiments. Also, prepare a control sample of medium without this compound.
-
Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots of the medium at multiple time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately stop any potential degradation in the collected aliquots. This can be achieved by adding a quenching solution (e.g., ice-cold acetonitrile) and storing the samples at -80°C until analysis.
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Calculate the half-life (t½) of this compound by plotting the natural logarithm of the this compound concentration against time.
Below is a visual representation of this experimental workflow:
Step 2: Mitigate this compound Degradation in Your Experiments
Based on the determined half-life, you may need to adjust your experimental protocol.
-
Frequent Media Changes: If the half-life is short, consider replacing the this compound-containing medium more frequently to maintain a more stable concentration.
-
Fresh Preparations: Always prepare fresh dilutions of this compound in your culture medium immediately before use. Avoid storing diluted solutions for extended periods.
-
Control for Degradation Products: In your experiments, include a control group treated with "aged" this compound medium (medium in which this compound has been incubated for the duration of your experiment). This can help to assess the potential effects of the degradation products.
Step 3: Preliminary Assessment of Degradation Product Activity
If you suspect that active metabolites are forming, you can perform a preliminary assessment.
-
Prepare "degraded this compound" : Incubate this compound in your cell culture medium for a period sufficient for significant degradation (based on your stability assessment).
-
Remove remaining this compound : Use a method like solid-phase extraction (SPE) to remove the parent compound, leaving the more polar degradation products.
-
Test the biological activity : Apply the solution containing the degradation products to your cells and assess the same endpoints as you would for this compound. Any observed activity would suggest the presence of active metabolites.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the metabolic stability and inhibitory profile of this compound.
| Parameter | Value | Species | System | Reference |
| Stability | ||||
| Remaining Compound (48h, 23°C) | 66% | - | PBS | [1] |
| Metabolism | ||||
| Intrinsic Clearance | 1720 mL/min/kg | Rat | Hepatic Microsomes | [2] |
| Predicted Hepatic Clearance | 67.3 mL/min/kg | Rat | Hepatic Microsomes | [2] |
| CYP Inhibition (IC50) | ||||
| CYP1A2 | 6.1 nM | Human | - | [2] |
| CYP2C9 | 18.9 nM | Human | - | [2] |
| CYP3A4 | 3.9 nM | Human | - | [2] |
| CYP2D6 | 19.9 nM | Human | - | [2] |
Signaling Pathway
This compound is an inhibitor of the voltage-gated potassium channels Kv7.2 and Kv7.3, which are key components of the M-current. This current plays a crucial role in regulating neuronal excitability.
By inhibiting the Kv7.2/Kv7.3 channels, this compound reduces the outward potassium current (M-current). This leads to membrane depolarization, making it easier for neurons to reach their firing threshold and increasing overall neuronal excitability. This mechanism is depicted in the following logical relationship diagram:
References
Validation & Comparative
A Comparative Guide to KCNQ2 Channel Inhibitors: ML252 vs. XE991
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent KCNQ2 channel inhibitors, ML252 and XE991. The objective is to furnish researchers and drug development professionals with the necessary data to make informed decisions for their specific research applications. This comparison encompasses pharmacological data, selectivity profiles, and detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | XE991 |
| Primary Target | KCNQ2 (Kv7.2) Potassium Channel | KCNQ (Kv7) Potassium Channels |
| Potency (KCNQ2) | High (IC50 ≈ 69 nM) | Moderate (IC50 ≈ 0.71 µM) |
| KCNQ1 Selectivity | High (>40-fold vs. KCNQ1) | Low |
| Brain Penetrance | High | Yes |
| Mechanism | Pore-targeted inhibitor | State-dependent inhibitor |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and XE991 against various KCNQ channel subtypes. This data is crucial for assessing the potency and selectivity of each compound.
| Target Channel | This compound IC50 | XE991 IC50 |
| KCNQ2 (Kv7.2) | 69 nM[1][2][3] | 0.71 µM[4][5][6] |
| KCNQ1 (Kv7.1) | 2.92 µM[1][2][7] | 0.75 µM[4][5][6] |
| KCNQ2/KCNQ3 | 0.12 µM[2][7] | 0.6 µM[4][6][8] |
| KCNQ4 | 0.20 µM[2][7] | Not widely reported |
| KCNQ1/KCNE1 (IKs) | 8.12 µM[1] | 11.1 µM[9] |
| M-current | Not directly specified | 0.98 µM[4][5][6] |
Note: IC50 values can vary between different experimental setups and cell systems. The data presented here is a synthesis of reported values for comparative purposes.
In-Depth Analysis
This compound emerges as a highly potent and selective inhibitor of the KCNQ2 potassium channel.[1][3] Its standout feature is its significant selectivity for KCNQ2 over KCNQ1, with a more than 40-fold difference in IC50 values.[1][3] This selectivity is a critical advantage in studies aiming to isolate the role of KCNQ2 channels, particularly in neuronal functions, without confounding effects from KCNQ1, which is vital for cardiac function.[1] Furthermore, this compound is reported to be highly brain-penetrant, making it a suitable tool for in vivo studies investigating the central nervous system.[2][3][7] Structurally, small modifications to the this compound molecule can convert it from an antagonist to an agonist, suggesting it interacts with a critical gating site on the KCNQ2 channel.[1]
XE991 is a well-established and widely used KCNQ channel blocker.[10] Unlike the more targeted this compound, XE991 exhibits broader activity across the KCNQ family, potently inhibiting KCNQ1, KCNQ2, and KCNQ2/3 channels with similar IC50 values in the sub-micromolar range.[4][6][8] This broader profile makes it a useful tool for studying the general roles of M-currents and KCNQ channels in physiological processes. However, its lack of selectivity, particularly its potent inhibition of KCNQ1, necessitates careful interpretation of results, especially in systems where multiple KCNQ subtypes are expressed. XE991 acts as a state-dependent inhibitor, favoring the activated state of the channel.[10]
Signaling Pathway and Mechanism of Action
The primary mechanism of action for both this compound and XE991 is the inhibition of KCNQ2-containing potassium channels. These channels are voltage-gated and their opening leads to an outward flow of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal excitability. By blocking these channels, both compounds prevent this potassium efflux, leading to membrane depolarization and increased neuronal firing.
Caption: Inhibition of KCNQ2 channels by this compound and XE991.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound and XE991 on KCNQ2 channels using common experimental techniques.
Electrophysiology (Automated Patch Clamp)
This method allows for the direct measurement of ion channel currents and is considered the gold standard for characterizing channel modulators.
Caption: Workflow for automated patch clamp electrophysiology.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human KCNQ2 channel are cultured under standard conditions.
-
Cell Plating: Cells are harvested and plated onto specialized multi-well patch plates (e.g., from Molecular Devices).
-
Electrophysiology:
-
An automated patch clamp system (e.g., IonWorks or Patchliner) is used to establish whole-cell recordings.
-
The standard extracellular solution contains (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 Glucose, and 10 HEPES, pH 7.4.
-
The standard intracellular solution contains (in mM): 140 KCl, 1 MgCl2, 1 EGTA, and 10 HEPES, pH 7.2.
-
KCNQ2 currents are typically elicited by a voltage step protocol, for example, holding the membrane potential at -80 mV and stepping to +20 mV for 500 ms.[11]
-
-
Compound Application: A range of concentrations of this compound or XE991 are prepared in the extracellular solution and applied to the cells.
-
Data Acquisition and Analysis: The inhibition of the KCNQ2 current is measured at each compound concentration. The data is then fitted to a dose-response curve to calculate the IC50 value.
Thallium Influx Assay (High-Throughput Screening)
This fluorescence-based assay provides a high-throughput method for identifying and characterizing ion channel modulators.
Principle: KCNQ2 channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into the cells. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will prevent this Tl+ influx and thus reduce the fluorescence signal.
Detailed Steps:
-
Cell Culture and Plating: CHO-KCNQ2 cells are plated in 384-well microplates.
-
Dye Loading: Cells are loaded with a Tl+-sensitive dye (e.g., FluxOR).
-
Compound Addition: this compound or XE991 at various concentrations is added to the wells.
-
Thallium Influx: A stimulus solution containing Tl+ is added to the wells to activate the channels.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescent plate reader (e.g., Hamamatsu FDSS).
-
Data Analysis: The reduction in fluorescence in the presence of the inhibitor is used to determine its potency.
Conclusion
Both this compound and XE991 are valuable pharmacological tools for the study of KCNQ2 channels. The choice between them will largely depend on the specific requirements of the experiment.
-
For highly specific inhibition of KCNQ2, particularly in the context of neuronal studies where off-target effects on KCNQ1 are a concern, this compound is the superior choice due to its high potency and selectivity.
-
For broader studies on the role of M-currents or when a less specific KCNQ channel blocker is sufficient, XE991 remains a reliable and well-characterized option.
Researchers should carefully consider the quantitative data and selectivity profiles presented in this guide to select the most appropriate inhibitor for their research needs.
References
- 1. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. XE-991 dihydrochloride, KCNQ channel blocker; blocks M current (CAS 122955-42-4) | Abcam [abcam.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Molecular basis for differential sensitivity of KCNQ and I(Ks) channels to the cognitive enhancer XE991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ML252 and Retigabine Selectivity for KCNQ Channels
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profiles of two prominent modulators of KCNQ (Kv7) potassium channels: ML252 and retigabine. This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
This compound and retigabine are both well-characterized modulators of the KCNQ family of voltage-gated potassium channels, which play a critical role in regulating neuronal excitability. However, they exhibit fundamentally different modes of action and distinct selectivity profiles. This compound is a potent and selective inhibitor of the KCNQ2 (Kv7.2) channel, while retigabine is an activator of several neuronal KCNQ channel subtypes. Understanding these differences is crucial for their application as research tools and for the development of novel therapeutics targeting these channels.
Quantitative Comparison of Selectivity
The selectivity of this compound and retigabine for various KCNQ channel subtypes has been determined through electrophysiological studies. The following tables summarize the half-maximal inhibitory concentration (IC50) for this compound and the half-maximal effective concentration (EC50) for retigabine.
Table 1: Selectivity Profile of this compound (Inhibitor)
| Target | IC50 |
| KCNQ2 (Kv7.2) | 69 nM[1] |
| KCNQ1 (Kv7.1) | 2.92 µM[1] |
| KCNQ2/Q3 | 0.12 µM[1] |
| KCNQ4 | 0.20 µM[1] |
| KCNQ1/KCNE1 | 8.12 µM[1] |
Table 2: Selectivity Profile of Retigabine (Activator)
| Target | EC50 |
| KCNQ2 (Kv7.2) | 2.5 µM[2] |
| KCNQ3 (Kv7.3) | 0.6 µM[2] |
| KCNQ2/3 | 1.9 µM[2] |
| KCNQ4 | 5.2 µM[2] |
| KCNQ5 | 2-6 µM[3] |
| KCNQ1 (Kv7.1) | No potentiation observed[2] |
Note: Lower IC50/EC50 values indicate higher potency.
The data clearly illustrates that this compound is a potent inhibitor of KCNQ2, with significantly lower potency against other KCNQ subtypes, highlighting its selectivity.[1] In contrast, retigabine activates a broader range of neuronal KCNQ channels (KCNQ2-5) with varying potencies and does not affect the cardiac KCNQ1 channel.[2][3]
Experimental Protocols
The quantitative data presented above was primarily generated using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in response to chemical compounds.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the effect of this compound and retigabine on the activity of specific KCNQ channel subtypes expressed in a heterologous system (e.g., CHO or HEK293 cells).
Methodology:
-
Cell Culture and Transfection: Mammalian cells (e.g., CHO or HEK293) are cultured and transiently or stably transfected with the cDNA encoding the specific KCNQ channel subunit(s) of interest.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Solutions:
-
Intracellular Solution (Pipette Solution): Typically contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.
-
Extracellular Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, adjusted to pH 7.4 with NaOH.
-
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ), known as a giga-seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage steps are applied to elicit channel opening and the flow of ions, which is measured as a current.
-
Compound Application: this compound or retigabine is applied to the bath solution at varying concentrations.
-
Data Analysis: The current amplitude in the presence of the compound is compared to the control current to determine the percentage of inhibition (for this compound) or activation (for retigabine). Concentration-response curves are then generated to calculate the IC50 or EC50 values.
Mechanism of Action and Signaling Pathways
Both this compound and retigabine are known to interact with a binding site located within the pore of the KCNQ channel. A critical tryptophan residue (W236 in KCNQ2) in the S5 transmembrane segment is crucial for the activity of both compounds.[4]
KCNQ channel activity is endogenously regulated by various signaling pathways. One of the key pathways involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which is activated by Gq/11-coupled receptors.
The following diagram illustrates the distinct effects of this compound and retigabine on KCNQ channel function.
References
- 1. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of ML252: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, ensuring that a molecule's observed effects are due to its interaction with the intended target is a critical step in the validation process. This guide provides a comparative overview of secondary assays used to confirm the on-target effects of ML252, a potent and selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel. We present supporting experimental data, detailed protocols for key experiments, and visualizations to clarify the underlying mechanisms and workflows.
This compound is a valuable chemical probe for studying the physiological roles of Kv7.2 channels, which are critical regulators of neuronal excitability.[1][2] Its on-target effects are validated through a series of secondary assays that go beyond primary affinity and potency measurements. These assays are designed to confirm that this compound's mechanism of action is indeed through the inhibition of Kv7.2 at its specific binding site.
Competitive Landscape: this compound and Alternative Kv7 Modulators
The validation of this compound's on-target effects is strengthened by comparing its activity with other compounds that modulate Kv7 channels through different mechanisms. The key comparators include:
-
ML213: A pore-targeted Kv7 channel activator that is hypothesized to have an overlapping binding site with this compound.
-
ICA-069673: A Kv7 channel activator that targets the voltage sensor, a distinct site from the channel pore.
-
XE991: Another potent, well-characterized Kv7 channel inhibitor.
The differential interactions of this compound with these compounds provide strong evidence for its specific binding site and mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its comparators from various experimental assays.
| Compound | Target(s) | IC50 / EC50 | Assay Type |
| This compound | Kv7.2 (KCNQ2) | 69 nM (IC50) | Automated Electrophysiology |
| Kv7.1 (KCNQ1) | 2.9 µM (IC50) | Automated Electrophysiology | |
| Kv7.2/7.3 | 120 nM (IC50) | Automated Electrophysiology | |
| Kv7.4 | 200 nM (IC50) | Automated Electrophysiology | |
| ML213 | Kv7.2, Kv7.4 | ~300 nM (EC50) | Electrophysiology |
| ICA-069673 | Kv7.2/7.3 | - | Electrophysiology (VSD-targeted activator) |
| XE991 | Kv7 channels | - | Electrophysiology (Inhibitor) |
Key Secondary Assays for On-Target Validation
In Vivo Zebrafish CaMPARI Assay
This assay provides a systems-level validation of this compound's on-target effects by measuring neuronal activity in a living organism. The principle is that inhibition of Kv7.2 channels by this compound should lead to increased neuronal excitability.[1][2] This effect can be modulated by co-administration of channel activators.
Experimental Observations:
-
This compound administration increases neuronal activity in transgenic zebrafish larvae expressing the CaMPARI calcium sensor.[1][2]
-
Co-administration of the pore-targeted activator ML213 suppresses the this compound-induced neuronal hyperactivity.[1][2]
-
The voltage-sensor targeted activator ICA-069673 does not prevent the actions of this compound.[1][2]
These findings in a complex in-vivo model strongly support the in-vitro electrophysiological data regarding this compound's mechanism of action.
Site-Directed Mutagenesis
To pinpoint the specific binding site of this compound, site-directed mutagenesis is employed to alter key amino acid residues within the Kv7.2 channel.
Experimental Observations:
-
Mutation of a specific tryptophan residue in the channel pore (Kv7.2[W236F] or Kv7.3[W265F]) significantly reduces the sensitivity of the channel to this compound.[1][2]
-
This same tryptophan residue is also critical for the activity of pore-targeted activators like retigabine and ML213.[1][2]
This provides direct evidence that this compound binds to this specific residue in the pore of the Kv7.2 channel.
Competitive Electrophysiology Assays
Automated planar patch-clamp electrophysiology is a high-throughput method used to assess the functional interactions between this compound and other Kv7 channel modulators.
Experimental Observations:
-
The inhibitory effect of this compound is weakened in the presence of the pore-targeted activator ML213, indicating a competitive interaction at a shared or overlapping binding site.[1][2]
-
In contrast, the VSD-targeted activator ICA-069673 does not prevent the inhibition of the channel by this compound, suggesting they bind to distinct sites and have non-competitive mechanisms.[1][2]
Experimental Protocols
In Vivo Zebrafish CaMPARI Assay for Neuronal Activity
-
Animal Model: Transgenic zebrafish larvae (4-5 days post-fertilization) expressing the CaMPARI (Calcium-Modulated Photoactivatable Ratiometric Integrator) protein under a pan-neuronal promoter are used.
-
Compound Administration: Larvae are incubated with this compound, ML213, ICA-069673, or a combination of these compounds at desired concentrations.
-
Photoconversion: Freely swimming larvae are exposed to 405 nm light to induce photoconversion of the CaMPARI protein in active neurons. In the presence of high intracellular calcium (indicating neuronal activity), CaMPARI irreversibly converts from a green to a red fluorescent state.
-
Imaging: Larvae are anesthetized and imaged using a fluorescence microscope. Both green and red fluorescence channels are captured.
-
Data Analysis: The ratio of red to green fluorescence is calculated for specific brain regions. An increase in the red/green ratio indicates higher neuronal activity during the photoconversion period.
Site-Directed Mutagenesis of Kv7.2
-
Plasmid Template: A plasmid containing the cDNA for wild-type Kv7.2 is used as the template.
-
Primer Design: Mutagenic primers are designed to introduce a specific point mutation (e.g., changing the codon for tryptophan at position 236 to phenylalanine). The primers should be complementary to opposite strands of the plasmid and contain the desired mutation flanked by 10-15 bases of correct sequence on both sides.
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Digestion: The PCR product is treated with a restriction enzyme (e.g., DpnI) that specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation and Sequencing: The mutant plasmid is transformed into competent E. coli for amplification. The resulting plasmids are then sequenced to confirm the presence of the desired mutation.
-
Functional Expression: The mutated Kv7.2 plasmid is then expressed in a suitable cell line (e.g., CHO or HEK cells) for functional characterization using electrophysiology.
Visualizations
Caption: Signaling pathway of this compound and its competitors on the Kv7.2 channel.
Caption: Experimental workflow for validating the on-target effects of this compound.
References
ML252: A Superior Choice for Potent and Selective KCNQ2 Inhibition
For researchers in neuroscience and drug development seeking a highly potent and selective inhibitor of the KCNQ2 (Kv7.2) potassium channel, ML252 emerges as a superior tool compared to other established inhibitors. This guide provides a comprehensive comparison of this compound with other KCNQ2 inhibitors, supported by experimental data, detailed protocols, and a visual representation of the relevant signaling pathway.
Unparalleled Potency and Selectivity of this compound
This compound distinguishes itself from other KCNQ2 inhibitors through its exceptional potency and selectivity. Identified through a high-throughput screen, this compound exhibits a half-maximal inhibitory concentration (IC50) of 69 nM against KCNQ2 channels in electrophysiological assays.[1] This potency is significantly greater than that of previously known KCNQ2 blockers.[1]
Crucially, this compound demonstrates a remarkable selectivity profile. It is over 40-fold more selective for KCNQ2 over KCNQ1 channels.[1] This is a critical advantage, as the inhibition of KCNQ1, a key component of the cardiac IKs current, can lead to undesirable cardiovascular side effects. In direct comparative studies using the same automated electrophysiology platform, this compound displayed significantly higher selectivity for KCNQ2 compared to XE991 and linopiridine.[1]
Comparative Performance Data
The following table summarizes the inhibitory potency (IC50) of this compound and other common KCNQ2 inhibitors against a panel of KCNQ channel subtypes. The data, obtained from automated electrophysiology experiments, highlights the superior profile of this compound.[1]
| Compound | KCNQ2 IC50 (µM) | KCNQ1 IC50 (µM) | KCNQ2/Q3 IC50 (µM) | KCNQ4 IC50 (µM) | KCNQ1/E1 IC50 (µM) | Selectivity (KCNQ1/KCNQ2) |
| This compound | 0.069 | 2.92 | 0.12 | 0.20 | 8.12 | ~42-fold |
| XE991 | 0.23 | 0.98 | 1.1 | 0.28 | 6.0 | ~4-fold |
| Linopiridine | 1.8 | 3.1 | 1.2 | 3.5 | 5.0 | ~2-fold |
Mechanism of Action: A Unique Interaction
This compound acts as a pore-targeted inhibitor of KCNQ2 channels.[2][3] Its binding site has been identified to involve a critical tryptophan residue (W236) within the channel's pore.[2][4] This is the same residue required for the activity of certain KCNQ channel activators, such as retigabine and ML213, suggesting a competitive interaction.[2][3][4] This distinct mechanism, where small structural changes can switch the molecule from an antagonist to an agonist, makes this compound a valuable tool for studying the gating mechanisms of KCNQ2 channels.[1]
In contrast, other inhibitors like XE991 and linopiridine are also state-dependent blockers but may interact with the channel in a different manner.[5][6]
KCNQ2 Signaling Pathway
KCNQ2 channels play a pivotal role in regulating neuronal excitability by contributing to the M-current, a subthreshold potassium current that stabilizes the membrane potential.[7][8][9] The activity of KCNQ2 channels is modulated by various signaling pathways, most notably by the levels of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[10][11] G-protein coupled receptors (GPCRs) that activate phospholipase C (PLC) can lead to the hydrolysis of PIP2, resulting in the closure of KCNQ2 channels and increased neuronal excitability.
Caption: KCNQ2 channel signaling pathway and point of inhibition by this compound.
Experimental Protocols
The superior characteristics of this compound have been determined through rigorous experimental procedures. Below are outlines of the key assays used in its characterization.
Thallium Influx Assay for High-Throughput Screening
This assay was employed for the initial identification of KCNQ2 inhibitors from a large compound library.
-
Cell Culture: CHO cells stably expressing the human KCNQ2 channel (CHO-KCNQ2) are seeded in 384-well plates.
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound Incubation: Test compounds, including this compound, are added to the wells and incubated.
-
Thallium Stimulation: A stimulus buffer containing thallium sulfate is added to the wells.
-
Fluorescence Reading: The influx of thallium through open KCNQ2 channels leads to an increase in fluorescence, which is measured using a fluorescence plate reader. Inhibitors of KCNQ2 will reduce this fluorescence signal.
Automated Patch Clamp Electrophysiology for Potency and Selectivity Determination
This technique provides a detailed characterization of the electrophysiological effects of the compounds on KCNQ channels.
-
Cell Preparation: CHO cells stably expressing the KCNQ channel of interest (e.g., KCNQ1, KCNQ2, KCNQ2/Q3, KCNQ4) are prepared for automated patch clamping.
-
Chip Preparation: Planar patch clamp chips (e.g., from IonWorks or SyncroPatch systems) are primed with intracellular and extracellular solutions.
-
Cell Sealing: A suspension of the cells is added to the chip, and a high-resistance "giga-seal" is formed between a single cell and the aperture of the planar electrode.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration.
-
Voltage Protocol and Compound Application: A specific voltage protocol is applied to elicit KCNQ channel currents. Different concentrations of the test compound (e.g., this compound) are then perfused over the cell.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the inhibitory effect of the compound and calculate the IC50 value.
Conclusion
References
- 1. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch Clamp Protocol [labome.com]
- 6. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Novel role of KCNQ2/3 channels in regulating neuronal cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PIP2 regulation of KCNQ channels: biophysical and molecular mechanisms for lipid modulation of voltage-dependent gating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
Competitive Crossroads: A Comparative Analysis of ML252 and ML213 in Kv7 Channel Modulation
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of investigational compounds with their biological targets is paramount. This guide provides a detailed comparison of two key modulators of Kv7 (KCNQ) voltage-gated potassium channels: the inhibitor ML252 and the activator ML213. Through a comprehensive review of available experimental data, this document elucidates their competitive interaction, individual performance metrics, and the methodologies employed to characterize them.
This compound and ML213 both exert their effects on Kv7 channels, which are crucial regulators of neuronal excitability. However, they do so in opposing manners. This compound is a potent inhibitor of Kv7.2, Kv7.2/7.3, and Kv7.4 channels, while ML213 is a selective activator of Kv7.2 and Kv7.4 channels.[1][2][3][4] Their opposing actions and shared binding site on the Kv7 channel pore make their interaction a subject of significant interest.
Unraveling the Competitive Interaction
Studies have revealed that this compound and ML213 likely share an overlapping binding site within the pore of Kv7.2 and Kv7.3 channels, leading to a competitive interaction.[5] This is supported by evidence that the inhibitory effects of this compound are weakened in the presence of the pore-targeted activator ML213.[6] This competitive relationship is crucial for understanding the mechanism of action of both compounds and for the design of future Kv7 channel modulators.
Performance Metrics: A Quantitative Comparison
The efficacy and selectivity of this compound and ML213 have been quantified through various in vitro assays. The following tables summarize the reported IC50 values for this compound (as an inhibitor) and EC50 values for ML213 (as an activator) across different Kv7 channel subtypes.
| This compound: Inhibitory Activity (IC50) | |
| Kv7 Channel Subtype | IC50 Value |
| Kv7.1 (KCNQ1) | 2.92 µM[1][2] |
| Kv7.2 (KCNQ2) | 69 nM[1][2] |
| Kv7.2/7.3 | 0.12 µM[1][2] |
| Kv7.3 | 1.32 µM[5] |
| Kv7.4 (KCNQ4) | 0.20 µM[1][2] |
| Kv7.5 | 6.70 µM[5] |
| ML213: Activator Activity (EC50) | |
| Kv7 Channel Subtype | EC50 Value |
| Kv7.2 (KCNQ2) | 230 nM[3] |
| Kv7.4 (KCNQ4) | 510 nM[3] |
| Kv7.4/7.5 | 1.1 µM (conductance increase)[3] |
| 3.8 µM (activation curve shift)[3] | |
| Kv7.5 | 0.7 µM (conductance increase)[3] |
| 4.6 µM (activation curve shift)[3] |
Visualizing the Interaction and Workflow
To better understand the molecular interactions and experimental processes, the following diagrams are provided.
Experimental Protocols
The characterization of this compound and ML213 has relied on established experimental models and techniques. Below are detailed methodologies for the key experiments cited.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the ion flow across the membrane of a whole oocyte expressing the target ion channel.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific Kv7 channel subunits.[7] Injected oocytes are then incubated for 2-7 days to allow for channel expression.[8]
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a specific external solution.[7]
-
Two microelectrodes, filled with a high potassium solution, are inserted into the oocyte.[7] One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.
-
A series of voltage steps are applied to elicit channel opening and closing, and the resulting currents are recorded.[5]
-
Test compounds (this compound, ML213, or both) are added to the external solution to assess their effect on the channel currents.
-
Whole-Cell Patch Clamp in HEK293 Cells
This technique allows for the recording of ion channel currents from a single cell.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with plasmids containing the cDNA for the desired Kv7 channel subunits.[9][10]
-
Electrophysiological Recording:
-
A glass micropipette with a very small tip opening is pressed against the cell membrane.
-
Suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).[11]
-
The intracellular solution is controlled by the contents of the pipette, and the extracellular solution is controlled by the bath perfusion.[12]
-
Voltage protocols are applied to the cell, and the resulting ion currents are measured.[11]
-
The effects of this compound and ML213 are determined by applying the compounds to the bath solution.[6]
-
In Vivo Neuronal Activity Imaging in Zebrafish Larvae
This method allows for the assessment of compound effects on neuronal activity in a living organism.
-
Zebrafish Husbandry and Transgenesis: Zebrafish larvae (3-4 days post-fertilization) from a transgenic line expressing a fluorescent calcium indicator (e.g., GCaMP) in neurons are used.[13]
-
Immobilization and Mounting: Larvae are anesthetized and immobilized in low-melting-point agarose for imaging.[13]
-
Imaging:
-
Whole-brain neuronal activity is imaged using fluorescence microscopy (e.g., confocal or light-sheet).[13][14]
-
Changes in fluorescence intensity, which correlate with neuronal activity, are recorded.
-
The effects of this compound and ML213 are assessed by adding the compounds to the water in which the larvae are mounted.
-
Conclusion
The competitive interaction between the Kv7 channel inhibitor this compound and the activator ML213 at a common binding site provides valuable insights into the molecular mechanisms of channel modulation. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to further investigate these and other Kv7 channel modulators, ultimately aiding in the development of novel therapeutics for a range of neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by ML213 and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML 252 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 5. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 8. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [nanion.de]
- 10. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]
- 11. bsys.ch [bsys.ch]
- 12. bio.fsu.edu [bio.fsu.edu]
- 13. In Vivo Whole-Brain Imaging of Zebrafish Larvae Using Three-Dimensional Fluorescence Microscopy [jove.com]
- 14. Rapid whole brain imaging of neural activity in freely behaving larval zebrafish (Danio rerio) | eLife [elifesciences.org]
Off-Target Screening of ML252: A Comparative Analysis Against Other KCNQ Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target screening profile of ML252, a potent and selective KCNQ2 potassium channel inhibitor. Its performance is compared with alternative KCNQ channel blockers, linopirdine and XE991, with a focus on their interactions with other ion channels. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of experimental workflows.
Executive Summary
This compound exhibits a favorable off-target profile, demonstrating high selectivity for the KCNQ2 potassium channel. When screened against a broad panel of ion channels and other molecular targets, this compound shows minimal off-target activity. In comparison, while also targeting KCNQ channels, linopirdine and XE991 display a broader range of off-target interactions with other ion channels and receptors. This guide aims to provide researchers with the necessary data to make informed decisions when selecting a KCNQ channel inhibitor for their studies.
Comparative Off-Target Screening Data
The following tables summarize the available quantitative data for the off-target screening of this compound and the alternative compounds, linopirdine and XE991.
Table 1: Selectivity of this compound within the KCNQ Potassium Channel Family
| Ion Channel | This compound IC50 (µM) |
| KCNQ2 (Kv7.2) | 0.069 |
| KCNQ2/Q3 | 0.12 |
| KCNQ4 | 0.20 |
| KCNQ1 (Kv7.1) | 2.92 |
| KCNQ1/KCNE1 | 8.12 |
Data sourced from automated electrophysiology assays.
Table 2: Off-Target Profile of this compound from Broad Screening Panel
This compound was evaluated against the Ricerca Lead Profiling Screen, a panel comprising 68 GPCRs, ion channels, and transporters, at a concentration of 10 µM.
| Target Class | Number of Targets Tested | Significant Activity Observed |
| Ion Channels | >10 | 0 |
| GPCRs | >40 | 1 |
| Transporters | >10 | 0 |
Significant activity was defined as >50% inhibition or stimulation. The ion channels in the panel included Calcium Channel (L-Type and N-Type) and Potassium channels (KATP and hERG).
Table 3: Off-Target Profile of Linopirdine
| Ion Channel / Receptor | Linopirdine IC50 (µM) |
| M-type K+ current (KCNQ) | 3.4 |
| Nicotinic Acetylcholine Receptors | 7.6 |
| GABA-activated Cl- channels | 26 |
| Delayed rectifier K+ current (IK(V)) | 63 |
| Transient A-type K+ current (IA) | 69 |
| TRPV1 | Agonist activity reported |
Data obtained from whole-cell patch-clamp recordings in rat sympathetic ganglion cells.
Table 4: Off-Target Profile of XE991
The available off-target data for XE991 primarily focuses on its activity within the KCNQ family.
| Ion Channel | XE991 IC50 (µM) |
| KCNQ2/3 | 0.6 - 0.98 |
| KCNQ1 | 0.75 |
| KCNQ1/minK | 11.1 |
Data sourced from various electrophysiological studies.
Experimental Protocols
Detailed methodologies for the key experimental techniques used in generating the above data are provided below.
Automated Patch Clamp Electrophysiology for Ion Channel Screening
Automated patch clamp electrophysiology is a high-throughput method used to measure the activity of ion channels in response to chemical compounds.
1. Cell Preparation:
-
Mammalian cell lines (e.g., HEK293 or CHO) stably expressing the ion channel of interest are cultured to ~80% confluency.
-
On the day of the experiment, cells are harvested using a gentle, non-enzymatic cell dissociation solution to ensure membrane integrity.
-
Cells are washed and resuspended in an extracellular buffer solution at a concentration of 1-5 x 10^6 cells/mL.
2. Electrophysiology Recordings:
-
The automated patch clamp system (e.g., IonWorks, Patchliner, or SyncroPatch) utilizes multi-well plates with integrated microfluidic channels and electrodes.
-
A cell suspension is introduced into the wells, and a single cell is captured over a micron-sized aperture through suction.
-
A high-resistance "giga-seal" is formed between the cell membrane and the substrate.
-
The membrane patch under the aperture is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the ion channel currents.
3. Voltage-Clamp Protocols:
-
Specific voltage-clamp protocols are applied to elicit the characteristic currents of the ion channel being studied. These protocols are tailored to the gating kinetics of each channel. For example, for a voltage-gated potassium channel, the protocol might involve:
-
Holding the membrane potential at a hyperpolarized level (e.g., -80 mV) where the channels are closed.
-
Applying a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments for 200 ms) to activate the channels.
-
Repolarizing the membrane to a negative potential (e.g., -50 mV) to record the tail currents as the channels deactivate.
-
4. Compound Application and Data Analysis:
-
Test compounds (e.g., this compound, linopirdine, XE991) are prepared in the extracellular solution at various concentrations.
-
The compound solutions are applied to the cells for a defined period (e.g., 2-5 minutes) before the voltage-clamp protocol is run again.
-
The effect of the compound is quantified by measuring the reduction in the ion channel current amplitude.
-
The percentage of inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.
Thallium Influx Assay for Potassium Channel Screening
The thallium influx assay is a fluorescence-based high-throughput screening method used to identify modulators of potassium channels.
1. Cell Preparation:
-
Cells stably expressing the potassium channel of interest are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) for 60-90 minutes at room temperature in the dark. The dye is a membrane-permeant acetoxymethyl (AM) ester that is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.
3. Compound Incubation:
-
The dye loading solution is removed, and the cells are washed with an assay buffer.
-
Test compounds dissolved in the assay buffer are added to the wells and incubated for a predetermined time (e.g., 10-30 minutes) to allow for interaction with the ion channels.
4. Thallium Influx and Fluorescence Measurement:
-
The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A stimulus buffer containing thallium ions (Tl+) is added to the wells to activate the potassium channels.
-
As Tl+ enters the cells through the open potassium channels, it binds to the intracellular fluorescent dye, causing an increase in fluorescence intensity.
-
The fluorescence is monitored kinetically over a period of 60-180 seconds.
5. Data Analysis:
-
The rate of fluorescence increase or the peak fluorescence intensity is used as a measure of potassium channel activity.
-
The effect of the test compound is determined by comparing the fluorescence signal in the presence of the compound to that of a vehicle control.
-
The percentage of inhibition or activation is calculated, and concentration-response curves are generated to determine the IC50 or EC50 values.
Visualizations
The following diagrams illustrate the experimental workflows described above.
A Comparative Analysis of Onset and Washout Kinetics: ML252 vs. XE991
For Immediate Release
This guide provides a detailed comparison of the onset and washout kinetics of two prominent KCNQ/Kv7 channel inhibitors, ML252 and XE991. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of ion channels and the development of novel therapeutics targeting them.
Introduction
This compound and XE991 are widely utilized small molecule inhibitors of the KCNQ (Kv7) family of voltage-gated potassium channels, which play a critical role in regulating neuronal excitability. While both compounds effectively block these channels, their kinetic profiles—specifically the speed at which they bind to their target (onset) and dissociate from it (washout)—differ significantly. These differences are crucial for the design and interpretation of experiments in both basic research and drug discovery.
Summary of Kinetic Properties
The following table summarizes the key kinetic parameters of this compound and XE991 based on available experimental data.
| Kinetic Parameter | This compound | XE991 |
| Onset of Inhibition | Rapid | Slow, use-dependent, and voltage-dependent |
| Washout | Sigmoidal kinetics for wild-type channels, suggesting a complex unbinding process. Faster and monoexponential for certain mutant channels (e.g., Kv7.2[W236F]). | Slow and often incomplete. Recovery is dependent on membrane potential and drug concentration. |
| State Dependence | Appears to bind to both closed and open channels. | Preferentially binds to the activated (open) state of the channel. |
Onset and Washout Kinetics: A Detailed Comparison
Onset of Inhibition
This compound exhibits a remarkably rapid onset of inhibition.[1][2] Experimental evidence from patch-clamp recordings demonstrates that the inhibitory effect of this compound is nearly instantaneous upon application, with complete channel block observed after a single depolarizing pulse.[2] This suggests that this compound can likely access its binding site on the KCNQ channel in both the closed and open states.
In contrast, XE991 displays a much slower, use-dependent onset of inhibition.[2] The inhibitory effect of XE991 is facilitated by channel opening, meaning that the channels must be in an activated state for the drug to bind effectively.[3][4] The kinetics of XE991 wash-in are accelerated at more depolarized membrane potentials, which favor the open conformation of the channel.[3][4][5]
Washout Kinetics
The dissociation of This compound from the KCNQ channel, or washout, follows complex, sigmoidal kinetics for wild-type channels.[2] This sigmoidal washout curve may imply that multiple unbinding events are required for the channel to be fully relieved of inhibition.[2] Interestingly, a single point mutation in the channel's pore region (Kv7.2[W236F]) results in a faster, monoexponential washout, suggesting a simpler unbinding mechanism in the mutant channel.[2]
The washout of XE991 is notoriously slow and often incomplete.[3][4][6] Following the removal of XE991 from the extracellular solution, a significant portion of the channels remain blocked even after extended periods. For example, one study reported only about 30% recovery of current after a 10-minute washout period.[3][4] The degree of recovery is also dependent on the holding membrane potential during the washout phase, with more complete recovery observed at depolarized potentials.[6] Furthermore, the reversibility of the XE991 block is concentration-dependent; at lower concentrations (e.g., 3 µM), the block is more readily reversible, while at higher concentrations (e.g., 10 µM and above), the recovery is progressively diminished.[7] The slow and incomplete washout of XE991 has been partly attributed to the trafficking and surface transport of Kv7.2 channels.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and XE991, and a typical experimental workflow for studying their kinetics.
Experimental Protocols
The kinetic properties of this compound and XE991 are typically characterized using electrophysiological techniques, primarily the patch-clamp method in whole-cell configuration.
Cell Preparation:
-
Mammalian cell lines (e.g., CHO or HEK293 cells) are transiently or stably transfected with the cDNA encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3 to form heteromeric channels).
-
Cells are cultured under standard conditions until they are suitable for electrophysiological recording.
Electrophysiological Recording:
-
Whole-Cell Patch-Clamp: This technique allows for the measurement of ionic currents across the entire cell membrane.
-
Voltage Protocol: To study the onset of inhibition, cells are held at a negative membrane potential (e.g., -80 mV) where the channels are predominantly closed. Depolarizing voltage steps are then applied to open the channels, and the drug is perfused into the recording chamber. The rate of current decay reflects the onset kinetics.
-
Washout Protocol: After achieving a steady-state block, the drug-containing solution is replaced with a drug-free solution. The recovery of the ionic current over time is monitored to determine the washout kinetics. The holding potential during the washout period can be varied to investigate the voltage dependence of unbinding.
-
Solutions: The extracellular and intracellular solutions are formulated to isolate the potassium currents and maintain cell health. The extracellular solution typically contains physiological concentrations of ions, while the intracellular solution in the patch pipette contains a high concentration of potassium.
Data Analysis:
-
The time course of inhibition (onset) and recovery (washout) are fitted with exponential functions (e.g., single or double exponential) to quantify the time constants (τ) of these processes. For this compound's washout from wild-type channels, a sigmoidal function may provide a better fit.
Conclusion
The distinct onset and washout kinetics of this compound and XE991 have significant implications for their use in research and as potential therapeutic agents. The rapid kinetics of this compound make it a valuable tool for experiments requiring precise temporal control of KCNQ channel activity. In contrast, the slow and often incomplete washout of XE991 necessitates careful consideration in experimental design, particularly in studies aiming to assess the reversibility of an effect. Understanding these kinetic differences is paramount for the accurate interpretation of experimental results and for the rational design of future KCNQ channel modulators.
References
- 1. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. escholarship.org [escholarship.org]
- 6. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological and functional effects of the KCNQ channel blocker XE991 on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating KCNQ2 Channel Blockade: A Comparative Guide to Genetic Knockouts and the Pharmacological Inhibitor ML252
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for validating the function of the KCNQ2 potassium channel: genetic knockout models and the selective small molecule inhibitor, ML252. Understanding the nuances, advantages, and limitations of each approach is critical for robust experimental design and accurate interpretation of results in neuroscience and drug discovery.
Introduction to KCNQ2 and its Role in Neuronal Excitability
The KCNQ2 gene encodes the Kv7.2 voltage-gated potassium channel subunit, a critical component of the "M-current."[1] This slowly activating and non-inactivating potassium current plays a pivotal role in stabilizing the neuronal membrane potential, preventing repetitive firing, and controlling overall neuronal excitability.[2][3] Dysfunction of KCNQ2 channels is linked to several neurological disorders, including benign familial neonatal seizures and severe developmental and epileptic encephalopathies.[3][4] Consequently, KCNQ2 has emerged as a significant therapeutic target.
Validation of KCNQ2 channel function and the effects of its modulation are paramount. This guide compares two primary validation tools: KCNQ2 genetic knockout mouse models, which provide a "gold standard" for the complete or conditional removal of the channel, and this compound, a potent and selective pharmacological inhibitor.
Comparative Analysis of KCNQ2 Knockout and this compound Inhibition
Genetic and pharmacological approaches offer distinct yet complementary insights into KCNQ2 function. While genetic knockouts provide unparalleled specificity by directly targeting the gene encoding the channel, pharmacological inhibitors like this compound offer temporal control and dose-dependent effects.
Electrophysiological Effects: M-Current Reduction
A primary physiological role of KCNQ2 channels is the generation of the M-current. Both KCNQ2 knockout and this compound administration lead to a significant reduction in this current, resulting in increased neuronal excitability.
| Method | Model System | Effect on M-Current | Supporting Data |
| KCNQ2 Genetic Knockout | Hippocampal CA1 pyramidal neurons from conditional knockout mice | ~85% reduction in M-current density.[1] | Electrophysiological recordings from brain slices of Kcnq2 cKO mice demonstrate a substantial loss of the XE991-sensitive M-current compared to wild-type controls.[1][5] |
| This compound (Pharmacological Inhibition) | CHO-K1 cells expressing KCNQ2 | Potent block of KCNQ2 channels with an IC50 of 69 nM.[6] | Automated electrophysiology experiments show a dose-dependent inhibition of KCNQ2 currents, with nearly complete block at concentrations above 1 μM.[6] |
| This compound (Pharmacological Inhibition) | Xenopus oocytes expressing Kv7.2 | IC50 of 0.88 μM.[7] | Two-electrode voltage clamp recordings demonstrate potent inhibition of Kv7.2 channels.[7] |
| XE991 (Reference Inhibitor) | SCG neurons | IC50 of ~0.4 µM for M-current block.[8] | Whole-cell voltage-clamp recordings show dose-dependent blockade of the native M-current.[8] |
Phenotypic Consequences: Neuronal Excitability and Seizure Susceptibility
The reduction in M-current by both genetic and pharmacological means leads to a lower threshold for action potential firing and an increased susceptibility to seizures.
| Method | Model System | Observed Phenotype | Supporting Data |
| KCNQ2 Genetic Knockout | Conditional knockout mice | Increased neuronal excitability, spontaneous seizures, and premature death.[1][3] | EEG recordings in Kcnq2 cKO mice show aberrant activity.[1] Behavioral studies reveal a reduced threshold to chemically induced seizures.[3] |
| This compound (Pharmacological Inhibition) | Zebrafish larvae | Increased neuronal excitability.[9] | In vivo optical monitoring of neuronal activity shows that this compound increases neuronal excitability.[9] |
| KCNQ2 Knock-in (T274M) | Patient-derived iPSC neurons | Increased intrinsic and network hyperexcitability.[2] | Multi-electrode array recordings show a progressive enhancement of spontaneous burst firing.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are summaries of key experimental protocols.
Whole-Cell Voltage-Clamp Recording of M-Current
This technique is used to directly measure the M-current in neurons.
-
Preparation : Acute brain slices (e.g., from hippocampus) are prepared from either wild-type or KCNQ2 knockout mice. For pharmacological studies, slices are from wild-type animals.
-
Recording Configuration : Whole-cell patch-clamp recordings are established from pyramidal neurons.
-
Voltage Protocol : To isolate the M-current, neurons are held at a depolarized potential (e.g., -20 mV) to activate KCNQ channels and inactivate other voltage-gated potassium channels. A hyperpolarizing step (e.g., to -55 mV) is then applied to deactivate the M-current.[5][10]
-
Pharmacology : The M-current is defined as the current sensitive to a selective KCNQ channel blocker, such as XE991 (typically 10-20 μM).[5][10] For studying this compound, various concentrations are applied to determine the dose-response relationship.
-
Data Analysis : The amplitude of the deactivating current is measured as the M-current. Current density (pA/pF) is calculated by normalizing the current to the cell capacitance.
Assessment of Seizure Susceptibility
Chemoconvulsant agents are often used to assess seizure thresholds in animal models.
-
Animal Models : KCNQ2 knockout mice and their wild-type littermates are used. For pharmacological studies, wild-type mice are pre-treated with this compound or vehicle.
-
Chemoconvulsant Administration : Pentylenetetrazol (PTZ) is a commonly used GABAA receptor antagonist that induces seizures. A sub-convulsive or convulsive dose (e.g., 40-60 mg/kg) is administered intraperitoneally (i.p.).[11]
-
Behavioral Scoring : Seizure severity is scored using a modified Racine scale, which grades the progression of seizure behaviors from mild (e.g., facial clonus) to severe (e.g., tonic-clonic seizures, loss of posture).[12][13][14]
-
Endpoint Measurement : Key parameters measured include the latency to the first seizure, the severity of the seizures, and the duration of seizure activity.
Visualizing the Validation Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) illustrate the logical flow of the validation process and the underlying signaling pathway.
Caption: KCNQ2 validation workflow.
Caption: KCNQ2 signaling pathway.
Discussion and Conclusion
Both genetic knockout of KCNQ2 and pharmacological blockade with this compound serve as powerful tools for validating the role of this channel in regulating neuronal excitability.
-
Genetic Knockouts offer the most definitive evidence for the physiological function of KCNQ2. The near-complete ablation of the M-current in knockout models provides a clear benchmark for the channel's contribution.[1] However, developmental compensation and the potential for lethality in complete knockouts can be limiting factors.[3] Conditional knockouts provide more temporal and spatial control, mitigating some of these issues.
-
This compound provides a reversible and dose-dependent method to probe KCNQ2 function. Its high potency and selectivity make it a valuable tool for acute studies and for exploring the therapeutic potential of KCNQ2 inhibition.[6] It is important to consider potential off-target effects, although this compound has been shown to have a favorable selectivity profile.[6]
References
- 1. Cortical KCNQ2/3 channels; insights from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mouse models of Kcnq2 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyshomeostatic modulation of Ca2+-activated K+ channels in a human neuronal model of KCNQ2 encephalopathy | eLife [elifesciences.org]
- 5. jneurosci.org [jneurosci.org]
- 6. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Attenuating M-current suppression in vivo by a mutant Kcnq2 gene knock-in reduces seizure burden, and prevents status epilepticus-induced neuronal death and epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors influencing the acute pentylenetetrazole‐induced seizure paradigm and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PTZ-induced seizures in mice require a revised Racine scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
ML252 as a Research Tool: A Comparative Guide to KCNQ Channel Inhibitors
For researchers, scientists, and drug development professionals, the selection of a specific chemical probe is critical for the accurate interpretation of experimental results. This guide provides a detailed comparison of ML252, a potent KCNQ2/3 channel inhibitor, with other commonly used inhibitors such as XE991 and linopirdine. We will delve into their mechanisms of action, potency, selectivity, and known limitations, supported by quantitative data and detailed experimental protocols.
This compound has emerged as a valuable tool for studying the physiological roles of KCNQ (Kv7) channels, which are critical regulators of neuronal excitability. However, like any pharmacological agent, it possesses a unique profile of strengths and weaknesses that must be considered in experimental design. This guide aims to provide an objective comparison to aid researchers in selecting the most appropriate inhibitor for their specific research questions.
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between this compound and the more classical KCNQ channel inhibitors, XE991 and linopirdine, lies in their mechanism and site of action.
This compound is a pore-targeted inhibitor . It directly interacts with a key tryptophan residue (W236 in KCNQ2) within the channel's pore.[1] This binding site is notably the same residue required for the action of certain KCNQ channel activators, such as retigabine and ML213, leading to competitive interactions.[1] A significant advantage of this mechanism is that this compound's action is rapid and not dependent on the channel's activation state, meaning it can bind to both open and closed channels.[2]
In contrast, XE991 and linopirdine are state-dependent inhibitors . Their inhibitory effect is contingent on the channel being in an activated or open state.[3][4] This means that their efficacy is influenced by the membrane potential and the firing rate of the neuron. This state-dependency can be a limitation, as their onset of action is slower, and washout can be incomplete.
The distinct mechanisms of these inhibitors are a crucial consideration for experimental design. For instance, if the goal is to rapidly and completely block KCNQ channels regardless of their activity, this compound would be a more suitable choice. However, if the research aims to investigate the role of KCNQ channels specifically during periods of high neuronal activity, the state-dependent nature of XE991 or linopirdine might be advantageous.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, XE991, and linopirdine against various KCNQ channel subtypes and selected off-targets. This data provides a quantitative basis for comparing their potency and selectivity.
| Inhibitor | KCNQ1 (Kv7.1) | KCNQ2 (Kv7.2) | KCNQ2/3 (Kv7.2/7.3) | KCNQ4 (Kv7.4) |
| This compound | 2.92 µM[5] | 69 nM[5] | 0.12 µM[5] | 0.20 µM[5] |
| XE991 | 0.75 µM[4] | 0.71 µM[4] | 0.6 µM[4] | - |
| Linopirdine | 8.9 µM | 2.4 µM[5] | 4 - 7 µM | - |
Table 1: Potency (IC50) of Inhibitors on KCNQ Channels. This table highlights the higher potency of this compound for KCNQ2 and KCNQ2/3 channels compared to XE991 and linopirdine. It also demonstrates this compound's greater selectivity for KCNQ2 over KCNQ1.
| Inhibitor | Off-Target | IC50 |
| This compound | CYP1A2 | 6.1 nM |
| CYP2C9 | 18.9 nM | |
| CYP3A4 | 3.9 nM | |
| CYP2D6 | 19.9 nM | |
| XE991 | Glycine Receptors | Significant inhibition at 10 µM |
| Linopirdine | Nicotinic Acetylcholine Receptors | 7.6 µM |
| GABA-A Receptors | 26 µM | |
| Delayed Rectifier K+ Channels (IK(V)) | 63 µM | |
| Transient A-type K+ Channels (IA) | 69 µM |
Table 2: Known Off-Target Activities of KCNQ Channel Inhibitors. This table underscores a significant limitation of this compound: its potent inhibition of several cytochrome P450 enzymes. Researchers should be aware of this when using this compound in systems where CYP metabolism is relevant. XE991 and linopirdine also exhibit off-target activities that could confound experimental results.
Limitations of this compound Compared to Other Inhibitors
While this compound offers advantages in terms of potency and its state-independent mechanism, it is not without limitations.
-
Cytochrome P450 Inhibition: As highlighted in Table 2, this compound is a potent inhibitor of several key drug-metabolizing enzymes. This off-target activity can complicate in vivo studies and experiments involving other pharmacological agents that are CYP substrates.
-
Metabolic Instability: this compound has been reported to have metabolic stability that is unsuitable for oral administration, which may limit its use in certain long-term in vivo studies.
In comparison, the primary limitations of XE991 and linopirdine include:
-
State-Dependent Action: As previously discussed, their requirement for channel activation can lead to a slower onset of inhibition and incomplete washout.[3]
-
Lower Potency and Selectivity: Compared to this compound, XE991 and linopirdine generally exhibit lower potency for KCNQ2/3 channels and less selectivity over the cardiac KCNQ1 channel.[5]
-
Off-Target Effects: Both XE991 and linopirdine have known off-target effects on other ion channels and receptors, which can introduce confounding variables into experiments.[6]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for assessing the activity of KCNQ channel inhibitors using common electrophysiological techniques.
Automated Planar Patch Clamp Electrophysiology in CHO Cells
This protocol is suitable for high-throughput screening and detailed pharmacological characterization of KCNQ channel inhibitors.
1. Cell Preparation:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the KCNQ channel subtype of interest (e.g., KCNQ2/3).
- On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
- Resuspend the cells in an extracellular solution at a concentration of 200,000 cells/mL and allow them to recover for at least 60 minutes at 15°C with gentle agitation.
2. Electrophysiology Recording:
- Use an automated patch clamp system (e.g., Syncropatch 768PE).
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
- Internal Solution (in mM): 120 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg (pH 7.2 with KOH).
- Initiate the automated cell capture and whole-cell patching process according to the instrument's protocol.
- Hold the cells at a membrane potential of -80 mV.
- Apply a voltage step protocol to elicit KCNQ currents. A typical protocol would be a depolarizing step to +40 mV for 500 ms, followed by a repolarizing step to -120 mV to record tail currents.
3. Compound Application and Data Analysis:
- Establish a stable baseline current recording.
- Apply the KCNQ channel inhibitor (e.g., this compound, XE991) at various concentrations using the instrument's integrated fluidics system.
- Record the current inhibition at each concentration.
- Analyze the data to determine the IC50 value by fitting the concentration-response curve with a Hill equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is well-suited for studying the biophysical and pharmacological properties of ion channels expressed in a heterologous system.
1. Oocyte Preparation:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Inject cRNA encoding the KCNQ channel subunits of interest into the oocytes.
- Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.
2. Electrophysiology Recording:
- Place an oocyte in the recording chamber perfused with a standard frog Ringer's solution (ND96).
- ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5 with NaOH).
- Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.
- Clamp the oocyte membrane potential at a holding potential of -80 mV.
- Apply a voltage-step protocol to activate the KCNQ channels. For example, a series of depolarizing steps from -80 mV to +60 mV in 20 mV increments.
3. Compound Application and Data Analysis:
- Record baseline KCNQ currents.
- Perfuse the recording chamber with ND96 solution containing the desired concentration of the inhibitor.
- Record the steady-state current inhibition.
- Wash out the inhibitor with ND96 solution to assess reversibility.
- Calculate the percentage of current inhibition at each concentration and determine the IC50 value.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the KCNQ signaling pathway and a typical experimental workflow for comparing inhibitors.
Caption: KCNQ channel modulation by inhibitors and activators.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Automated planar patch-clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of ML252's potency on different KCNQ channel subtypes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of ML252 across various KCNQ (Kv7) potassium channel subtypes. The data presented is supported by experimental findings from peer-reviewed studies, offering a comprehensive resource for researchers investigating the pharmacology of these critical neuronal and cardiac ion channels.
Overview of this compound
This compound is a small molecule identified as a potent and selective inhibitor of the KCNQ2 (Kv7.2) potassium channel.[1] Its selectivity profile distinguishes it from other well-known KCNQ channel blockers, such as XE991 and linopiridine, making it a valuable tool for dissecting the physiological roles of specific KCNQ channel subtypes.[1][2] KCNQ channels are voltage-gated potassium channels that play a crucial role in regulating neuronal excitability and cardiac action potential repolarization. The family consists of five main subtypes (KCNQ1-5), which can form homomeric or heteromeric channel complexes.
Potency of this compound on KCNQ Channel Subtypes
The inhibitory potency of this compound varies significantly across the different KCNQ channel subtypes. Electrophysiological studies have been employed to determine the half-maximal inhibitory concentration (IC50) values for each subtype.
| Channel Subtype | IC50 of this compound | Comparative Potency | Reference Compound | IC50 of Reference |
| KCNQ1 | 2.92 µM | Lower | XE991 | - |
| KCNQ1/KCNE1 | 8.12 µM | Lower | XE991 | - |
| KCNQ2 | 69 nM | High | XE991 | - |
| KCNQ2/Q3 | 0.12 µM | High | XE991 | - |
| KCNQ4 | 0.20 µM | Moderate | - | - |
| KCNQ5 | Inhibited by this compound | - | - | - |
| KCNQ3/5 | More potently inhibited than KCNQ2/3 | High | XE991 | Similar maximal inhibition to this compound |
Table 1: Comparative Potency of this compound on KCNQ Channel Subtypes.[1][3][4]
This compound demonstrates the highest potency for the KCNQ2 subtype, with an IC50 value of 69 nM.[1][4] It exhibits more than 40-fold selectivity for KCNQ2 over KCNQ1 channels.[1][2] The potency of this compound against the heteromeric KCNQ2/Q3 channel, which is a primary component of the neuronal M-current, is also high, with an IC50 of 0.12 µM.[4] Its effect on KCNQ4 is moderate, with an IC50 of 0.20 µM.[4] While specific IC50 values for KCNQ5 are not consistently reported, studies indicate that KCNQ5 and KCNQ3/5 heteromers are also inhibited by this compound, with KCNQ3/5 channels showing even more potent inhibition than KCNQ2/3 in some experimental set-ups.[3]
Comparison with Other KCNQ Channel Inhibitors
Compared to other widely used KCNQ channel blockers, this compound offers a distinct selectivity profile.
| Compound | KCNQ2 Potency | Selectivity over KCNQ1 |
| This compound | High (IC50 = 69 nM) | >40-fold |
| XE991 | Potent | Reduced selectivity |
| Linopiridine | Potent | Reduced selectivity |
Table 2: Comparison of this compound with other KCNQ2 Inhibitors.[1][2]
XE991 and linopiridine are potent blockers of KCNQ2 channels but show less selectivity against KCNQ1.[1][2] This makes this compound a more specific tool for studying the roles of KCNQ2-containing channels in neuronal function without significantly affecting the cardiac KCNQ1/KCNE1 channel, which is crucial for cardiac repolarization.[1][2]
Experimental Protocols
The data presented in this guide were primarily obtained through electrophysiological techniques, which directly measure the flow of ions through the channel pores.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of KCNQ channels.
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the desired KCNQ channel subunits (e.g., KCNQ1, KCNQ2, KCNQ3, etc.). For heteromeric channels, the cDNAs for the respective subunits are co-transfected. A marker protein, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.
Electrophysiological Recordings
Two main electrophysiological methods are used to assess the potency of compounds like this compound:
-
Manual Patch-Clamp Electrophysiology: This is the gold-standard technique for studying ion channels.
-
Configuration: The whole-cell patch-clamp configuration is typically used to record the macroscopic currents flowing through all the channels on the cell membrane.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, and 5 Na₂ATP. pH is adjusted to 7.2 with KOH.
-
-
Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials to elicit channel opening and ion flow.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and specialized software. The effect of this compound is determined by applying the compound to the external solution and measuring the reduction in current amplitude.
-
-
Automated Patch-Clamp Electrophysiology (e.g., IonWorks, SyncroPatch): These systems allow for higher throughput screening of compounds.
-
Principle: Cells are automatically positioned over apertures in a planar substrate, and seals are formed to enable whole-cell recordings.
-
Procedure: A cell suspension is introduced into the system. The instrument performs automated solution exchange to apply different concentrations of the test compound.
-
Voltage Protocols: Similar voltage protocols to manual patch-clamp are used to activate the channels.
-
Data Analysis: The system's software analyzes the current inhibition at various compound concentrations to generate dose-response curves and calculate IC50 values.
-
Data Analysis
The inhibitory effect of this compound is quantified by measuring the reduction in the peak current amplitude in the presence of the compound compared to the control (vehicle) condition. The IC50 value, which is the concentration of the compound that causes 50% inhibition of the current, is determined by fitting the concentration-response data to the Hill equation.
Visualizations
Caption: Experimental workflow for assessing this compound potency on KCNQ channels.
Caption: Logical relationship of this compound's differential inhibitory potency.
References
- 1. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of ML252
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount, not only for personal safety but also for environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of ML252, a potent and selective KCNQ2 (Kv7.2) channel inhibitor. Following these procedures will help ensure that your laboratory operations remain compliant with safety regulations and contribute to a culture of responsibility.
This compound is a small molecule inhibitor used in neuroscience research.[1][2] While specific disposal instructions from a manufacturer's Safety Data Sheet (SDS) were not available, the following procedures are based on general best practices for chemical waste disposal in a laboratory setting and information regarding its common solvents.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as butyl rubber for handling DMSO), and a lab coat. All handling of this compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 308.43 g/mol | [2] |
| Chemical Formula | C₂₀H₂₄N₂O | [2] |
| Solubility | Soluble in DMSO and ethanol | |
| Appearance | Solid powder | |
| Storage Temperature | -20°C for long-term storage |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound, like any research chemical, involves a systematic approach to waste segregation, containment, and labeling.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step to prevent accidental reactions and ensure compliant disposal.
-
Solid this compound Waste: Unused or expired pure this compound powder should be treated as solid chemical waste. It should not be mixed with other solid wastes unless they are chemically compatible.
-
This compound Solutions: Solutions of this compound, typically in solvents like Dimethyl Sulfoxide (DMSO) or ethanol, must be disposed of as liquid chemical waste.[3] Halogenated and non-halogenated solvent wastes should be collected separately.[4]
-
Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be considered contaminated solid waste. Sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[5]
Step 2: Proper Waste Containment
Once segregated, the waste must be stored in appropriate containers to await pickup by a licensed waste disposal service.
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container. A sturdy, screw-cap plastic container is recommended.
-
Liquid Waste: Use a designated, leak-proof, and chemically resistant container for liquid waste. For this compound in DMSO, the container must be compatible with organic solvents. Never fill a liquid waste container to more than 80% of its capacity to allow for vapor expansion.
-
Contaminated Materials: Place non-sharp contaminated items in a designated, lined biohazard or chemical waste bin. Sharps must be placed in a puncture-resistant sharps container.
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound," "Dimethyl Sulfoxide")
-
The approximate concentration and volume of each component
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
Step 4: Storage and Disposal
Store waste containers in a designated, secure area away from general laboratory traffic. This area should have secondary containment to control any potential spills.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the pickup of your hazardous waste.[6]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.[7] This can lead to environmental contamination and may be a violation of local regulations.
Experimental Protocols: Decontamination of Glassware
For reusable glassware that has come into contact with this compound, a triple-rinse procedure is recommended before it is returned to general use.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) that is compatible with your waste stream. Collect this rinsate as hazardous liquid waste.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.
-
Final Rinse: A final rinse with the solvent should be performed, with the rinsate again collected as hazardous waste.
-
Aqueous Wash: After the solvent rinses, the glassware can be washed with soap and water and rinsed with deionized water before drying.
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment. Always consult your institution's specific guidelines and EH&S department for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
